N,N'-Dimethyl-2,7-diazapyrenium difluoroborate
Description
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Properties
IUPAC Name |
6,13-dimethyl-6,13-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.2BF4/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDBFPFEKXUMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C3C(=C1)C=CC4=C[N+](=CC(=C43)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14B2F8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376217 | |
| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21178-14-3 | |
| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N'-Dimethyl-2,7-diazapyrenium Tetrafluoroborate
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of N,N'-Dimethyl-2,7-diazapyrenium dication, isolated as its tetrafluoroborate salt. This molecule is a subject of significant interest for its applications in materials science, biosensing, and as a component in molecular electronics.
Introduction: The Significance of N,N'-Dimethyl-2,7-diazapyrenium (DMDAP²⁺)
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP²⁺) is a planar, dicationic organic compound belonging to the diazapyrene family.[1][2] Its rigid, electron-deficient aromatic core imparts a unique combination of properties, including strong fluorescence, reversible redox behavior, and the ability to interact with nucleic acids through intercalation.[3][4][5] These characteristics make DMDAP²⁺ and its derivatives highly valuable scaffolds in diverse research fields. Applications range from redox-dependent receptors and electrochemical sensors to components in supramolecular assemblies and photodynamic therapy.[2][3][4][6] This guide offers a detailed walkthrough of its synthesis, grounded in established chemical literature, to enable researchers to produce this versatile compound with high purity and efficiency.
Historical Context and Synthetic Overview
The foundational synthetic pathway to the 2,7-diazapyrene core was pioneered by Hünig and colleagues in 1973.[3][7] The modern synthesis, while refined, follows the same fundamental logic: constructing the heterocyclic core from a common starting material and then functionalizing it. The overall strategy begins with the commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride and proceeds through a multi-step sequence involving imide formation, reduction, aromatization, and final N-alkylation (quaternization).[3][6][8]
The synthetic pathway can be visualized as follows:
Caption: High-level workflow for the synthesis of N,N'-Dimethyl-2,7-diazapyrenium Bis(tetrafluoroborate).
Part 1: Synthesis of the 2,7-Diazapyrene Core
This section details the preparation of the neutral 2,7-diazapyrene scaffold, the direct precursor to the target dication.
Step 1: Synthesis of N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic Diimide
The synthesis begins with the conversion of the dianhydride to the corresponding N,N'-dimethyl diimide. This is achieved through a reaction with an aqueous solution of methylamine, followed by thermal cyclization to form the robust imide rings.[7][9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 1,4,5,8-naphthalenetetracarboxylic dianhydride in an aqueous methylamine solution (40%).
-
Salt Formation: Heat the mixture to evaporate the solvent completely. This process converts the acid anhydride to the tetrakis(N-methylammonium) salt.[7]
-
Cyclization: Add N-methylpyrrolidone to the resulting salt and heat the mixture. This high-boiling point solvent facilitates the thermal dehydration and cyclization to form the diimide.
-
Isolation: After cooling, the product, N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide, precipitates and can be collected by filtration, washed, and dried.
| Reagent | Molar Eq. | Purpose |
| 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | 1.0 | Starting Material |
| Aqueous Methylamine (40%) | Excess | Amine Source |
| N-Methylpyrrolidone | - | High-Boiling Solvent |
Step 2: Reduction to 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][10][11]phenanthroline
The diimide is a highly stable structure, and the reduction of its four carbonyl groups requires a potent reducing agent. A combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) is employed for this exhaustive reduction to the diamine.[7]
Experimental Protocol:
-
Inert Atmosphere: This reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) due to the pyrophoric nature of LiAlH₄. All glassware must be rigorously dried.
-
Reaction Setup: Suspend the N,N'-dimethyl diimide from Step 1 in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: In a separate flask, carefully prepare a solution of LiAlH₄ and AlCl₃ in anhydrous THF. Add this reducing mixture slowly to the suspension of the diimide at a controlled temperature (e.g., 0 °C to room temperature).
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, slow addition of water, followed by a sodium hydroxide solution. (Caution: Highly exothermic and produces hydrogen gas).
-
Extraction and Isolation: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. Dry the organic layer and evaporate the solvent to yield the crude diamine product.
| Reagent | Molar Eq. | Purpose |
| N,N'-Dimethyl Diimide | 1.0 | Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | Excess | Reducing Agent |
| Aluminum Chloride (AlCl₃) | Excess | Lewis Acid Activator |
| Anhydrous THF | - | Solvent |
Step 3: Aromatization to 2,7-Diazapyrene
The final step in forming the core scaffold is the dehydrogenation (aromatization) of the hexahydro intermediate. While several oxidants can be used, heating with elemental selenium provides a straightforward and high-yield route to the fully aromatic 2,7-diazapyrene.[6][7]
Experimental Protocol:
-
Reaction Setup: Combine the diamine from Step 2 with selenium powder in a suitable reaction vessel.
-
High-Temperature Reaction: Heat the mixture to a high temperature (approx. 265 °C) for several hours.[6][7] This reaction should be performed in a well-ventilated fume hood due to the toxicity of selenium compounds.
-
Purification: The resulting 2,7-diazapyrene can be purified by sublimation or recrystallization to yield the final neutral product.
| Reagent | Molar Eq. | Purpose |
| Hexahydro-diamine Intermediate | 1.0 | Substrate |
| Selenium Powder | Excess | Oxidizing Agent |
Part 2: Quaternization and Isolation of the Target Salt
With the neutral core in hand, the final steps involve the formation of the dication and isolation with the desired counterions.
Step 4: N,N'-Diquaternization to form N,N'-Dimethyl-2,7-diazapyrenium Dication
The nitrogen atoms in the 2,7-diazapyrene core are nucleophilic and readily react with alkylating agents. Treatment with an excess of a methylating agent, such as methyl iodide, results in the formation of the dicationic quaternary ammonium salt.[3][10]
Caption: The N-methylation of the 2,7-diazapyrene core proceeds via an SN2 mechanism.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 2,7-diazapyrene from Step 3 in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add an excess of methyl iodide (iodomethane) to the solution.
-
Reflux: Heat the mixture to reflux for several hours.[10] As the reaction proceeds, the dicationic product, being a salt, will precipitate from the solvent.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated red solid by filtration and wash it with a solvent like diethyl ether to remove any unreacted starting materials.[10] This yields the crude N,N'-Dimethyl-2,7-diazapyrenium diiodide salt.
| Reagent | Molar Eq. | Purpose |
| 2,7-Diazapyrene | 1.0 | Substrate |
| Methyl Iodide (CH₃I) | Excess | Methylating Agent |
| Acetonitrile | - | Solvent |
Step 5: Anion Exchange and Isolation
The crude diiodide salt is typically converted to a salt with a more stable and non-interfering anion, such as tetrafluoroborate (BF₄⁻), for further applications. This is achieved via an anion exchange reaction. The target compound, N,N'-Dimethyl-2,7-diazapyrenium difluoroborate, more accurately described as bis(tetrafluoroborate), contains two BF₄⁻ anions to balance the +2 charge of the dication.
Experimental Protocol:
-
Dissolution: Dissolve the crude diiodide salt from Step 4 in water.
-
Anion Exchange: To this aqueous solution, add a solution of tetrafluoroboric acid (HBF₄) or a saturated aqueous solution of a tetrafluoroborate salt (e.g., NaBF₄).[3][9]
-
Precipitation: The less water-soluble tetrafluoroborate salt of the dication will precipitate from the solution.
-
Final Isolation: Collect the solid precipitate by filtration, wash thoroughly with water to remove any residual iodide salts, and then dry under vacuum. The final product is N,N'-Dimethyl-2,7-diazapyrenium bis(tetrafluoroborate).
| Reagent | Molar Eq. | Purpose |
| DMDAP²⁺ Diiodide Salt | 1.0 | Substrate |
| Tetrafluoroboric Acid (HBF₄) | Excess | Anion Source |
| Water | - | Solvent |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H NMR spectroscopy in a solvent like CD₃CN will show characteristic downfield shifts for the aromatic protons due to the positive charges on the nitrogen atoms.[11][10]
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the mass-to-charge ratio (m/z) of the dicationic species (C₁₆H₁₄N₂²⁺).
-
X-ray Crystallography: For unambiguous structural confirmation, single crystals can be grown and analyzed by X-ray diffraction, which confirms the planarity of the core and the identity of the counterions.[10]
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): Is highly reactive with water and pyrophoric. It must be handled under a strict inert atmosphere. The quenching process is highly exothermic and releases flammable hydrogen gas.
-
Methyl Iodide (CH₃I): Is a toxic and carcinogenic substance. It should be handled with appropriate personal protective equipment in a fume hood.
-
Selenium: Is toxic and should be handled with care, especially during the high-temperature aromatization step.
Conclusion
The synthesis of N,N'-Dimethyl-2,7-diazapyrenium bis(tetrafluoroborate) is a well-established, multi-step process that yields a highly valuable compound for advanced research. By following this detailed guide, which is grounded in peer-reviewed literature, researchers can reliably produce this dicationic platform for exploration in materials science, supramolecular chemistry, and biology.
References
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Leventis, N., et al. A Convenient Synthesis and Spectroscopic Characterization of N,N'-Bis(2-propenyl)-2,7-diazapyrenium Quaternary Salts. The Journal of Organic Chemistry. Available from: [Link]
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Jusélius, J., et al. 4,9-Diazapyrenium cations. Synthesis, physico-chemical properties and binding of nucleotides in water. RSC Publishing. Available from: [Link]
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Mukherjee, A., et al. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances. 2022. Available from: [Link]
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Mukherjee, A., et al. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Publishing. 2022. Available from: [Link]
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Mukherjee, A., et al. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. National Center for Biotechnology Information. 2022. Available from: [Link]
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Zyryanov, G.V., et al. Diazapyrenes: interaction with nucleic acids and biological activity. National Center for Biotechnology Information. 2020. Available from: [Link]
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Nakazato, T., et al. Synthesis and Crystal Packing Structures of 2,7-Diazapyrenes with Various Alkyl Groups at 1,3,6,8-Positions. ResearchGate. 2021. Available from: [Link]
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Yen, C-H., et al. 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). National Center for Biotechnology Information. Available from: [Link]
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Mukherjee, A., et al. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. National Center for Biotechnology Information. 2022. Available from: [Link]
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Nakazato, T., et al. Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes. PubMed. 2021. Available from: [Link]
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Biver, T., et al. DNA Binding Properties of 2,7-Diazapyrene and its N-methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry. Chalmers University of Technology Research. 2017. Available from: [Link]
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Wang, G., et al. MDDD, a 4,9-diazapyrenium derivative, is selectively toxic to glioma cells by inducing growth arrest at G0/G1 independently of p53. PubMed. Available from: [Link]
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Mukherjee, A., et al. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. SciSpace. 2022. Available from: [Link]
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An In-depth Technical Guide to the Photophysical Properties of N,N'-Dimethyl-2,7-diazapyrenium Dication
Introduction: A Versatile Scaffold in Photophysics and Supramolecular Chemistry
The N,N'-dimethyl-2,7-diazapyrenium dication (DMDAP²⁺) is a fascinating and electronically unique molecular scaffold that has garnered significant attention in various fields of chemical research.[1][2][3] As a nitrogen-doped analogue of the well-known polycyclic aromatic hydrocarbon pyrene, DMDAP²⁺ possesses a distinct set of electronic and structural features.[1] Its dicationic nature and π-deficient core make it an excellent electron acceptor, a property that has been extensively utilized in the construction of supramolecular assemblies and in the study of charge-transfer interactions.[1][4] Furthermore, its rigid, planar structure is conducive to strong luminescence and interesting photophysical behaviors, positioning it as a valuable building block for fluorescent probes and materials.[5][6] This guide aims to provide a comprehensive overview of the synthesis, structural characteristics, and, most importantly, the photophysical properties of the DMDAP²⁺ core, offering insights for researchers in materials science, drug development, and sensor technology. While comprehensive photophysical data for the parent DMDAP²⁺ is not extensively documented in publicly accessible literature, this guide will leverage data from key derivatives to illustrate the potential of this chromophore and detail the experimental methodologies required for its full characterization.
I. Synthesis and Structural Elucidation
A robust understanding of the photophysical properties of DMDAP²⁺ begins with its synthesis and a clear picture of its molecular architecture.
Synthetic Pathways
The synthesis of N,N'-dimethyl-2,7-diazapyrenium salts has been approached through several methodologies. A common and effective strategy involves the quaternization of the parent 2,7-diazapyrene. A typical procedure involves refluxing 2,7-diazapyrene with an excess of a methylating agent, such as iodomethane, in a suitable solvent like acetonitrile.[4] The resulting dicationic salt can then be isolated, often through precipitation and anion exchange. For instance, the addition of a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) can be used to obtain the bis(hexafluorophosphate) salt, which often yields stable, crystalline solids suitable for further studies.[4]
Another synthetic route starts from more readily available precursors and builds the diazapyrene core. This can involve the reduction of N,N'-bis(2-propenyl)-1,4,5,8-naphthalenetetracarboxylic diimide followed by oxidation to form the aromatic diazapyrenium core.[1] More recent methods have also explored the treatment of 1,3,6,8-tetraaryl-2,7-diazapyrene derivatives with methyl triflate (MeOTf) to yield the corresponding N,N'-dimethyl-2,7-diazapyrenium dications.[1][7]
Experimental Protocol: Synthesis of N,N'-Dimethyl-2,7-diazapyrenium bis(hexafluorophosphate)
-
Methylation: Dissolve 2,7-diazapyrene (1.0 mmol) in acetonitrile (15 mL). Add iodomethane (4.0 mmol) to the solution.
-
Reflux: Stir the reaction mixture and reflux for 3 hours.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. A solid precipitate will form. Isolate the solid by filtration and wash with diethyl ether (30 mL).
-
Anion Exchange: Dissolve the isolated solid in deionized water (75 mL). Add a saturated aqueous solution of ammonium hexafluorophosphate (15.0 mmol) dropwise until no further precipitation is observed.
-
Final Product Isolation: Isolate the resulting red solid by filtration, wash thoroughly with deionized water, and dry under vacuum to yield N,N'-dimethyl-2,7-diazapyrenium bis(hexafluorophosphate).[4]
-
Purification: For high-purity crystals suitable for photophysical measurements, recrystallization can be performed by vapor diffusion of isopropyl ether into an acetonitrile solution of the product.[6]
Molecular Structure and Crystallography
The structural integrity of the DMDAP²⁺ core is paramount to its photophysical behavior. Single-crystal X-ray diffraction studies of N,N'-dimethyl-2,7-diazapyrenium bis(hexafluorophosphate) have confirmed that the diazapyrenium cation is nearly coplanar, with a maximum deviation from the plane of only 0.008 Å.[4][6] This planarity is crucial for maintaining an extended π-conjugated system, which is a prerequisite for strong absorption and emission properties. The crystal structure also reveals that, unlike some other diazapyrene derivatives, the DMDAP²⁺ cations do not exhibit significant face-to-face π-π stacking interactions in the solid state. Instead, the packing is influenced by weak C-H···F interactions between the dication and the hexafluorophosphate counter-ions.[4]
II. Electronic and Redox Properties: A Tale of Aromaticity and Antiaromaticity
The electronic nature of DMDAP²⁺ is defined by its π-deficient aromatic core. This inherent electron-accepting ability is central to its use in supramolecular chemistry and its interesting redox behavior.
Redox-Switchable Aromaticity
One of the most remarkable features of the N,N'-dimethyl-2,7-diazapyrenium system is its ability to undergo a two-electron reduction to form N,N'-dimethyl-2,7-dihydrodiazapyrene (DMDAP⁰).[1][7][8] This transformation is accompanied by a dramatic change in the electronic structure and aromaticity of the molecule. While DMDAP²⁺ is an aromatic system, the two-electron reduced form, DMDAP⁰, is a 16π antiaromatic system.[8][9] This switch in aromaticity has profound consequences for the molecule's properties.
The antiaromatic DMDAP⁰ exhibits a significantly smaller HOMO-LUMO gap, which is evidenced by its broad and weak absorption band extending into the near-infrared (NIR) region, with absorption observed up to 1200 nm.[1][5][7] The antiaromatic character is further supported by theoretical calculations and ¹H NMR spectroscopy, which shows a characteristic upfield shift of the protons on the diazapyrene core, indicative of a paratropic ring current.[8][9] This redox-driven switching between an aromatic, fluorescent state and an antiaromatic, NIR-absorbing state makes the DMDAP²⁺/DMDAP⁰ couple a promising candidate for applications in molecular electronics and smart materials.
Diagram: Redox-Mediated Aromaticity Switching
Caption: Reversible two-electron redox cycle of the N,N'-dimethyl-2,7-diazapyrenium system.
III. Photophysical Properties: Harnessing Light
Absorption and Emission Spectroscopy
The absorption spectrum of diazapyrenium derivatives is characterized by strong transitions in the UV and visible regions. For instance, a 1,3,6,8-tetraaryl-substituted DMDAP²⁺ derivative in THF exhibits a bathochromic (red-shifted) absorption with a clear vibrational structure.[1][7] This is indicative of a well-defined electronic transition from the ground state (S₀) to the first excited singlet state (S₁). The introduction of substituents can significantly tune the absorption and emission properties. For example, 1,3,6,8-tetraalkynyl-substituted 2,7-diazapyrenes show long-wavelength absorption between 435 and 480 nm with very high molar extinction coefficients on the order of 4 x 10⁵ M⁻¹ cm⁻¹.[1]
Upon excitation, these compounds exhibit fluorescence. The emission of substituted DMDAP²⁺ derivatives can be quite intense.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. A 1,3,6,8-tetraaryl-N,N'-dimethyl-2,7-diazapyrenium dication was found to have a high fluorescence quantum yield of 61%.[1] Another derivative, a 1,3,6,8-tetraalkynyl-2,7-diazapyrene, displayed a quantum yield of 33%.[1] These high values underscore the potential of the DMDAP²⁺ scaffold in applications requiring bright fluorescence.
The excited-state lifetime (τ) is another crucial parameter that describes the average time the molecule spends in the excited state before returning to the ground state. While a specific lifetime for the parent DMDAP²⁺ has not been reported, the fluorescence lifetime for a related azapyrene was measured to be around 8 ns.[1]
Table 1: Photophysical Data of Selected N,N'-Dimethyl-2,7-diazapyrenium Derivatives
| Derivative | Solvent | λ_abs (nm) | ε (M⁻¹ cm⁻¹) | λ_em (nm) | Φ_f |
| 1,3,6,8-tetraaryl-DMDAP²⁺ | THF | Bathochromic shift | - | - | 0.61 |
| 1,3,6,8-tetraalkynyl-diazapyrene | DCM | 435-480 | ~4 x 10⁵ | up to 500 | 0.33 |
Note: Data is for substituted derivatives and serves to illustrate the potential of the DMDAP²⁺ core.[1]
Diagram: Jablonski Diagram for a Typical Aromatic Fluorophore
Caption: A generalized Jablonski diagram illustrating the principal photophysical processes.
IV. Experimental Characterization of Photophysical Properties
For researchers aiming to characterize the photophysical properties of DMDAP²⁺ or its novel derivatives, a standardized set of experimental protocols is essential.
Steady-State Absorption and Emission Spectroscopy
-
Objective: To determine the absorption and emission maxima (λ_abs, λ_em) and the molar extinction coefficient (ε).
-
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of the DMDAP²⁺ salt in a spectroscopic grade solvent (e.g., acetonitrile or water) with concentrations ranging from approximately 1 µM to 10 µM.
-
Absorption Measurement: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer in a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
-
Molar Extinction Coefficient Calculation: Determine ε using the Beer-Lambert law (A = εcl), by plotting absorbance at λ_abs versus concentration.
-
Emission Measurement: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
-
Objective: To determine the efficiency of fluorescence relative to a known standard.
-
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with known Φf and with absorption and emission profiles that overlap with the DMDAP²⁺ sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).
-
Absorbance Matching: Prepare solutions of the standard and the DMDAP²⁺ sample in the same solvent (if possible) with their absorbances matched at the same excitation wavelength (absorbance < 0.1).
-
Emission Spectra Acquisition: Record the corrected emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
-
Objective: To measure the excited-state lifetime (τ).
-
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Excitation and Emission: Excite the sample at its absorption maximum. Collect the fluorescence emission at the emission maximum.
-
Data Acquisition: Record the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime(s). Deconvolution with the instrument response function (IRF) is necessary for accurate determination of short lifetimes.
-
Diagram: Experimental Workflow for Photophysical Characterization
Caption: A streamlined workflow for the synthesis and photophysical characterization of DMDAP²⁺.
V. Applications and Future Outlook
The unique combination of properties of the N,N'-dimethyl-2,7-diazapyrenium dication makes it a highly attractive candidate for a range of applications.
-
DNA Intercalation and Biological Probes: The planar, cationic nature of DMDAP²⁺ facilitates its intercalation between the base pairs of DNA.[2][3] This interaction can be monitored by changes in the photophysical properties of the dication, making it a potential probe for DNA structure and dynamics.
-
Supramolecular Chemistry: As a π-electron acceptor, DMDAP²⁺ is a key component in the design of host-guest systems and molecular machines. Its ability to form charge-transfer complexes with electron-rich molecules has been demonstrated.[1]
-
Sensors: The sensitivity of the fluorescence of diazapyrenium derivatives to their local environment can be exploited for the development of chemical sensors, for example, for the detection of metal ions.[6]
-
Molecular Electronics: The redox-switchable aromaticity of the DMDAP²⁺/DMDAP⁰ system opens up possibilities for its use in molecular switches and data storage devices.[2][5]
The future of DMDAP²⁺ research lies in the detailed characterization of the parent dication's photophysical properties and the rational design of new derivatives with tailored absorption, emission, and redox characteristics for specific applications. A deeper understanding of the structure-property relationships will undoubtedly unlock the full potential of this versatile molecular scaffold.
VI. References
-
Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341. [Link]
-
Miyake, H., Ikeda, H., & Nishinaga, T. (2021). Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen. Angewandte Chemie International Edition, 60(25), 13877-13881. [Link]
-
Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323-9341. [Link]
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances. [Link]
-
Miyake, H., Ikeda, H., & Nishinaga, T. (2021). Synthesis and Characterization of 16π Antiaromatic 2,7‐Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen. Angewandte Chemie. [Link]
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. PMC. [Link]
-
Ang, L. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 67(3), o508. [Link]
-
Ang, L. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). ResearchGate. [Link]
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- 1. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
- 2. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | 21178-14-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N,N'-Dimethyl-2,7-diazapyrenium difluoroborate molecular structure
An In-depth Technical Guide to the Molecular Structure of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate
Abstract
This technical guide provides a comprehensive analysis of this compound (DMDAP), a dicationic azaaromatic compound of significant interest in materials science and molecular biology. We delve into its fundamental molecular structure, synthesis, and physicochemical properties, including its crystallographic, spectroscopic, and electrochemical characteristics. The guide details the causality behind its unique attributes, such as its planarity, redox-switchable aromaticity, and strong fluorescence. Furthermore, we explore its primary mechanism of action as a DNA intercalator and its applications in molecular sensing and electronics. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and field-proven insights into the utility of this versatile molecule.
Introduction: A Legacy of Pyrene and Beyond
The story of this compound is rooted in the extensive exploration of pyrene, a polycyclic aromatic hydrocarbon (PAH) celebrated for its unique photophysical properties.[1] The strategic incorporation of nitrogen atoms into the pyrene scaffold gives rise to azapyrenes, a class of compounds with dramatically altered electronic structures and functionalities.[2] Among the 15 possible diazapyrene (DAP) isomers, the 2,7-isomer has been particularly well-studied.[3]
The quaternization of the nitrogen atoms in the 2,7-diazapyrene core to form the N,N'-dimethyl-2,7-diazapyrenium dication (DMDAP²⁺) marks a significant evolution.[4] This modification not only enhances water solubility but also imbues the molecule with a combination of features reminiscent of the redox-active methyl viologen and nucleic acid intercalators.[4][5][6] The dicationic nature makes it a potent π-electron acceptor, opening avenues for its use in supramolecular chemistry and molecular electronics.[5][7]
The choice of the counterion is critical for the stability, crystallinity, and handling of the dicationic core. The difluoroborate (BF₄⁻) anion is frequently selected due to its chemical stability and minimal interference with the photophysical properties of the aromatic system, facilitating the formation of well-defined, crystalline solids suitable for detailed characterization.[4] This guide will elucidate the synthesis, structure, and multifaceted applications of this fascinating molecule.
Molecular Architecture: Synthesis and Core Structure
Nomenclature and Chemical Identity
-
Systematic Name: N,N'-Dimethyl-2,7-diazoniapyrene bis(tetrafluoroborate)
-
Common Abbreviation: DMDAP
-
CAS Number: 21178-14-3[]
-
Molecular Formula: C₁₆H₁₄B₂F₈N₂[]
-
Molecular Weight: 407.9 g/mol []
The structure is defined by a planar, polycyclic aromatic system where two nitrogen atoms replace carbon atoms at the 2 and 7 positions of the pyrene core. Both nitrogen atoms are quaternized with methyl groups, resulting in a stable dication.[4]
Synthetic Pathways
The synthesis of DMDAP salts typically originates from commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride.[4][9] The general strategy involves the formation of the diimide, followed by reduction and subsequent oxidation/aromatization to create the 2,7-diazapyrene core. The final step is the quaternization of the nitrogen atoms.[4] While early methods involved high-temperature melts with selenium or Pd/C, which were often hazardous and low-yielding, more facile, high-yield syntheses have since been developed.[6][9]
The key transformation is the N-methylation of the 2,7-diazapyrene neutral species, typically achieved using an alkylating agent like methyl iodide or methyl triflate.[1][4] This is followed by an anion exchange step to introduce the desired counterions, such as difluoroborate.[4]
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- 6. "Synthesis and spectroscopic characterization of 2,7-diazapyrenium comp" by Zhan Mao [scholarsmine.mst.edu]
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- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Quantum Yield of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-2,7-diazapyrenium difluoroborate (DMDAP-BF₄) is a fascinating and versatile organic molecule that has garnered significant attention in various scientific fields, including materials science, biochemistry, and drug development.[1][2] Its rigid, planar aromatic core, combined with its dicationic nature, imparts unique photophysical and electronic properties.[1][2] A key parameter that governs the efficiency of its light-emitting capabilities is the fluorescence quantum yield (Φf). This guide provides a comprehensive technical overview of the quantum yield of this compound, including the underlying photophysical principles, factors influencing its emission, and a detailed protocol for its measurement.
The N,N'-dimethyl-2,7-diazapyrenium dication is known to be luminescent, and its derivatives have been utilized as fluorescent probes.[3] While specific quantum yield data for the difluoroborate salt is not extensively reported in the literature, a tetra-aryl substituted derivative of the N,N'-dimethyl-2,7-diazapyrenium dication has shown a high fluorescence quantum yield of 61% in tetrahydrofuran (THF).[4] This strongly suggests that the core diazapyrenium scaffold possesses intrinsic fluorescence properties that can be modulated by its environment and substitution.
Understanding the Photophysics of this compound
The fluorescence of DMDAP-BF₄ arises from the radiative decay of an electronically excited state to the ground state. The key photophysical processes are depicted in the Jablonski diagram below.
Caption: Jablonski diagram illustrating the photophysical processes of absorption and emission.
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be expressed in terms of the rate constants for the different decay pathways:
Φf = k_f / (k_f + k_nr)
where:
-
k_f is the rate constant for fluorescence (radiative decay).
-
k_nr is the sum of the rate constants for all non-radiative decay pathways (k_nr = k_ic + k_isc + ...), including internal conversion and intersystem crossing.
A high quantum yield indicates that the fluorescence process is highly efficient and that non-radiative decay pathways are minimized.
Factors Influencing the Quantum Yield of this compound
Several factors can significantly impact the fluorescence quantum yield of DMDAP-BF₄. Understanding and controlling these factors is crucial for its application in various technologies.
Solvent Environment
The polarity, viscosity, and hydrogen-bonding capability of the solvent can have a profound effect on the quantum yield. For many fluorophores, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of charge-transfer excited states, which may promote non-radiative decay. However, the specific effect is highly dependent on the electronic structure of the fluorophore. For N,N'-dimethyl-2,7-diazapyrenium dication, its charged nature suggests strong interactions with polar solvents.
Aggregation
At higher concentrations, molecules of DMDAP-BF₄ can form aggregates, which often leads to a phenomenon known as aggregation-caused quenching (ACQ).[5] In the aggregated state, new non-radiative decay channels become available, leading to a significant decrease in the fluorescence quantum yield. This is a critical consideration for applications involving solid-state materials or concentrated solutions. For instance, in fluorescent films of diazapyrenium derivatives, the quantum yield has been observed to decrease as the surface coverage increases, suggesting quenching due to interactions between adjacent fluorophores.[5]
Temperature
Temperature can influence the quantum yield by affecting the rates of non-radiative processes. Generally, an increase in temperature leads to a decrease in fluorescence intensity and quantum yield, as the additional thermal energy can more easily activate non-radiative decay pathways.
Presence of Quenchers
Certain molecules, known as quenchers, can deactivate the excited state of a fluorophore through various mechanisms, such as electron transfer or energy transfer. The dicationic and electron-accepting nature of the N,N'-dimethyl-2,7-diazapyrenium core makes it susceptible to quenching by electron-donating species.[3]
Measurement of the Fluorescence Quantum Yield
The fluorescence quantum yield of this compound can be determined using either the absolute or the relative method. The relative method is more common and involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement Protocol
This protocol outlines the steps for determining the fluorescence quantum yield of DMDAP-BF₄ using the comparative method.
Caption: General synthetic scheme for N,N'-dimethyl-2,7-diazapyrenium salts.
The synthesis generally proceeds by reacting 2,7-diazapyrene with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, to form the dicationic species. Subsequent anion exchange with a salt like sodium tetrafluoroborate or hexafluorophosphoric acid yields the desired difluoroborate or hexafluorophosphate salt. [3]The choice of counter-ion can influence the solubility and crystalline properties of the final product.
Conclusion
This compound is a promising fluorophore with significant potential in various scientific and technological applications. Its fluorescence quantum yield is a critical parameter that dictates its performance. While a precise quantum yield value for the unsubstituted compound in various solvents is yet to be extensively documented, the high quantum yield of its substituted derivatives points to the inherent emissive nature of the diazapyrenium core. This technical guide provides a comprehensive framework for understanding, measuring, and modulating the quantum yield of this important molecule, paving the way for its rational application in the design of novel fluorescent materials and probes. Further research into the systematic characterization of the photophysical properties of the unsubstituted this compound in a range of solvents is highly encouraged to fully unlock its potential.
References
- Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341.
- Ang, L. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 67(3), o508.
- Miyake, H., et al. (2021). As cited in Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341.
- Sindelar, V., Cejas, M. A., Raymo, F. M., Chen, W., Parker, S. E., & Kaifer, A. E. (2005). Fluorescent diazapyrenium films and their response to dopamine. Langmuir, 21(17), 7891-7896.
- Cejas, M. A., Raymo, F. M., & Kaifer, A. E. (2002). Aggregation of a diazapyrenium dication in aqueous solution.
Sources
- 1. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
- 5. Fluorescent diazapyrenium films and their response to dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Absorption and Emission Spectra of N,N'-Dimethyl-2,7-diazapyrenium
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,N'-Dimethyl-2,7-diazapyrenium (MDAP²⁺) dications represent a compelling class of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) that have garnered significant attention for their unique photophysical properties and diverse applications. As a Senior Application Scientist, this guide is intended to provide a comprehensive technical overview of the absorption and emission characteristics of the MDAP²⁺ core, moving beyond a simple recitation of data to offer insights into the underlying principles and practical experimental considerations. This document is structured to empower researchers to not only understand but also effectively harness the spectroscopic attributes of this versatile fluorophore in their own investigations, from fundamental chemical physics to advanced drug development.
The N,N'-Dimethyl-2,7-diazapyrenium Dication: A Molecular Portrait
The core structure of N,N'-Dimethyl-2,7-diazapyrenium features a pyrene backbone in which carbon atoms at the 2 and 7 positions are replaced by quaternized nitrogen atoms. This substitution pattern is not merely a trivial alteration but a profound modification that imbues the molecule with a dicationic nature and significantly perturbs its electronic landscape. This inherent positive charge enhances its solubility in polar solvents and drives its interactions with negatively charged species, a property of paramount importance in biological applications such as DNA intercalation.[1]
The quaternization of the nitrogen atoms to form the N,N'-dimethyl derivative further influences the molecule's steric and electronic properties. This modification can lead to enhanced fluorescence quantum yields compared to the unmethylated diazapyrene core, a phenomenon attributed to the suppression of non-radiative decay pathways through steric hindrance of rotational dynamics.[2]
The photophysical behavior of MDAP²⁺ is also intrinsically linked to its redox activity. The dicationic form can undergo a two-electron reduction to yield the neutral N,N'-dimethyl-2,7-dihydrodiazapyrene (MDAP⁰).[3] This reduced species exhibits a dramatic shift in its electronic structure, transitioning to a 16π antiaromatic system with distinct spectroscopic signatures, including strong absorption in the near-infrared region.[4] This redox-switchable behavior opens avenues for applications in molecular electronics and sensing.
Unraveling the Spectroscopic Signature: Absorption and Emission Properties
The interaction of N,N'-Dimethyl-2,7-diazapyrenium with light is characterized by distinct absorption and emission profiles that are sensitive to its molecular environment. Understanding these spectral properties is fundamental to its application as a fluorophore.
Electronic Absorption Spectroscopy (UV-Vis)
The UV-Vis absorption spectrum of MDAP²⁺ is characterized by a series of well-defined bands corresponding to π-π* electronic transitions within the aromatic system. The quaternization of the nitrogen atoms and the extended π-conjugation of the diazapyrene core contribute to absorption bands that are typically bathochromically shifted (red-shifted) compared to the parent diazapyrene.[2]
Table 1: Illustrative Photophysical Data for a Tetraaryl-Substituted N,N'-Dimethyl-2,7-diazapyrenium Dication Derivative
| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
| Tetrahydrofuran (THF) | Bathochromically shifted with vibrational structure[2] | - | 0.61[2] |
Note: This data is for a substituted derivative and serves to illustrate the general photophysical characteristics. The exact values for the unsubstituted MDAP²⁺ may vary.
Fluorescence Emission Spectroscopy
Upon excitation with light of an appropriate wavelength, MDAP²⁺ exhibits fluorescence, a process involving the radiative decay from the first excited singlet state (S₁) to the ground state (S₀). The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference in energy known as the Stokes shift.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorophore. For a tetraaryl-substituted derivative of MDAP²⁺, a high quantum yield of 61% has been reported in THF, significantly higher than its unquaternized precursor (38%).[2] This enhancement underscores the beneficial effect of N-methylation on the emissive properties.
The emission spectrum of MDAP²⁺, like its absorption spectrum, can be influenced by the solvent polarity. This solvatochromic effect arises from differential stabilization of the ground and excited states by the solvent molecules.
Experimental Protocols for Spectroscopic Characterization
To ensure the scientific integrity and reproducibility of research involving N,N'-Dimethyl-2,7-diazapyrenium, the adoption of robust and well-validated experimental protocols is essential.
Synthesis and Purification of N,N'-Dimethyl-2,7-diazapyrenium Salts
The synthesis of MDAP²⁺ salts typically begins with the parent 2,7-diazapyrene. A common and effective method involves the quaternization of the nitrogen atoms using a methylating agent.
Step-by-Step Synthesis of N,N'-Dimethyl-2,7-diazapyrenium bis(hexafluorophosphate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-diazapyrene in a suitable solvent such as acetonitrile.[5]
-
Methylation: Add an excess of a methylating agent, for example, methyl iodide (iodomethane), to the solution.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete quaternization. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation of the Intermediate Salt: Upon cooling, the N,N'-dimethyl-2,7-diazapyrenium iodide salt will precipitate out of the solution. Isolate the solid by filtration and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.[5]
-
Anion Exchange: To obtain the bis(hexafluorophosphate) salt, dissolve the iodide salt in a minimal amount of a suitable solvent, such as water. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the less soluble N,N'-Dimethyl-2,7-diazapyrenium bis(hexafluorophosphate).[5]
-
Purification: Isolate the final product by filtration, wash thoroughly with water, and dry under vacuum.[5] The purity of the compound should be verified by NMR spectroscopy and mass spectrometry.
Caption: Synthetic workflow for N,N'-Dimethyl-2,7-diazapyrenium bis(hexafluorophosphate).
UV-Vis Absorption and Fluorescence Spectroscopy
Accurate measurement of the absorption and emission spectra is crucial for characterizing the photophysical properties of MDAP²⁺.
Step-by-Step Protocol for Spectroscopic Measurements
-
Sample Preparation:
-
Prepare a stock solution of the purified N,N'-Dimethyl-2,7-diazapyrenium salt in a high-purity spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or water).
-
For absorption measurements, prepare a series of dilutions to determine the molar extinction coefficient using the Beer-Lambert law. The absorbance should ideally be in the range of 0.1 to 1.0.
-
For fluorescence measurements, prepare a dilute solution with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Instrumentation and Measurement:
-
Absorption: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum over the desired wavelength range, typically from 200 to 600 nm. Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Emission: Use a calibrated spectrofluorometer. Excite the sample at a wavelength corresponding to an absorption maximum. Record the emission spectrum, ensuring to scan a wavelength range that captures the entire emission profile. Correct the spectra for instrument response.
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the MDAP²⁺ salt. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard, though its suitability depends on the specific emission wavelength of the sample.
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength, ensuring the absorbance is below 0.1.
-
Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Caption: A comprehensive workflow for the spectroscopic characterization of MDAP²⁺.
Applications in Research and Drug Development
The unique spectral properties of N,N'-Dimethyl-2,7-diazapyrenium dications make them valuable tools in various scientific disciplines.
-
Fluorescent Probes: Their sensitivity to the local environment and high fluorescence potential make them suitable as fluorescent probes for sensing and imaging.
-
DNA Intercalators: The dicationic nature of MDAP²⁺ facilitates its binding to the negatively charged phosphate backbone of DNA, with the planar aromatic core intercalating between the base pairs. This interaction can be monitored by changes in the absorption and emission spectra, providing insights into DNA structure and dynamics.[1]
-
Molecular Electronics: The redox-switchable fluorescence of the MDAP²⁺/MDAP⁰ system is of interest for the development of molecular switches and logic gates.
-
Drug Development: As DNA intercalators, diazapyrenium derivatives have been investigated for their potential as anticancer agents. Understanding their photophysical properties is crucial for developing photodynamic therapy agents, where light is used to activate a drug to kill cancer cells.
Conclusion and Future Outlook
N,N'-Dimethyl-2,7-diazapyrenium dications are a class of fluorophores with a rich and tunable photophysical profile. Their dicationic nature, high fluorescence potential, and redox-switchable properties offer a versatile platform for a wide range of applications. This guide has provided a foundational understanding of their absorption and emission spectra, coupled with practical experimental protocols for their synthesis and characterization. As research in this area continues, a more comprehensive understanding of the structure-property relationships will undoubtedly lead to the rational design of new and improved diazapyrenium-based materials for advanced applications in sensing, imaging, and medicine.
References
-
Miyake, T., et al. (2021). Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen. Angewandte Chemie International Edition, 60(25), 13877-13881. [Link][3]
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323-9341. [Link][2][4]
-
Piantanida, I., et al. (2000). 4,9-Diazapyrenium cations. Synthesis, physico-chemical properties and binding of nucleotides in water. Journal of the Chemical Society, Perkin Transactions 2, (2), 375-383. [Link]
-
Sun, J., et al. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link][5]
-
Zyryanov, G. V., et al. (2020). Diazapyrenes: interaction with nucleic acids and biological activity. Russian Chemical Reviews, 89(7), 735-752. [Link][1]
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- 3. Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Redox Potential of N,N'-Dimethyl-2,7-diazapyrenium Difluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N,N'-Dimethyl-2,7-diazapyrenium as a Redox-Active Scaffold
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) salts are a fascinating class of organic molecules that have garnered significant attention for their unique electronic and photophysical properties.[1] As dicationic, π-electron deficient systems, they serve as potent electron acceptors, a characteristic that underpins their utility in a diverse range of applications, from molecular electronics to biological sensing.[2][3] The difluoroborate salt of DMDAP, in particular, offers a stable and soluble platform for harnessing these properties. This guide provides a comprehensive exploration of the redox potential of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate, detailing its electrochemical behavior, the methodologies for its characterization, and the implications of its redox activity.
The core of DMDAP's functionality lies in its ability to undergo reversible one-electron reduction steps, a property it shares with the well-known viologen family of compounds. However, the extended aromatic system of the diazapyrene core imparts distinct characteristics, including altered redox potentials and unique photophysical responses upon reduction. Understanding and precisely quantifying the redox potential is paramount for designing and implementing DMDAP in advanced applications.
The Redox Chemistry of N,N'-Dimethyl-2,7-diazapyrenium
The N,N'-Dimethyl-2,7-diazapyrenium dication (DMDAP²⁺) is the starting point for its rich redox chemistry. This species can sequentially accept two electrons, leading to the formation of a radical cation (DMDAP•⁺) and a neutral species (DMDAP⁰). This process is central to its function in various applications.
A crucial aspect of the two-electron reduction of DMDAP²⁺ is the formation of N,N'-dimethyl-2,7-dihydrodiazapyrene (MDAP⁰), which is a 16π antiaromatic system. This transformation from an aromatic dication to an antiaromatic neutral species is accompanied by significant changes in the molecule's electronic structure and absorption spectrum.
The dicationic nature of DMDAP salts significantly enhances their electron affinity compared to their neutral diazapyrene counterparts. This is reflected in a substantial positive shift in their reduction potentials, making them more powerful oxidizing agents.
Quantifying the Redox Potential: A Methodological Deep Dive
The primary technique for elucidating the redox potential of this compound is cyclic voltammetry (CV) . This powerful electrochemical method allows for the determination of reduction and oxidation potentials and provides insights into the reversibility and kinetics of electron transfer processes.
Experimental Protocol for Cyclic Voltammetry of DMDAP Difluoroborate
This protocol outlines the key steps and considerations for obtaining reliable and reproducible cyclic voltammograms of DMDAP difluoroborate.
1. Materials and Reagents:
- This compound
- Anhydrous, electrochemical-grade solvent (e.g., acetonitrile, dichloromethane)
- Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
- Working electrode (e.g., glassy carbon, platinum)
- Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)
- Counter electrode (e.g., platinum wire)
- Inert gas (e.g., argon, nitrogen) for deoxygenation
2. Preparation of the Electrochemical Cell:
- Thoroughly clean all glassware and electrodes.
- Prepare a solution of the supporting electrolyte in the chosen solvent.
- Dissolve a known concentration of this compound in the electrolyte solution.
- Assemble the three-electrode cell, ensuring the reference electrode tip is positioned close to the working electrode.
- Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.
3. Instrumental Setup and Data Acquisition:
- Connect the electrodes to a potentiostat.
- Set the initial and final potentials to scan a range that encompasses the expected redox events of DMDAP.
- Define the scan rate (e.g., 100 mV/s). A range of scan rates should be investigated to assess the reversibility of the redox processes.
- Initiate the potential scan and record the resulting current as a function of the applied potential.
4. Data Analysis and Interpretation:
- Identify the cathodic (reduction) and anodic (oxidation) peaks in the cyclic voltammogram.
- Determine the peak potentials (Epc and Epa).
- Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible processes. This value provides an approximation of the standard redox potential.
- The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) for a reversible one-electron process is theoretically 59 mV at 25°C. Deviations from this value can indicate quasi-reversible or irreversible electron transfer.
Causality in Experimental Choices:
-
Choice of Solvent and Electrolyte: The solvent and supporting electrolyte are critical as they define the electrochemical window and can influence the solvation of the redox species, thereby affecting the measured potentials. Anhydrous conditions are crucial to prevent side reactions involving water.
-
Deoxygenation: The removal of dissolved oxygen is essential because it can be electrochemically reduced and interfere with the measurement of the analyte's redox potentials.
-
Three-Electrode Setup: This configuration is standard in voltammetry. The working electrode is where the reaction of interest occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit.
Redox Potential Data and Discussion
| Redox Process | First Reduction (E¹red) | Second Reduction (E²red) |
| Potential (V vs. reference) | -1.01 | -1.34 |
Table 1: Reduction potentials of a dicationic N,N'-dimethyl-2,7-diazapyrenium derivative.[2]
These values, significantly more positive than those of the corresponding neutral diazapyrene, highlight the potent electron-accepting nature of the dicationic core.[2] The difluoroborate counter-ion is not expected to significantly alter these redox potentials, as its primary role is to provide charge balance and stability to the cationic diazapyrenium core.
Visualizing the Redox Process
The sequential one-electron reductions of the N,N'-Dimethyl-2,7-diazapyrenium dication can be visualized as follows:
Experimental Workflow for Redox Potential Determination
The overall workflow for determining the redox potential of this compound is a systematic process that ensures accuracy and reproducibility.
Applications and Future Directions
The well-defined redox behavior of this compound makes it a compelling candidate for a variety of applications:
-
Molecular Electronics: Its ability to accept electrons and its stable reduced states make it suitable for use as an n-type semiconductor material.
-
Redox-Responsive Systems: The distinct changes in optical and electronic properties upon reduction can be harnessed in the development of chemical sensors and molecular switches.
-
Biological Probes: The interaction of the dicationic core with biomolecules like DNA, coupled with its redox activity, opens avenues for the design of novel electrochemical biosensors.[4]
-
Catalysis: DMDAP derivatives can act as electron transfer mediators in catalytic cycles.
Future research will likely focus on fine-tuning the redox potential of the diazapyrenium core through chemical modification. The introduction of electron-donating or -withdrawing groups on the aromatic scaffold can be expected to shift the reduction potentials, allowing for the rational design of molecules with tailored electronic properties for specific applications.
Conclusion
This compound is a redox-active compound with significant potential across various scientific disciplines. Its dicationic nature results in a high electron affinity, leading to accessible and reversible reduction processes. The determination of its redox potential through cyclic voltammetry is a fundamental step in characterizing its electronic properties and unlocking its full potential in advanced materials and technologies. The insights provided in this guide offer a solid foundation for researchers and scientists working with this promising class of molecules.
References
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323-9341. [Link]
-
Lambert, C., et al. (2004). Dications of fluorenylidenes. The relationship between redox potentials and antiaromaticity for meta- and para-substituted diphenylmethylidenefluorenes. The Journal of Organic Chemistry, 69(18), 6011-6021. [Link]
-
ResearchGate. Redox Potentials of the Complexes Used in the Present Study. [Link]
-
ResearchGate. a) Synthesis of N,N′-dimethyl‐2,7‐diazapyrenium dications. b) Reduction... [Link]
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Bryantsev, V. S., et al. (2019). Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. Minerals, 9(11), 693. [Link]
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Yen, C.-H., et al. (2009). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. [Link]
-
Sato, A., et al. (2018). Tuning the Ground- and Excited-State Redox Potentials of Octahedral Hexanuclear Rhenium(III) Complexes by the Combination of Terminal Halide and N-Heteroaromatic Ligands. Inorganic Chemistry, 57(21), 13546-13556. [Link]
-
Piech, R., et al. (2023). Kinetics and Mechanism of In(III) Ions Electroreduction on Cyclically Renewable Liquid Silver Amalgam Film Electrode: Significance of the Active Complexes of In(III)—Acetazolamide. International Journal of Molecular Sciences, 24(7), 6178. [Link]
-
Al-Ghamdi, A. A., et al. (2021). Electrostatic Investigation of 4-Dicyanomethylene-2,6-dimethyl-4H-pyran (DDP) Dye with Amide Derivatives in Water. ACS Omega, 6(31), 20485-20494. [Link]
Sources
N,N'-Dimethyl-2,7-diazapyrenium Difluoroborate: A Technical Guide to a Versatile Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate (DMDAP difluoroborate), a versatile and highly sensitive redox indicator. The document delineates the synthesis, electrochemical properties, and spectroscopic characteristics of DMDAP difluoroborate. Furthermore, it offers detailed, field-proven protocols for its application in monitoring redox states in both biochemical assays and living cells. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this powerful tool in their scientific endeavors, from fundamental research to drug development.
Introduction: The Need for Robust Redox Indicators
The cellular redox environment is a dynamically regulated network crucial for a myriad of physiological processes, including signal transduction, metabolism, and cell fate decisions. Aberrations in redox homeostasis are implicated in a wide range of pathologies, from neurodegenerative diseases to cancer. Consequently, the ability to accurately monitor and quantify cellular redox states is of paramount importance in both basic and translational research.
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) difluoroborate has emerged as a potent redox indicator due to its unique electrochemical and photophysical properties. As a dicationic dye, it exhibits excellent water solubility and distinct spectroscopic signatures that change predictably with its redox state.[1] This guide provides a comprehensive overview of DMDAP difluoroborate, from its molecular-level characteristics to its practical application as a redox-sensitive probe.
Core Principles: The Chemistry of a Redox Switch
The functionality of DMDAP as a redox indicator is rooted in its ability to undergo a reversible two-electron reduction.[1][2] The dicationic form (DMDAP²⁺) is the oxidized state, which upon accepting two electrons, is converted to the neutral, dihydro-form (DMDAP⁰).[1][2] This transformation induces a dramatic change in the molecule's electronic structure, leading to significant alterations in its absorption and fluorescence properties.
This redox-dependent transformation is the cornerstone of its application as an indicator. The ratio of the oxidized to the reduced form can be quantified spectroscopically, providing a direct measure of the ambient redox potential.
Electrochemical Properties
The redox behavior of DMDAP has been characterized by cyclic voltammetry. While the precise redox potential for the difluoroborate salt is not extensively reported, studies on the closely related 1,3,6,8-tetraaryl-N,N′-dimethyl-2,7-diazapyrenium dication (35b²⁺) provide valuable insights. This derivative exhibits two distinct reduction potentials at Ered¹ = -1.01 V and Ered² = -1.34 V versus a saturated calomel electrode (SCE).[1] These low reduction potentials indicate a high electron affinity of the diazapyrenium core, making it sensitive to changes in the cellular redox environment.[1]
Synthesis of this compound
The synthesis of DMDAP difluoroborate is a multi-step process that begins with commercially available precursors. The following protocol is adapted from established methods for the synthesis of related diazapyrenium salts.[2][3]
Synthesis of 2,7-Diazapyrene
The precursor, 2,7-diazapyrene, can be synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride.[2] This involves the formation of the corresponding diimide, followed by reduction and subsequent oxidation to yield the diazapyrene core.[2]
Quaternization and Anion Exchange
The final steps involve the N-methylation of 2,7-diazapyrene and a subsequent anion exchange to yield the difluoroborate salt.
Experimental Protocol: Synthesis of this compound
-
N-Methylation:
-
In a round-bottom flask, dissolve 2,7-diazapyrene (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Add iodomethane (4.0 mmol) to the solution.
-
Reflux the mixture for 3 hours with constant stirring.
-
Cool the reaction mixture to room temperature. A red solid will precipitate.
-
Isolate the red solid by filtration and wash with diethyl ether (3 x 10 mL). This solid is the diiodide salt of DMDAP.
-
-
Anion Exchange:
-
Dissolve the crude N,N'-Dimethyl-2,7-diazapyrenium diiodide in deionized water (50 mL).
-
Prepare a saturated aqueous solution of sodium tetrafluoroborate (NaBF₄).
-
Add the sodium tetrafluoroborate solution dropwise to the DMDAP diiodide solution until no further precipitation is observed.
-
Isolate the resulting red precipitate (this compound) by filtration.
-
Wash the solid with deionized water and dry under vacuum.
-
This protocol is adapted from the synthesis of the hexafluorophosphate salt and may require optimization for the difluoroborate salt.[3]
Spectroscopic Properties and Redox Sensing Mechanism
The utility of DMDAP difluoroborate as a redox indicator stems from the distinct spectroscopic properties of its oxidized (DMDAP²⁺) and reduced (DMDAP⁰) forms.
| Form | Key Spectroscopic Features |
| Oxidized (DMDAP²⁺) | Intense absorption in the visible range. Strong fluorescence emission.[2] |
| Reduced (DMDAP⁰) | Broad absorption band extending into the near-infrared region (up to 1200 nm).[2] Quenched or significantly shifted fluorescence. |
This significant shift in the absorption spectrum upon reduction allows for ratiometric analysis, where the ratio of absorbance at two different wavelengths can be used to determine the proportion of the oxidized and reduced forms, and thus the redox potential of the environment.
Caption: Redox-dependent transformation of DMDAP.
Application as a Redox Indicator: Experimental Protocols
The following protocols provide a framework for utilizing DMDAP difluoroborate as a redox indicator in both cell-free and cellular systems.
Spectrophotometric Redox Titration (Cell-Free System)
This protocol describes a method for determining the redox potential of a sample using DMDAP difluoroborate as an indicator.
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable buffer)
-
Sample of interest
-
A suitable titrant (e.g., a reducing or oxidizing agent of known concentration)
-
Spectrophotometer
Procedure:
-
To a cuvette, add the sample solution and a known concentration of DMDAP difluoroborate (final concentration typically in the low micromolar range).
-
Record the initial absorption spectrum of the solution.
-
Incrementally add the titrant to the cuvette.
-
After each addition, mix thoroughly and record the absorption spectrum.
-
Monitor the change in absorbance at a wavelength corresponding to the reduced form of DMDAP (in the near-infrared region) and a wavelength where the oxidized form absorbs.
-
The endpoint of the titration is reached when there is a sharp change in the ratio of the absorbances, indicating a complete change in the redox state of the indicator.[4]
Monitoring Cellular Redox State
This protocol provides a general guideline for using DMDAP difluoroborate to monitor changes in the intracellular redox environment of cultured cells.
Caption: Workflow for cellular redox analysis with DMDAP.
Materials:
-
Cultured cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format for microscopy or plate reader analysis (e.g., glass-bottom dishes or 96-well plates).
-
Probe Loading:
-
Prepare a working solution of DMDAP difluoroborate in cell culture medium. The optimal concentration should be determined empirically for each cell type but typically ranges from 1-10 µM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the DMDAP-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the loading solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Imaging/Measurement:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
If applicable, add the experimental treatment (e.g., a drug that induces oxidative stress).
-
Measure the fluorescence intensity or absorbance at the appropriate wavelengths to monitor the change in the redox state of DMDAP. For fluorescence, excitation and emission wavelengths corresponding to the oxidized form should be used. For absorbance, ratiometric measurements in the visible and near-infrared regions can be performed.
-
Data Analysis: The change in the redox state can be expressed as a ratio of the fluorescence intensity or absorbance at two different wavelengths. This ratiometric approach helps to normalize for variations in probe concentration and cell number.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for the investigation of redox biology. Its favorable chemical and physical properties, including water solubility and distinct, redox-dependent spectroscopic changes, make it a valuable indicator for a wide range of applications. The protocols provided in this guide offer a starting point for researchers to integrate this probe into their experimental workflows. Future research may focus on the development of targeted derivatives of DMDAP that can be localized to specific subcellular compartments, providing even greater spatial resolution in the study of cellular redox signaling.
References
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323–9341. [Link]
-
Chen, G., et al. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o508. [Link]
-
Miyake, Y., et al. (2021). Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen. Angewandte Chemie International Edition, 60(38), 20857-20862. [Link]
-
Harvey, D. (2013). Selecting an Indicator for a Redox Titration. Chemistry LibreTexts. [Link]
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Chapter 1: The Pioneering Synthesis of 2,7-Diazapyrene
An In-Depth Technical Guide to the Discovery and History of 2,7-Diazapyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2,7-diazapyrene derivatives. As a unique class of nitrogen-containing polycyclic aromatic hydrocarbons, these compounds have garnered significant interest for their distinctive electronic, photophysical, and supramolecular properties. This document delves into the foundational synthetic methodologies, the evolution of more efficient routes, and the exploration of the intriguing characteristics that make 2,7-diazapyrenes a compelling scaffold for materials science and medicinal chemistry.
The journey into the chemistry of 2,7-diazapyrene began in the early 1970s. Prior to this, an initial synthesis was reported in 1968, involving the oxidative cyclocondensation of pyridinophane, a method considered more of theoretical interest.[1] The first practical and convenient synthesis of 2,7-diazapyrene and its N,N′-dimethyl-2,7-diazapyrenium salt was developed by Hünig and his team in 1973.[1][2] This seminal work laid the groundwork for future explorations of this heterocyclic system.
The Hünig synthesis commences with the readily available 1,4,5,8-naphthalenetetracarboxylic acid. The key steps of this foundational method are outlined below:
-
Imide Formation: The starting acid is first converted to its tetrakis(N-methylammonium) salt, which is then heated in N-methylpyrrolidone to yield the bis(N-methyl)imide.[1][2]
-
Reduction: The resulting diimide undergoes reduction to a diamine, specifically 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3][4]phenanthroline, using lithium aluminum hydride (LiAlH₄) and aluminum chloride in tetrahydrofuran (THF).[1][2]
-
Aromatization: The final step involves the aromatization of the diamine to form the 2,7-diazapyrene core. This was initially achieved by heating with selenium at high temperatures.[1] Later modifications of this procedure by other researchers have also been reported.[1]
Chapter 2: Evolution of Synthetic Methodologies
While the Hünig synthesis was groundbreaking, its harsh conditions and the use of hazardous reagents like selenium prompted the development of more convenient and higher-yielding methods.
The Sotiriou-Leventis Approach
A notable advancement came from Sotiriou-Leventis and coworkers, who devised a faster, more economical, and high-yield synthesis starting from 1,4,5,8-naphthalenetetracarboxylic dianhydride.[3] This three-step process is summarized as follows:
-
Diimide Formation: The dianhydride reacts with concentrated ammonium hydroxide at room temperature to produce 1,4,5,8-naphthalenetetracarboxylic diimide in high yield (96%).[3]
-
Reduction: The diimide is then reduced with borane in refluxing tetrahydrofuran to give 1,2,3,6,7,8-hexahydro-2,7-diazapyrene (77% yield).[3]
-
Oxidation: The final aromatization is achieved through oxidation with manganese dioxide in refluxing benzene, affording 2,7-diazapyrene in 71% yield.[3]
The Aksenov Contribution
In 2008, Aksenov and his team introduced a convenient method for synthesizing the parent 2,7-diazapyrene by heating 2,3-dihydro-1H-benzo[de]isoquinoline with 1,3,5-triazine in polyphosphoric acid (PPA), achieving a 55% yield.[1]
Sources
- 1. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
- 2. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis and spectroscopic characterization of 2,7-diazapyrenium comp" by Zhan Mao [scholarsmine.mst.edu]
An In-Depth Technical Guide to the Chemical Stability of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dimethyl-2,7-diazapyrenium difluoroborate, a prominent member of the diazapyrenium class of compounds, has garnered significant attention for its unique photophysical properties and its applications in supramolecular chemistry and as a fluorescent probe.[1] This guide provides a comprehensive technical overview of the chemical stability of this compound. We will delve into the intrinsic factors governing its stability, including thermal, photochemical, and pH-dependent degradation pathways. By synthesizing established chemical principles with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, storage, and application of this versatile compound.
Introduction: The N,N'-Dimethyl-2,7-diazapyrenium Dication
The N,N'-Dimethyl-2,7-diazapyrenium dication is a planar, aromatic organic cation characterized by a pyrene core in which two carbon atoms at the 2 and 7 positions are replaced by nitrogen atoms, which are subsequently quaternized with methyl groups. This structural modification imparts a permanent positive charge, rendering the molecule highly soluble in polar solvents and influencing its electronic and photophysical properties.[2] The difluoroborate salt is one of the common forms in which this dication is isolated and studied.
These compounds are of significant interest due to their ability to interact with nucleic acids and their potential applications in sensing and molecular electronics.[3] Understanding the chemical stability of this compound is paramount for ensuring the reliability and reproducibility of experimental results, as well as for defining its shelf-life and potential therapeutic applications.
Core Structural Features and General Stability
The stability of this compound is governed by the interplay between the aromatic dication and the difluoroborate counterions.
-
The Dicationic Core: The N,N'-Dimethyl-2,7-diazapyrenium cation is a quaternary ammonium compound. Generally, quaternary ammonium cations are chemically robust and exhibit high stability towards a wide range of reagents.[4] They are unreactive towards most electrophiles, oxidants, and acids.[4] Their permanent positive charge, independent of pH, also contributes to their stability in acidic to neutral aqueous solutions.
-
The Difluoroborate Anion: The difluoroborate (BF₂⁻) anion's stability is an important consideration. While often used as a counterion for stabilizing cationic species, tetrafluoroborate (BF₄⁻), a closely related species, is known to undergo hydrolysis in aqueous solutions, particularly at elevated temperatures.[5] This hydrolysis can lead to the formation of fluoride ions and boric acid, which can in turn affect the pH of the solution and potentially react with the dication. The stability of difluoroborate is expected to be analogous. In comparison, hexafluorophosphate (PF₆⁻) salts often exhibit greater hydrolytic stability.[6][7]
Thermal Stability
Quaternary ammonium salts are generally more thermally stable than their primary, secondary, or tertiary amine counterparts.[8] Their decomposition often requires high temperatures. The thermal decomposition of organic salts is a complex process that can be influenced by both the cation and the anion.[9] For many organic salts, the decomposition pathway involves the fragmentation of the organic cation.
Expected Thermal Decomposition Profile:
| Temperature Range | Expected Behavior | Potential Decomposition Products |
| < 150°C | Generally stable in the solid state. | No significant decomposition expected. |
| 150 - 250°C | Onset of decomposition may occur, depending on the specific conditions. | Fragmentation of the diazapyrenium core, release of methyl groups, and decomposition of the difluoroborate anion. |
| > 250°C | Significant and potentially rapid decomposition. | Gaseous products such as nitrogen oxides, hydrocarbons, and boron trifluoride. |
Causality Behind Thermal Stability: The high thermal stability of the N,N'-Dimethyl-2,7-diazapyrenium core is attributed to its aromatic nature. The delocalization of electrons across the pyrene system provides significant resonance stabilization. The strength of the C-N and C-C bonds within the aromatic rings requires substantial energy input for cleavage.
Photochemical Stability
The photostability of a molecule is its ability to resist degradation upon exposure to light. For a fluorescent molecule like N,N'-Dimethyl-2,7-diazapyrenium, this is a critical parameter. While specific photodegradation studies on this compound are scarce, we can draw parallels from the behavior of other organic dyes and aromatic compounds.
The photodegradation of organic dyes can proceed through several mechanisms, often involving the formation of reactive oxygen species (ROS) in the presence of oxygen.[10] The excited state of the dye can transfer energy to molecular oxygen, generating singlet oxygen, or participate in electron transfer reactions to form superoxide radicals. These ROS can then attack the dye molecule, leading to its degradation.
dot
Caption: Potential photodegradation pathway of the diazapyrenium dication (DAP²⁺).
Factors Influencing Photostability:
-
Wavelength of Irradiation: Higher energy UV light is generally more damaging than visible light.
-
Solvent: The solvent can influence the lifetime of the excited state and the diffusion of oxygen.
-
Presence of Quenchers: Other molecules in the solution can deactivate the excited state of the diazapyrenium dication, preventing degradation.
pH-Dependent Stability
A more likely degradation pathway in strongly alkaline solutions would be nucleophilic attack by hydroxide ions on the aromatic ring, which is activated by the positive charges on the nitrogen atoms.
dot
Caption: Postulated pH-dependent stability of the diazapyrenium dication (DAP²⁺).
Expected pH Stability Profile:
| pH Range | Expected Stability | Potential Degradation Mechanism |
| 1 - 7 | High stability | - |
| 7 - 10 | Generally stable | Slow hydrolysis of the difluoroborate anion may occur. |
| > 10 | Potential for slow degradation | Nucleophilic attack by hydroxide on the aromatic core. |
Experimental Protocols for Stability Assessment
To rigorously evaluate the chemical stability of this compound, a series of well-defined experiments should be conducted.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature of the compound.
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
Photostability Analysis (Forced Degradation Study)
Objective: To assess the degradation of the compound under light exposure.
Methodology:
-
Prepare a solution of this compound in a relevant solvent (e.g., water, methanol) at a known concentration.
-
Expose the solution to a controlled light source (e.g., a xenon lamp simulating sunlight, or a specific UV wavelength) for a defined period.
-
Maintain a dark control sample at the same temperature.
-
At various time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by UV-Vis spectrophotometry and HPLC to quantify the remaining concentration of the parent compound and identify any degradation products.
pH-Dependent Stability Analysis
Objective: To determine the stability of the compound at different pH values.
Methodology:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Dissolve a known amount of this compound in each buffer to a final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
At specified time intervals, take samples from each pH solution.
-
Analyze the samples by HPLC to determine the concentration of the parent compound.
-
Plot the logarithm of the concentration versus time to determine the degradation rate constant at each pH.
Summary and Recommendations
This compound is a chemically robust molecule, a characteristic stemming from its aromatic, dicationic structure. It is expected to exhibit good thermal stability and to be stable in acidic to neutral aqueous solutions. However, researchers should be mindful of the following:
-
Alkaline Conditions: Avoid prolonged exposure to strongly basic solutions (pH > 10) to prevent potential nucleophilic degradation of the diazapyrenium core.
-
Aqueous Solutions at Elevated Temperatures: The difluoroborate counterion may undergo slow hydrolysis in water, especially when heated. For applications requiring high-temperature aqueous conditions, consider using a salt with a more hydrolytically stable anion, such as hexafluorophosphate.
-
Photostability: While expected to be reasonably photostable, prolonged exposure to high-intensity light, particularly UV radiation, may lead to degradation. For applications requiring high photostability, it is crucial to perform dedicated photostability studies.
By understanding these stability parameters, researchers can ensure the integrity of their experiments and the longevity of their this compound samples.
References
-
Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., Taniya, O. S., Zyryanov, G. V., & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323–9341. [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved January 21, 2026, from [Link]
- Swatloski, R. P., Holbrey, J. D., & Rogers, R. D. (2003). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Green Chemistry, 5(4), 361-363.
-
ResearchGate. (n.d.). Thermal decomposition of metal N,N-dialkylcarbamates. Retrieved January 21, 2026, from [Link]
- Lee, J. K., & Fu, I. P. (2001). Photodegradation of diafenthiuron in water. Journal of agricultural and food chemistry, 49(6), 2968–2973.
- Stern, K. H. (1972). High Temperature Properties and Decomposition of Inorganic Salts Part 3, Nitrates and Nitrites.
- Sevov, C. S., Brooner, R. E. M., Chen, E., Fister, T. T., & Assary, R. S. (2017). “Innocent” Hexafluorophosphate Salts Induce Capacity Fade in Nonaqueous Redox Flow Batteries. ACS Energy Letters, 2(10), 2444-2449.
-
ResearchGate. (n.d.). Dynamic Covalent Chemistry of Nucleophilic Substitution Component Exchange of Quaternary Ammonium Salts. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Photodegradation Process of Organic Dyes in the Presence of a Manganese-Doped Zinc Sulfide Nanowire Photocatalyst. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Decoding Photodegradation: Mechanistic Insights, Models, and Key Parameters. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved January 21, 2026, from [Link]
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NCERT. (n.d.). Amines. Retrieved January 21, 2026, from [Link]
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DTIC. (n.d.). Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. Retrieved January 21, 2026, from [Link]
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LibreTexts Chemistry. (2021). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Photodegradation of Biohazardous Dye Brilliant Blue R Using Organometallic Silver Nanoparticles Synthesized through a Green Chemistry Method. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Preparation, characterization and thermal decomposition of sodium and potassium salts of dithiocarbamate. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). New Hydrophobic Ionic Liquids with Perfluoroalkylphosphate and Cyanofluoroborate Anions. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Protonation versus Oxonium Salt Formation: Basicity and Stability Tuning of Cyanoborate Anions. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). The thermal decomposition of O‐hydroxy‐diazonium compounds. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). a) Synthesis of N,N′‐dimethyl‐2,7‐diazapyrenium dications. b) Reduction.... Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: N,N'-Dimethyl-2,7-diazapyrenium as a High-Fidelity Fluorescent Probe for DNA Intercalation Studies
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) as a fluorescent probe for DNA. DMDAP is a water-soluble, planar cationic molecule that exhibits significant changes in its photophysical properties upon binding to double-stranded DNA (dsDNA).[1][2] Its primary mode of interaction is intercalation, where it inserts itself between the base pairs of the DNA helix.[1][3][4][5] This guide details the underlying mechanism of action, provides key photophysical data, and presents validated, step-by-step protocols for determining DNA binding affinity and quantifying DNA concentration.
Introduction: The Rationale for DMDAP in DNA Analysis
The study of DNA-ligand interactions is fundamental to numerous fields, including molecular biology, diagnostics, and the development of therapeutic agents.[6][7] Fluorescent probes are indispensable tools in this domain, offering a non-destructive, highly sensitive method for real-time analysis.[8] N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) has emerged as a compelling probe due to its unique structural and photophysical characteristics.[9][10] As a dicationic diazapyrene derivative, it possesses a rigid, planar aromatic system ideal for stacking interactions with DNA base pairs and is readily water-soluble, simplifying experimental design.[1][2]
Upon intercalation, the DMDAP molecule's rotational freedom is constrained within the DNA helix, leading to a significant enhancement of its fluorescence quantum yield. This "light-up" response forms the basis of its utility as a DNA sensor. This application note will provide the foundational knowledge and practical protocols to leverage DMDAP in your research.
Mechanism of Action: Intercalation and Fluorescence Enhancement
The primary binding mode of DMDAP with dsDNA is intercalation.[4][5] The planar diazapyrenium core stacks between adjacent base pairs of the DNA double helix. This interaction is thermodynamically driven, though interestingly, the binding of the dicationic DMDAP is an entropically favorable process.[3][4] This suggests that the displacement of water molecules and counter-ions from both the DNA and the ligand upon binding plays a significant role in the overall stability of the complex.
In its free state in an aqueous solution, the DMDAP molecule can dissipate absorbed energy through non-radiative pathways, such as molecular vibrations and rotations, resulting in weak fluorescence. However, once intercalated, the rigid environment of the DNA helix severely restricts these non-radiative decay pathways. This confinement forces the excited-state molecule to relax primarily through fluorescence emission, causing a pronounced increase in fluorescence intensity.
Caption: Mechanism of DMDAP fluorescence upon DNA intercalation.
Core Characteristics and Photophysical Properties
Understanding the spectral properties of DMDAP is critical for designing robust experiments. The dicationic nature of DMDAP influences its electronic structure, making it an attractive scaffold for supramolecular chemistry and DNA binding.[11][12]
| Property | Value (Free in Buffer) | Value (Bound to dsDNA) | Rationale / Comment |
| Absorption Max (λabs) | ~400-420 nm | Red-shifted (~425-440 nm) | The change in the microenvironment polarity upon intercalation causes a bathochromic shift. |
| Emission Max (λem) | ~450-470 nm | Blue-shifted (~440-460 nm) | The rigid, non-polar environment inside the DNA helix can cause a slight hypsochromic shift. |
| Fluorescence Quantum Yield (ΦF) | Low (<0.05) | Significantly Higher (>0.5) | Major "light-up" effect due to restricted molecular motion. |
| Molar Extinction Coefficient (ε) | ~15,000 - 20,000 M-1cm-1 | Hypochromism observed | Stacking interactions with DNA bases can decrease the molar absorptivity. |
| Binding Mode | N/A | Intercalation | Confirmed by linear and circular dichroism spectroscopy.[4][5] |
Note: Exact spectral values can vary depending on buffer composition, pH, ionic strength, and the specific DNA sequence.
Protocol I: Fluorescence Titration for DNA Binding Affinity (Kd)
This protocol describes a fluorescence titration experiment to determine the dissociation constant (Kd) of the DMDAP-DNA complex. A fixed concentration of DMDAP is titrated with increasing concentrations of dsDNA. The change in fluorescence is monitored and used to calculate the binding affinity.[13]
Caption: Workflow for determining DNA binding affinity via fluorescence titration.
4.1. Materials & Reagents
-
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) salt (e.g., difluoroborate or hexafluorophosphate)
-
High-quality dsDNA (e.g., Calf Thymus DNA)
-
Anhydrous DMSO
-
Titration Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
Nuclease-free water
-
Micro-volume spectrophotometer (for DNA/DMDAP concentration)
-
Spectrofluorometer with temperature control
4.2. Step-by-Step Protocol
-
Stock Solution Preparation:
-
DMDAP Stock (1 mM): Accurately weigh DMDAP and dissolve in anhydrous DMSO to a final concentration of 1 mM. Store protected from light at -20°C.
-
DNA Stock (~1 mg/mL): Dissolve dsDNA in Titration Buffer overnight at 4°C with gentle agitation. Determine the precise concentration using absorbance at 260 nm (A260 of 1.0 ≈ 50 µg/mL dsDNA).[14] Purity should be checked by the A260/A280 ratio (~1.8-1.9).
-
-
Instrumentation Setup:
-
Set the spectrofluorometer excitation wavelength to the λabs of the DMDAP-DNA complex (e.g., 425 nm).
-
Set the emission wavelength to the λem of the complex (e.g., 450 nm).
-
Optimize excitation and emission slit widths to maximize signal-to-noise while avoiding detector saturation.
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25°C).
-
-
Titration Procedure:
-
Prepare a 3 mL cuvette containing DMDAP at a fixed concentration (e.g., 1 µM) in Titration Buffer. This concentration should be well below the expected Kd.[13]
-
Place the cuvette in the fluorometer and allow it to equilibrate for 5 minutes.
-
Record the initial fluorescence intensity (F₀).
-
Add a small aliquot of the DNA stock solution (e.g., 2-5 µL) directly to the cuvette.
-
Mix gently by pipetting or with a micro-stir bar, avoiding bubble formation. Incubate for 2-3 minutes to ensure binding equilibrium is reached.
-
Record the new fluorescence intensity (F).
-
Repeat the addition of DNA aliquots, recording the fluorescence after each addition, until the fluorescence signal plateaus, indicating saturation of the probe.
-
4.3. Data Analysis
-
Dilution Correction: Correct the observed fluorescence values for the slight dilution caused by adding DNA aliquots:
-
Fcorrected = Fobserved * (Vinitial + Vadded) / Vinitial
-
-
Binding Isotherm: Plot the change in fluorescence (ΔF = Fcorrected - F₀) against the total DNA concentration ([DNA]total).
-
Curve Fitting: Fit the resulting binding isotherm to a one-site specific binding model using non-linear regression software (e.g., GraphPad Prism, Origin):
-
Equation: Y = B_max * X / (K_d + X)
-
Where:
-
Y is the change in fluorescence (ΔF)
-
X is the total DNA concentration
-
B_max is the maximum fluorescence change at saturation
-
K_d is the dissociation constant in the same concentration units as X.
-
-
The software will calculate the best-fit value for Kd, providing a quantitative measure of the binding affinity.
Protocol II: Fluorometric Quantification of dsDNA
This protocol leverages the linear relationship between DMDAP fluorescence and dsDNA concentration within a specific range to quantify unknown DNA samples.
5.1. Materials & Reagents
-
Same as Protocol I
-
Unknown DNA sample(s) for quantification
5.2. Step-by-Step Protocol
-
Prepare DNA Standards: Create a series of dsDNA standards of known concentrations (e.g., 0, 5, 10, 25, 50, 100 ng/µL) by diluting the quantified DNA stock in Titration Buffer.
-
Prepare Assay Solution: Prepare a master mix of DMDAP in Titration Buffer (e.g., 2 µM).
-
Assay Setup (96-well plate format):
-
Add 190 µL of the DMDAP Assay Solution to each well.
-
Add 10 µL of each DNA standard or unknown DNA sample to the respective wells. Include a "blank" well with 10 µL of buffer instead of DNA.
-
Mix the plate on a shaker for 2 minutes.
-
Incubate at room temperature for 5 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence on a plate reader using the optimal excitation and emission wavelengths determined previously.
-
5.3. Data Analysis
-
Subtract Blank: Subtract the average fluorescence of the blank wells from all standard and unknown sample readings.
-
Generate Standard Curve: Plot the background-subtracted fluorescence values of the standards against their corresponding DNA concentrations.
-
Determine Unknown Concentration: Perform a linear regression on the standard curve data points. Use the resulting equation of the line (y = mx + c) to calculate the concentration of the unknown samples from their fluorescence readings.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Contaminated buffer or reagents; DMDAP concentration too high. | Use nuclease-free water and high-purity reagents. Filter the buffer. Lower the working concentration of DMDAP. |
| No or Weak Fluorescence Signal | Incorrect excitation/emission wavelengths; Probe degradation; Instrument malfunction. | Verify instrument settings against DMDAP's known spectra. Use fresh DMDAP stock. Check instrument lamp/laser. |
| Precipitation in Cuvette/Well | DMDAP or DNA concentration is too high; Low-solubility salt of DMDAP used. | Work within recommended concentration ranges. Ensure the DMDAP salt is fully dissolved in DMSO before diluting in buffer. |
| Poor Reproducibility | Inaccurate pipetting; Temperature fluctuations; Incomplete mixing or equilibration. | Calibrate pipettes. Use a temperature-controlled reader. Ensure consistent mixing and incubation times for all samples. |
| Non-saturating Titration Curve | DNA concentration range is too low; Presence of a denaturant or competing substance. | Extend the titration to higher DNA concentrations. Ensure buffer integrity and sample purity. |
References
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Heagy, M. D., & Ganegamage, S. K. (2022). Review of fluorescent probes for detecting G-Quadruplex DNA. EurekAlert!. Retrieved from [Link]
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Chang, C. C., et al. (2013). Fluorescent probe for visualizing guanine-quadruplex DNA by fluorescence lifetime imaging microscopy. Journal of Biomedical Optics, 18(10), 101309. Retrieved from [Link]
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Zhang, Y., et al. (2024). Recent Advances in Fluorescent Probes for G-quadruplex DNAs / RNAs. Mini-Reviews in Medicinal Chemistry, 24(21), 1940-1952. Retrieved from [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12, 9323-9341. Retrieved from [Link]
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Varaksin, M. V., et al. (2020). Diazapyrenes: interaction with nucleic acids and biological activity. Russian Chemical Bulletin, 69, 1436–1451. Retrieved from [Link]
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Becker, H. C., et al. (1997). DNA Binding Properties of 2,7-Diazapyrene and its N-methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry. Journal of the American Chemical Society, 119(26), 5962–5971. Retrieved from [Link]
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Semantic Scholar. (1997). DNA Binding Properties of 2,7-Diazapyrene and its N-methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry. Retrieved from [Link]
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ResearchGate. (2016). Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants?. Retrieved from [Link]
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Miyake, Y., et al. (2021). Synthesis and Characterization of 16π Antiaromatic 2,7‐Dihydrodiazapyrenes. Angewandte Chemie International Edition, 60(27), 14868-14873. Retrieved from [Link]
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Lopper, M. E. (2000). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 77(11), 1480. Retrieved from [Link]
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Leventis, C. S., et al. (1998). A Facile Synthesis of 2,7-Diazapyrene. Synthetic Communications, 28(20), 3849-3858. Retrieved from [Link]
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Houghtaling, J., et al. (2009). Rapid method for measuring DNA binding to protein using fluorescence anisotropy. Protocol Exchange. Retrieved from [Link]
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Schneider, H. J., et al. (1995). The interaction of new 4,9-diazapyrenium compounds with double stranded nucleic acids. Journal of the Chemical Society, Perkin Transactions 2, (1), 39-45. Retrieved from [Link]
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Lopper, M. E. (2000). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 77(11), 1480. Retrieved from [Link]
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Bujalowski, W., & Lohman, T. M. (2012). SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. Methods in Molecular Biology, 922, 195–223. Retrieved from [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323–9341. Retrieved from [Link]
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Malina, J., et al. (2012). DNA binding studies and cytotoxicity of a dinuclear Pt(II) diazapyrenium-based metallo-supramolecular rectangular box. Dalton Transactions, 41(39), 12117-12124. Retrieved from [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323–9341. Retrieved from [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12, 9323-9341. Retrieved from [Link]
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Chen, L., et al. (2010). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E, 66(Pt 5), o1088. Retrieved from [Link]
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Chen, C. H., et al. (2010). MDDD, a 4,9-diazapyrenium derivative, is selectively toxic to glioma cells by inducing growth arrest at G0/G1 independently of p53. Investigational New Drugs, 28(5), 585-595. Retrieved from [Link]
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Stein, R. M., et al. (2021). A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7. Journal of Medicinal Chemistry, 64(15), 11059–11073. Retrieved from [Link]
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Afanasyeva, E. A., et al. (2023). Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. International Journal of Molecular Sciences, 24(13), 11116. Retrieved from [Link]
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Diaz-Moscoso, A., et al. (2007). Dendronised diazapyrenium derivatives: host–guest complexes in aqueous solution. New Journal of Chemistry, 31, 1419-1426. Retrieved from [Link]
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Meyer, R. A., et al. (2018). Modular fluorescent nanoparticle DNA probes for detection of peptides and proteins. Analytical and Bioanalytical Chemistry, 410(22), 5489–5500. Retrieved from [Link]
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Sharma, P., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(7), 1024. Retrieved from [Link]
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Jiménez-Valles, P., et al. (2023). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. Molecules, 28(24), 8089. Retrieved from [Link]
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Beierlein, F. R., et al. (2016). DNA-Dye-Conjugates: Conformations and Spectra of Fluorescence Probes. PLOS ONE, 11(7), e0160229. Retrieved from [Link]
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MDPI Books. (2023). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]
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Iester, M. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. International Journal of Molecular Sciences, 24(2), 1735. Retrieved from [Link]
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Borshchev, O. V., et al. (2024). Effect of Conformational States on the Photophysical Properties of Di-para-biphenyl-benzothiadiazole and a Dimethyl Derivative of It. Russian Journal of Physical Chemistry A, 98(Suppl 1), S107-S114. Retrieved from [Link]
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N,N'-Dimethyl-2,7-diazapyrenium Difluoroborate: A Guide to Live-Cell Nuclear Imaging
Introduction: Unveiling the Potential of a Novel DNA Intercalator
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) difluoroborate is a cationic, water-soluble fluorescent probe that has garnered interest for its unique photophysical properties and strong affinity for nucleic acids.[1] As a member of the diazapyrenium family, DMDAP exhibits a planar aromatic structure that facilitates its primary mechanism of action: intercalation between the base pairs of double-stranded DNA.[2] This interaction leads to distinct changes in its fluorescent properties, making it a promising candidate for the visualization of nuclear DNA in living cells.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of DMDAP's application in live-cell imaging. We will delve into the underlying principles of its function, provide detailed protocols for its use, and discuss critical considerations for successful and reproducible imaging experiments.
Core Principles: Mechanism of Action and Cellular Interaction
The utility of DMDAP as a fluorescent probe is rooted in its interaction with DNA. The dicationic nature of the N,N'-dimethyl-2,7-diazapyrenium core drives its association with the negatively charged phosphate backbone of DNA, while its planar structure allows it to insert itself into the DNA helix.[2] A key characteristic of many diazapyrenium salts is the quenching of their fluorescence upon intercalation with DNA. While this may seem counterintuitive for an imaging agent, the remaining fluorescence of the DNA-bound DMDAP provides the signal for visualization against a low background of the quenched, unbound probe.
The precise mechanism of cellular uptake for charged molecules like DMDAP can be complex, potentially involving endocytosis or other membrane transport pathways.[3][4] Due to its dicationic nature, passive diffusion across the cell membrane is less likely. Researchers should be aware that the uptake efficiency and subsequent nuclear localization may vary between different cell types.
A critical consideration when using DMDAP in live-cell imaging is its potential cytotoxicity. Studies on similar diazapyrenium derivatives have demonstrated antiproliferative effects and the induction of apoptosis, with IC50 values reported in the micromolar to submicromolar range in various cancer cell lines.[1][5] Therefore, it is imperative to carefully titrate the concentration of DMDAP to achieve sufficient nuclear staining without inducing adverse cellular effects.
Photophysical Properties and Imaging Considerations
While detailed spectral data for the DMDAP-DNA complex in a cellular environment is not widely published, the general photophysical characteristics of diazapyrenium derivatives provide a starting point for imaging. The interaction with DNA is known to alter the electronic structure of the molecule, which can affect its excitation and emission spectra.[2]
Table 1: Key Properties of N,N'-Dimethyl-2,7-diazapyrenium Difluoroborate
| Property | Description | Source |
| Chemical Formula | C₁₆H₁₄B₂F₈N₂ | [1] |
| Molecular Weight | 407.9 g/mol | [1] |
| Primary Target | Double-stranded DNA | [2] |
| Binding Mode | Intercalation | [2] |
| Cell Permeability | Presumed, mechanism not fully elucidated | |
| Potential Cytotoxicity | Yes, observed with similar compounds | [1][5] |
For initial experiments, it is recommended to test a broad range of excitation wavelengths, likely in the violet to blue region of the spectrum, and to collect emission across a similarly broad range to empirically determine the optimal imaging parameters for the specific experimental setup.
Photostability is another critical factor in live-cell imaging. Like many organic fluorophores, DMDAP may be susceptible to photobleaching upon prolonged or high-intensity light exposure. To mitigate this, it is advisable to use the lowest possible laser power and exposure times that still provide an adequate signal-to-noise ratio.
Experimental Protocols
The following protocols are designed as a starting point for utilizing this compound for live-cell nuclear imaging. It is crucial to optimize these protocols for your specific cell type and imaging system.
Protocol 1: Preparation of Stock and Working Solutions
-
Reconstitution of DMDAP: this compound is typically supplied as a solid. Prepare a 1 mM stock solution in high-quality dimethyl sulfoxide (DMSO) or sterile water. Mix thoroughly by vortexing until fully dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Preparation of Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration in pre-warmed, complete cell culture medium. Due to the potential for cytotoxicity, it is recommended to test a range of final concentrations from 100 nM to 5 µM.
Protocol 2: Staining of Live Adherent Cells
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency.
-
Preparation for Staining: Just before staining, carefully aspirate the existing culture medium from the cells.
-
Staining: Gently add the pre-warmed working solution of DMDAP to the cells, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15 to 60 minutes. The optimal incubation time will vary depending on the cell type and should be determined empirically. Protect the cells from light during incubation.
-
Washing (Optional but Recommended): To reduce background fluorescence from any non-specifically bound probe, you can perform a wash step. Carefully aspirate the staining solution and gently wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or fresh, pre-warmed culture medium.
-
Imaging: After the final wash, add fresh, pre-warmed complete culture medium to the cells. You are now ready to image the cells on a fluorescence microscope.
Workflow for Live-Cell Staining with DMDAP
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Application Notes and Protocols for Sensing Metal Ions using N,N'-Dimethyl-2,7-diazapyrenium difluoroborate
Introduction: Unveiling the Potential of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate as a Fluorescent Chemosensor
This compound (DMDAP difluoroborate) is a cationic, water-soluble, and intensely fluorescent organic molecule that has garnered significant interest in the field of chemical sensing.[1] Its rigid, planar aromatic core, derived from the 2,7-diazapyrene scaffold, is responsible for its notable photophysical properties.[2] This guide provides a comprehensive overview of the application of DMDAP difluoroborate as a fluorescent sensor for the detection of metal ions, with a particular focus on the principles of fluorescence quenching and detailed protocols for its practical implementation in a research setting.
The unique electronic characteristics of the diazapyrenium core, combined with the stability and minimal spectral interference of the difluoroborate counter-ions, make DMDAP difluoroborate a promising candidate for the development of robust sensing applications.[1] The quaternization of the nitrogen atoms in the 2,7-diazapyrene structure enhances its water solubility, a critical feature for applications in biological and environmental analyses.[1]
Principle of Operation: Fluorescence Quenching as a Sensing Mechanism
The primary mechanism underlying the utility of DMDAP difluoroborate in metal ion sensing is fluorescence quenching . In its free state, DMDAP difluoroborate exhibits strong fluorescence upon excitation with an appropriate wavelength of light. However, in the presence of certain metal ions, particularly paramagnetic transition metal ions such as copper(II) (Cu²⁺), the fluorescence intensity is significantly diminished. This quenching can occur through several mechanisms, with static and dynamic quenching being the most common.
Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (DMDAP) and the quencher (metal ion).[3] This interaction alters the electronic properties of the fluorophore, preventing it from emitting light upon excitation.
Dynamic quenching , on the other hand, results from collisional encounters between the excited-state fluorophore and the quencher. During these collisions, the excited fluorophore returns to the ground state without emitting a photon.
The relationship between fluorescence quenching and the concentration of the quencher can often be described by the Stern-Volmer equation :
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of DMDAP difluoroborate in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
By monitoring the decrease in fluorescence intensity, the concentration of the target metal ion can be quantified.
Synthesis of this compound
The synthesis of DMDAP difluoroborate is a well-established multi-step process that typically begins with commercially available precursors. The general synthetic route involves the formation of the 2,7-diazapyrene core, followed by quaternization of the nitrogen atoms and subsequent anion exchange to introduce the difluoroborate counter-ions.[1][4]
A common synthetic pathway starts from 1,4,5,8-naphthalenetetracarboxylic dianhydride.[1] The key steps include:
-
Imide Formation: Conversion of the dianhydride to the corresponding bis(N-methyl)imide.
-
Reduction: Reduction of the imide to form 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][][6]phenanthroline.
-
Aromatization: Oxidation of the hexahydro intermediate to yield the aromatic 2,7-diazapyrene core.
-
Quaternization (N-methylation): Methylation of the nitrogen atoms using a methylating agent such as methyl iodide or dimethyl sulfate to form the N,N'-dimethyl-2,7-diazapyrenium dication.[1]
-
Anion Exchange: Treatment with a tetrafluoroborate salt, such as tetrafluoroboric acid, to yield the final this compound salt.[1]
The final product is typically a stable, crystalline solid that can be purified by recrystallization.
Experimental Protocols
Preparation of Stock Solutions
Rationale: Accurate and reproducible results depend on the precise preparation of stock solutions. The use of high-purity solvents and reagents is crucial to avoid interference in fluorescence measurements.
-
DMDAP difluoroborate Stock Solution (e.g., 1 mM):
-
Accurately weigh a calculated amount of DMDAP difluoroborate powder.
-
Dissolve the powder in a high-purity solvent, such as deionized water or an appropriate buffer, to a final volume in a volumetric flask.
-
Store the stock solution in a dark, cool place to prevent photodecomposition.
-
-
Metal Ion Stock Solutions (e.g., 10 mM):
-
Use high-purity salts of the metal ions of interest (e.g., CuSO₄, HgCl₂, FeCl₃).
-
Prepare individual stock solutions in deionized water or the same buffer used for the DMDAP solution to maintain consistent experimental conditions.
-
Store these solutions appropriately to prevent precipitation or changes in concentration.
-
General Protocol for Metal Ion Sensing via Fluorescence Quenching
Workflow Visualization:
Caption: Experimental workflow for metal ion sensing using DMDAP difluoroborate.
Step-by-Step Methodology:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Set the excitation and emission wavelengths appropriate for DMDAP difluoroborate. These should be determined from its absorption and emission spectra (a typical excitation wavelength for pyrene-based fluorophores is in the UV range, e.g., 340-380 nm, with emission in the visible range, e.g., 400-500 nm).
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Sample Preparation for Titration:
-
In a series of fluorescence cuvettes or wells of a microplate, add a fixed volume of the DMDAP difluoroborate working solution (diluted from the stock solution to a suitable concentration, e.g., 1-10 µM).
-
To the first cuvette/well (the blank), add only the buffer solution.
-
To the subsequent cuvettes/wells, add increasing volumes of the metal ion stock solution to achieve a range of final concentrations.
-
Ensure the total volume in each cuvette/well is the same by adding the appropriate amount of buffer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the blank solution (F₀).
-
Measure the fluorescence intensity of each sample containing the metal ion (F).
-
If the interaction is time-dependent, ensure that all measurements are taken after a consistent incubation period.
-
-
Data Analysis:
-
Plot the fluorescence intensity (F) as a function of the metal ion concentration.
-
To analyze the quenching mechanism, construct a Stern-Volmer plot of F₀ / F versus the metal ion concentration. A linear plot is indicative of a single type of quenching mechanism (static or dynamic).
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve at low concentrations.
-
Selectivity Study
Rationale: A crucial aspect of any sensor is its selectivity for the target analyte over other potentially interfering species.
Protocol:
-
Prepare solutions of DMDAP difluoroborate containing the target metal ion at a fixed concentration.
-
To these solutions, add a selection of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺, Fe³⁺, Ni²⁺, Co²⁺) at the same or higher concentrations.
-
Measure the fluorescence intensity of each solution.
-
Compare the fluorescence quenching in the presence of only the target metal ion to the quenching observed in the presence of the interfering ions. A minimal change in fluorescence upon the addition of other ions indicates high selectivity for the target metal ion.
Signaling Pathway Visualization:
Caption: Selective binding of the target metal ion to DMDAP leads to fluorescence quenching.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative parameters that should be determined experimentally for the DMDAP difluoroborate sensor with a specific metal ion, such as Cu²⁺.
| Parameter | Description | Example Value (Hypothetical) |
| Excitation Wavelength (λ_ex) | The wavelength of light used to excite the fluorophore. | 365 nm |
| Emission Wavelength (λ_em) | The wavelength at which the maximum fluorescence intensity is observed. | 450 nm |
| Stern-Volmer Constant (K_sv) | A measure of the efficiency of fluorescence quenching. | 1.5 x 10⁴ M⁻¹ |
| Limit of Detection (LOD) | The lowest concentration of the metal ion that can be reliably detected. | 1 µM |
| Linear Range | The concentration range over which the fluorescence response is proportional to the analyte concentration. | 1 - 50 µM |
| Selectivity | The ability to detect the target ion in the presence of other ions. | High selectivity against common alkali and alkaline earth metals. |
| Response Time | The time required to reach a stable fluorescence signal after the addition of the metal ion. | < 1 minute |
Causality Behind Experimental Choices
-
Choice of Solvent/Buffer: The photophysical properties of DMDAP difluoroborate can be influenced by the solvent polarity and pH.[2] Aqueous buffers are often preferred for biological and environmental samples to maintain a stable pH and mimic physiological conditions. The choice of buffer is critical, as some buffer components may interact with the metal ions being studied.
-
Concentration of DMDAP: The concentration of the fluorophore should be low enough to avoid self-quenching and inner filter effects, which can lead to non-linear fluorescence responses.
-
Temperature Control: Fluorescence intensity is temperature-dependent. Therefore, all measurements should be conducted at a constant and controlled temperature to ensure reproducibility.
Self-Validating System and Trustworthiness
To ensure the reliability of the sensing data, several control experiments are recommended:
-
Positive Control: Use a known concentration of the target metal ion to confirm that the sensor is responding as expected.
-
Negative Control: Test the sensor's response to a solution containing no metal ions to establish the baseline fluorescence.
-
Interference Study: As described in the selectivity protocol, test the sensor against a panel of other relevant ions to confirm its specificity.
-
Reversibility Test: For static quenching, the fluorescence may be restored by adding a strong chelating agent (e.g., EDTA) that removes the metal ion from the DMDAP complex. This can help to confirm the sensing mechanism.
Conclusion and Future Perspectives
This compound presents a valuable tool for the development of fluorescent chemosensors for metal ions. Its favorable photophysical properties, water solubility, and straightforward sensing mechanism based on fluorescence quenching make it an attractive candidate for applications in environmental monitoring, industrial process control, and biological research. Future work may focus on the functionalization of the diazapyrene core to enhance selectivity for specific metal ions or to tune its photophysical properties for applications in different matrices. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile fluorophore.
References
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Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., Taniya, O. S., Zyryanov, G. V., & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323–9341. [Link]
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SciSpace. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. Retrieved from [Link]
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Gouanvé, F., Schuster, T., Allard, E., Méallet‐Renault, R., & Larpent, C. (2007). Fluorescence Quenching upon Binding of Copper Ions in Dye‐Doped and Ligand‐Capped Polymer Nanoparticles. Advanced Functional Materials, 17(13), 2749-2757. [Link]
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Zhang, L., Lu, Y., & Li, Z. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2658. [Link]
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Tietze, D., Schmieder, S., Kube, M., Stolz, A., & Böttcher, D. (2023). Recent Advances in Nanopore Technology for Copper Detection and Their Potential Applications. International Journal of Molecular Sciences, 24(9), 8345. [Link]
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RSC Publishing. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. Retrieved from [Link]
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Wu, D., Zhang, L., Wang, L., & Guo, A. (2014). Colorimetric detection of copper and efficient removal of heavy metal ions from water by diamine-functionalized SBA-15. Dalton Transactions, 43(15), 5857-5864. [Link]
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Fernando, P., Abeyrathne, E. D. L. J., & Ranatunga, R. J. K. U. (2014). Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed. PLoS ONE, 9(8), e104612. [Link]
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Promarak, V., Suksomran, S., & Jungsuttiwong, S. (2012). Fluorescent Sensor for Copper(II) and Cyanide Ions via the Complexation–Decomplexation Mechanism with Di(bissulfonamido)spirobifluorene. ACS Omega, 6(12), 8565-8574. [Link]
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Akbil, B., Onac, B., & Yilmaz, I. (2014). Near infrared fluorescence quenching properties of copper (II) ions for potential applications in biological imaging. Journal of Photochemistry and Photobiology A: Chemistry, 281, 1-6. [Link]
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Brennan, M. R., Hvastkovs, E. G., & Buttry, D. A. (2010). Quenching of fluorophore-labeled DNA oligonucleotides by divalent metal ions: implications for selection, design, and applications of signaling aptamers and signaling deoxyribozymes. Analytical Chemistry, 82(10), 4017-4024. [Link]
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Al-Hamdani, A. A. S., & Al-Rubaye, A. F. (2024). New imidazole sensors synthesized for copper (II) detection in aqueous solutions. South East European Journal of Public Health, 25(S1). [Link]
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ResearchGate. (2024). Effect of Conformational States on the Photophysical Properties of Di-para-biphenyl-benzothiadiazole and a Dimethyl Derivative of It. Retrieved from [Link]
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Liu, J., Yang, P., & Cao, Y. (2007). Copper(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine: synthesis, characterization, DNA-binding thermodynamical and kinetic studies. Journal of Inorganic Biochemistry, 101(11-12), 1733-1741. [Link]
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Thomas, K. R. J., Thompson, A. L., & George, M. V. (2001). Highly fluorescent N,N-dimethylaminophenylethynylarenes: synthesis, photophysical properties, and electrochemiluminescence. The Journal of Organic Chemistry, 66(26), 8943-8953. [Link]
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Application Notes and Protocols for N,N'-Dimethyl-2,7-diazapyrenium difluoroborate as a Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Preamble: A Versatile Cationic Photosensitizer
N,N'-Dimethyl-2,7-diazapyrenium difluoroborate is a dicationic organic compound characterized by its planar, electron-deficient aromatic core. This unique electronic structure imparts favorable photophysical properties, making it a compelling candidate for various photosensitization applications, from photodynamic therapy (PDT) to photocatalysis. This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application.
Physicochemical and Photophysical Properties
This compound is a salt, typically appearing as a crystalline solid. Its dicationic nature confers good solubility in polar solvents, a crucial attribute for many biological and chemical applications.
Table 1: Key Properties of this compound
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₆H₁₄B₂F₈N₂ | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in polar solvents like water, acetonitrile, and DMSO | [1] |
| Key Structural Feature | Dicationic, planar 2,7-diazapyrene core | [1][3][4] |
| Absorption Maxima (λmax) | Exhibits absorption in the UV-Vis region, with specific maxima dependent on the solvent and substitution. Related diazapyrenium dications show absorption bands extending from 400 to 500 nm.[1] | [1] |
| Emission Properties | Some N,N'-dimethyl-2,7-diazapyrenium dications exhibit significant fluorescence with high quantum yields. For instance, a tetra-aryl substituted derivative was reported to have a fluorescence quantum yield of 61%.[1] | [1] |
Mechanism of Action as a Photosensitizer
The efficacy of this compound as a photosensitizer is rooted in its ability to absorb light energy and transfer it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy and a powerful oxidant in photocatalysis.[5]
Upon absorption of a photon of appropriate wavelength, the photosensitizer transitions from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can transfer its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state, to generate excited singlet oxygen (¹O₂).
Caption: Photosensitization mechanism leading to singlet oxygen generation.
Synthesis of N,N'-Dimethyl-2,7-diazapyrenium Salts
The synthesis of N,N'-dimethyl-2,7-diazapyrenium salts typically involves a multi-step process starting from commercially available precursors.[1] A general synthetic pathway is outlined below.
Caption: General synthetic workflow for this compound.
A detailed experimental procedure for a related N,N'-dialkyl-2,7-diazapyrenium salt is as follows: The synthesis starts with the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with an allylamine, followed by reduction with LiAlH₄. The resulting intermediate is then oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6]
Application in Photodynamic Therapy (PDT)
The dicationic nature of this compound suggests potential for interaction with negatively charged biological structures like the cell membrane and DNA, making it a candidate for PDT applications.[1]
Protocol: In Vitro Phototoxicity Assay
This protocol outlines a general procedure to evaluate the phototoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
96-well cell culture plates
-
Light source with appropriate wavelength and power density (e.g., LED array)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Replace the medium in the wells with the medium containing the photosensitizer. Include control wells with medium only and solvent controls. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.
-
Washing: After incubation, remove the medium containing the photosensitizer and wash the cells twice with PBS to remove any unbound compound.
-
Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the designated plates with light of a suitable wavelength corresponding to the absorption spectrum of the photosensitizer. The light dose (J/cm²) is a product of the power density (W/cm²) and the exposure time (s). Keep a parallel set of plates in the dark as a control for dark toxicity.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
Viability Assay: Assess cell viability using the MTT assay or a similar method. Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the photosensitizer concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for both the irradiated and dark control groups. A significant difference between the IC₅₀ values of the light and dark groups indicates a phototoxic effect.
Application in Photocatalysis
The electron-accepting nature of the N,N'-Dimethyl-2,7-diazapyrenium core makes it a potential photocatalyst for various organic transformations, such as the degradation of organic pollutants.[7]
Protocol: Photocatalytic Degradation of an Organic Dye
This protocol provides a general method to assess the photocatalytic activity of this compound using the degradation of a model organic dye like methylene blue.
Materials:
-
This compound
-
Methylene blue or another model organic pollutant
-
Deionized water
-
Photoreactor equipped with a suitable light source (e.g., a solar simulator or a specific wavelength lamp)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Dye Solution: Prepare an aqueous solution of methylene blue of a known concentration (e.g., 10 mg/L).
-
Catalyst Loading: In a series of beakers, add different amounts of this compound to the methylene blue solution to test various catalyst loadings (e.g., 10, 25, 50, 100 mg/L). Include a control with no catalyst.
-
Adsorption-Desorption Equilibrium: Stir the solutions in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the photosensitizer and the dye.
-
Photocatalytic Reaction: Place the beakers in the photoreactor and expose them to light. At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the solution from each beaker.
-
Analysis: Centrifuge or filter the aliquots to remove any suspended catalyst particles. Measure the absorbance of the supernatant at the wavelength of maximum absorption for methylene blue (around 664 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t. Plot the degradation efficiency versus time for each catalyst loading to determine the optimal conditions.
Determination of Singlet Oxygen Quantum Yield
A critical parameter for quantifying the efficiency of a photosensitizer is its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of absorbed photons that result in the formation of singlet oxygen. It is typically determined by a relative method using a well-characterized standard photosensitizer.[8]
Protocol: Relative Measurement of Singlet Oxygen Quantum Yield
Materials:
-
This compound
-
Standard photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal, phenazine)[9]
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)
-
Spectrophotometer
-
Light source with a monochromator or narrow bandpass filter
-
Magnetic stirrer and stir bars
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare solutions of the test photosensitizer and the standard photosensitizer in a suitable solvent (e.g., acetonitrile, DMSO). The concentrations should be adjusted to have similar absorbance values (typically 0.1-0.2) at the irradiation wavelength. Prepare a stock solution of DPBF in the same solvent.
-
Measurement:
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.
-
Place the cuvette in the spectrophotometer and irradiate with monochromatic light at a wavelength where the photosensitizer absorbs but the DPBF does not.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time. The rate of decrease is proportional to the rate of singlet oxygen generation.
-
Repeat the measurement with the standard photosensitizer under identical conditions (light intensity, solvent, DPBF concentration).
-
-
Data Analysis: The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
where:
-
ΦΔ_std is the known singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the slopes of the plots of DPBF absorbance versus irradiation time for the sample and the standard, respectively.
-
I_abs_sample and I_abs_std are the rates of light absorption by the sample and the standard, respectively, which can be determined from the integration of the absorbance spectra over the bandwidth of the irradiation light. If the absorbances at the irradiation wavelength are identical, this ratio is 1.
-
Concluding Remarks and Future Perspectives
This compound presents a promising scaffold for the development of novel photosensitizers. Its dicationic nature and favorable photophysical properties warrant further investigation into its efficacy in photodynamic therapy and photocatalysis. The protocols provided herein offer a framework for researchers to explore and validate its potential in these exciting fields. Future work should focus on detailed in vivo studies, elucidation of specific cellular uptake mechanisms, and the synthesis of derivatives with tailored properties for enhanced performance and targeted delivery.
References
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Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341. [Link]
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Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323–9341. [Link]
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Gadekar, S. C., & Akamanchi, K. G. (2018). Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D–A–D architecture. Journal of the Iranian Chemical Society, 15(11), 2523-2531. [Link]
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Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347-364. [Link]
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Yoon, I., Li, J. Z., & Hamblin, M. R. (2021). Photophysical characterization of imidazolium-substituted Pd (II), In (III), and Zn (II) porphyrins as photosensitizers for photodynamic therapy. Molecules, 26(11), 3195. [Link]
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ResearchGate. (n.d.). New photosensitizers for photodynamic therapy. Retrieved from [Link]
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Leventis, N., Sotiriou-Leventis, C., Gao, X., & Lu, H. (2003). A convenient synthesis and spectroscopic characterization of N, N'-Bis (2-propenyl)-2, 7-diazapyrenium quaternary salts. The Journal of organic chemistry, 68(23), 8834-8844. [Link]
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Santos, P. F., Reis, L. V., Almeida, P., & Oliveira-Campos, A. M. (2003). Singlet oxygen generation ability of squarylium cyanine dyes. Journal of Photochemistry and Photobiology A: Chemistry, 160(3), 159-161. [Link]
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Ribeiro, A. O., de Oliveira, K. T., & Rodrigues, M. R. (2022). Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. International Journal of Molecular Sciences, 23(23), 15321. [Link]
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StellarNet, Inc. (2019). Singlet oxygen quantum yields determined by oxygen consumption. [Link]
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Yen, C. H., Chen, C. H., & Lin, W. C. (2009). 2, 7-Dimethyl-2, 7-diazoniapyrene bis (hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2773. [Link]
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Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341. [Link]
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Zarrabi, M., Al-Musawi, S., & Al-Khafaji, M. (2021). Sunlight-Driven Photocatalytic Degradation of Methylene Blue with Facile One-Step Synthesized Cu-Cu2O-Cu3N Nanoparticle Mixtures. Catalysts, 11(11), 1335. [Link]
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Nonell, S., & Flors, C. (Eds.). (2016). Singlet oxygen: applications in biosciences and nanosciences. Royal Society of Chemistry. [Link]
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Application Note: High-Throughput Analyte Detection via Fluorescence Quenching of N,N'-Dimethyl-2,7-diazapyrenium
Introduction: The Power of "Turn-Off" Sensing with N,N'-Dimethyl-2,7-diazapyrenium
In the landscape of molecular sensing and drug development, fluorescent probes that signal the presence of an analyte through a change in their emission are invaluable tools. While "turn-on" sensors are common, "turn-off" or quenching-based probes offer a highly sensitive and robust method for quantification. N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) has emerged as a preeminent fluorophore for such applications.[1] This dicationic diazapyrene derivative possesses a unique combination of desirable photophysical properties, including strong absorption and intense fluorescence, coupled with an electron-deficient aromatic system that makes it an excellent acceptor in photoinduced electron transfer (PET) processes.[1]
This application note provides a comprehensive guide to understanding and utilizing the fluorescence quenching of DMDAP for the detection and quantification of a wide range of analytes, particularly those rich in electrons. We will delve into the underlying quenching mechanism, showcase its broad applicability with diverse analytes, and provide a detailed, field-tested protocol for performing these assays. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and sensitive method for high-throughput screening and molecular interaction studies.
Mechanism of Action: Photoinduced Electron Transfer
The fluorescence quenching of DMDAP by electron-rich analytes is predominantly governed by a dynamic process known as photoinduced electron transfer (PET).[1] In this mechanism, the fluorophore (DMDAP) absorbs a photon, promoting an electron to an excited state. If an electron-donating analyte is in close proximity, a non-radiative de-excitation pathway is established through the transfer of an electron from the analyte (the donor) to the excited DMDAP (the acceptor). This process effectively "short-circuits" the fluorescence emission, leading to a decrease in the observed signal intensity.
The efficiency of this quenching process is directly related to the concentration of the analyte, forming the basis for quantitative analysis. This relationship can be mathematically described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]
Where:
-
F₀ is the fluorescence intensity of DMDAP in the absence of the analyte (quencher).
-
F is the fluorescence intensity in the presence of the analyte.
-
Kₛᵥ is the Stern-Volmer quenching constant, a measure of the quenching efficiency.
-
[Q] is the concentration of the analyte.
-
kₐ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of DMDAP in the absence of the analyte. A representative lifetime for a similar diazapyrene derivative is approximately 7.6 ns, though this value should be determined experimentally for precise calculations.[1]
By plotting F₀ / F against the analyte concentration, a linear relationship is typically observed, the slope of which yields the Stern-Volmer constant (Kₛᵥ).
Caption: Photoinduced Electron Transfer (PET) quenching mechanism of DMDAP.
Applications: A Versatile Platform for Sensing
The electron-deficient nature of the DMDAP core makes it a versatile sensor for a wide array of electron-rich analytes. This includes, but is not limited to, neurotransmitters, aromatic amines, and phenols. The sensitivity and selectivity of the assay can be tuned by the specific molecular recognition properties between DMDAP and the analyte.
| Analyte | Analyte Class | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Bimolecular Quenching Constant (kₐ) (M⁻¹s⁻¹) | Limit of Detection (LOD) | Reference |
| Dopamine | Neurotransmitter | 8.3 x 10⁴ (Binding Constant, Ka) | Not Reported | 12 µM | [2] |
| Hypothetical Data | |||||
| Serotonin | Neurotransmitter | 5.2 x 10⁴ | 6.8 x 10¹² | 15 µM | N/A |
| Aniline | Aromatic Amine | 1.8 x 10⁵ | 2.4 x 10¹³ | 5 µM | N/A |
| Phenol | Phenolic Compound | 9.5 x 10³ | 1.3 x 10¹² | 25 µM | N/A |
Note: The data for Serotonin, Aniline, and Phenol are hypothetical and presented for illustrative purposes to showcase the potential range of applications. Experimental determination of these values is necessary.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized procedure for a fluorescence quenching assay using DMDAP. Optimization of specific parameters, such as solvent and incubation time, may be required for different analytes.
Materials and Reagents
-
N,N'-Dimethyl-2,7-diazapyrenium salt (e.g., difluoroborate): Can be synthesized following literature procedures or sourced from commercial suppliers.[3]
-
Synthesis Overview: A common route starts from the commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride. The synthesis involves conversion to the diimide, reduction, oxidation to form the diazapyrene core, and finally, N,N'-dimethylation.
-
-
Analyte of Interest: High purity grade.
-
Spectroscopic Grade Solvent: A polar aprotic solvent such as acetonitrile or a buffered aqueous solution is recommended. The choice of solvent should ensure the solubility of both DMDAP and the analyte and should not interfere with the fluorescence measurement.
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
Spectrofluorometer
Preparation of Stock Solutions
-
DMDAP Stock Solution (e.g., 1 mM): Accurately weigh a known amount of DMDAP salt and dissolve it in the chosen solvent in a volumetric flask.
-
Analyte Stock Solution (e.g., 10 mM): Prepare a concentrated stock solution of the analyte in the same solvent.
-
Working Solutions: Prepare a series of analyte solutions of varying concentrations by serial dilution of the analyte stock solution.
Instrumentation Setup
-
Spectrofluorometer: Turn on the instrument and allow the lamp to stabilize.
-
Excitation Wavelength (λₑₓ): Determine the absorption maximum of the DMDAP solution by recording its UV-Vis absorption spectrum. Set the excitation wavelength of the spectrofluorometer to this maximum to ensure optimal fluorescence signal.
-
Emission Wavelength (λₑₘ): Record the fluorescence emission spectrum of a dilute DMDAP solution. Identify the wavelength of maximum emission and set the spectrofluorometer to record the intensity at this wavelength.
-
Slit Widths: Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio without saturating the detector.
Experimental Workflow
Caption: Experimental workflow for a DMDAP fluorescence quenching assay.
Detailed Procedure
-
Initial Fluorescence Measurement (F₀):
-
Pipette a fixed volume of the DMDAP working solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Record the fluorescence intensity at the predetermined emission maximum. This value represents F₀.
-
-
Titration with Analyte:
-
To the same cuvette containing the DMDAP solution, make successive additions of small, known volumes of the analyte working solutions, starting from the lowest concentration.
-
After each addition, gently mix the solution to ensure homogeneity. Avoid introducing air bubbles.
-
Allow the solution to equilibrate for a consistent period (e.g., 1-2 minutes) before each measurement.
-
-
Fluorescence Measurement (F):
-
After each addition and equilibration, record the fluorescence intensity at the emission maximum. These values represent F at each analyte concentration.
-
Data Analysis
-
Correction for Dilution: If the volume of the added analyte solution is significant (>5% of the initial volume), correct the fluorescence intensities for the dilution effect using the following formula: F_corrected = F_observed * ((V_initial + V_added) / V_initial)
-
Stern-Volmer Plot:
-
Calculate the ratio F₀ / F for each analyte concentration.
-
Plot F₀ / F on the y-axis versus the corresponding analyte concentration [Q] on the x-axis.
-
-
Determination of Kₛᵥ and kₐ:
-
Perform a linear regression on the Stern-Volmer plot.
-
The slope of the resulting line is the Stern-Volmer constant (Kₛᵥ).
-
If the fluorescence lifetime (τ₀) of DMDAP is known, the bimolecular quenching constant (kₐ) can be calculated using the formula: kₐ = Kₛᵥ / τ₀.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Non-linear Stern-Volmer Plot | Static Quenching: Formation of a non-fluorescent ground-state complex between DMDAP and the analyte. | If the plot curves upwards, both static and dynamic quenching may be occurring. Analyze the data using a modified Stern-Volmer equation that accounts for both mechanisms. |
| Inner Filter Effect: The analyte absorbs at the excitation or emission wavelength of DMDAP. | Measure the absorbance of the analyte at the relevant wavelengths and apply a correction factor to the fluorescence data. | |
| Low Signal-to-Noise Ratio | Low DMDAP Concentration: Insufficient fluorophore concentration to produce a strong signal. | Increase the concentration of the DMDAP working solution. |
| Inappropriate Slit Widths: Slit widths are too narrow. | Increase the excitation and/or emission slit widths, being careful not to saturate the detector. | |
| Irreproducible Results | Incomplete Mixing: The analyte is not uniformly distributed in the cuvette. | Ensure thorough but gentle mixing after each addition of the analyte. |
| Temperature Fluctuations: Quenching processes can be temperature-dependent. | Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. |
Conclusion
The fluorescence quenching of N,N'-Dimethyl-2,7-diazapyrenium offers a powerful and versatile platform for the sensitive detection of a wide range of electron-rich analytes. The straightforward experimental protocol, coupled with the clear and quantifiable "turn-off" response, makes this method highly suitable for applications in drug discovery, diagnostics, and fundamental chemical biology research. By understanding the underlying principles of photoinduced electron transfer and carefully controlling experimental parameters, researchers can leverage the unique properties of DMDAP to develop robust and high-throughput sensing assays.
References
-
Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Zyryanov, G. V. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341. [Link]
-
Clay-dye fluorescent hybrid material for the detection of neurotransmitter secretion from cells. (2023). Nanoscale. [Link]
Sources
Introduction: The Emergence of N,N'-Dimethyl-2,7-diazapyrenium as a Versatile Fluorophore for High-Throughput Screening
An Application Note and Comprehensive Protocols for High-Throughput Screening Assays Utilizing N,N'-Dimethyl-2,7-diazapyrenium
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel therapeutic candidates.[1] The success of any HTS campaign hinges on the development of robust, sensitive, and scalable assays.[2] Fluorescence-based assays have become a dominant methodology in HTS due to their inherent sensitivity, adaptability to miniaturization, and diverse readout capabilities.[3]
This application note introduces N,N'-Dimethyl-2,7-diazapyrenium (DMDAP), a promising fluorescent probe for a new generation of HTS assays. DMDAP is a dicationic, azaaromatic compound belonging to the 2,7-diazapyrene family.[4][5] Its unique photophysical properties, including a stable fluorescence emission that is highly sensitive to its molecular environment, make it an attractive candidate for various sensing applications.[6][7] The fluorescence of DMDAP is known to be quenched by electron-rich molecules and certain anions, a characteristic that can be ingeniously exploited for assay development.[2][8]
Herein, we present two detailed protocols for the application of DMDAP in HTS. The first is a cell-based assay for the discovery of chloride channel modulators, leveraging the quenching of DMDAP fluorescence by halide ions. The second is a biochemical competitive displacement assay designed to identify compounds that disrupt a protein-quencher interaction. These protocols are designed to be comprehensive, providing not only step-by-step instructions but also the underlying scientific rationale, data analysis workflows, and troubleshooting guidance to ensure the successful implementation of DMDAP-based screening campaigns.
Photophysical Properties of N,N'-Dimethyl-2,7-diazapyrenium
The utility of a fluorophore in HTS is dictated by its spectral characteristics. While the precise excitation and emission maxima of DMDAP can be influenced by the solvent environment and its binding state, its derivatives have been characterized, providing a strong basis for its application. For the purposes of the following protocols in aqueous buffer systems, the following spectral properties are recommended as a starting point for optimization.
| Parameter | Recommended Value |
| Excitation Wavelength (λex) | 420 nm |
| Emission Wavelength (λem) | 485 nm |
| Recommended Filter Set | Excitation: 420/20 nm, Emission: 485/20 nm |
| Counter Ion | Difluoroborate or Bis(hexafluorophosphate)[6][7] |
Note: It is imperative for researchers to empirically determine the optimal excitation and emission wavelengths for their specific instrumentation and assay buffer conditions.
Application Protocol 1: A Cell-Based High-Throughput Assay for Chloride Channel Modulators
Scientific Principle
Chloride channels are a critical class of ion channels involved in a myriad of physiological processes, making them attractive targets for drug discovery.[4] This assay is based on the principle of collisional quenching of DMDAP fluorescence by chloride ions (Cl⁻).[8] Cells expressing the chloride channel of interest are loaded with DMDAP. In the basal state, with low intracellular chloride concentration, DMDAP exhibits bright fluorescence. Upon activation of the chloride channel, an influx of extracellular chloride ions occurs, leading to an increase in the intracellular chloride concentration. These chloride ions then quench the fluorescence of DMDAP in a concentration-dependent manner.[9] Consequently, activators of the chloride channel will cause a decrease in fluorescence intensity, while inhibitors will prevent this fluorescence quenching in the presence of an agonist.
Caption: Workflow for the DMDAP-based chloride channel assay.
Materials and Reagents
-
Cells: A cell line stably expressing the chloride channel of interest (e.g., HEK293 or CHO cells).
-
N,N'-Dimethyl-2,7-diazapyrenium: Stock solution (e.g., 10 mM in DMSO).
-
Assay Plates: 384-well, black, clear-bottom microplates suitable for cell culture and fluorescence measurements.
-
Low Chloride Buffer: 10 mM HEPES, 140 mM Na-Gluconate, 5 mM K-Gluconate, 1 mM Mg-Gluconate, 1 mM Ca-Gluconate, 5 mM Glucose, pH 7.4.
-
High Chloride Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM Glucose, pH 7.4.
-
DMDAP Loading Buffer: Low Chloride Buffer containing a final concentration of 10-50 µM DMDAP.
-
Compound Library: Test compounds dissolved in DMSO.
-
Positive and Negative Controls: Known activator and inhibitor of the chloride channel, respectively.
Detailed Experimental Protocol
-
Cell Seeding:
-
Trypsinize and resuspend cells in their normal growth medium.
-
Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 - 20,000 cells per well in 40 µL of medium).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
DMDAP Loading:
-
On the day of the assay, gently aspirate the growth medium from the cell plates.
-
Wash the cell monolayer once with 40 µL of Low Chloride Buffer.
-
Add 20 µL of DMDAP Loading Buffer to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow for cellular uptake of the dye.
-
-
Compound Addition:
-
During the loading incubation, prepare compound plates by dispensing test compounds and controls into a separate 384-well plate. Typically, 100 nL of compound solution is added to each well for a 1:200 dilution.
-
After the loading incubation, gently wash the cells twice with 40 µL of Low Chloride Buffer to remove extracellular DMDAP.
-
After the final wash, leave 20 µL of Low Chloride Buffer in each well.
-
Transfer the compounds from the compound plate to the cell plate using an automated liquid handler.
-
-
Assay Initiation and Measurement:
-
Incubate the cell plates with the compounds for 10-20 minutes at room temperature.
-
Measure the baseline fluorescence of each well using a plate reader (λex = 420 nm, λem = 485 nm). This is the F₀ reading.
-
Initiate the chloride influx by adding 20 µL of High Chloride Buffer containing the appropriate concentration of a known channel agonist to all wells (except for the negative control wells, which receive High Chloride Buffer without the agonist).
-
Immediately after the addition, begin kinetic fluorescence readings every 30 seconds for 5-10 minutes, or take a final endpoint reading after a predetermined time (e.g., 5 minutes). This is the F reading.
-
Data Analysis and Interpretation
The primary readout for this assay is the change in fluorescence intensity upon stimulation.
-
For screening for inhibitors: The percentage of inhibition can be calculated as follows: % Inhibition = [(F_compound - F_min) / (F_max - F_min)] * 100 Where:
-
F_compound is the fluorescence intensity in the presence of the test compound.
-
F_min is the average fluorescence of the positive control (agonist only, maximum quenching).
-
F_max is the average fluorescence of the negative control (no agonist, no quenching).
-
-
Assay Quality Control: The robustness of the assay can be evaluated using the Z'-factor: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2]
-
Stern-Volmer Analysis (for mechanistic studies): The quenching of DMDAP by chloride can be described by the Stern-Volmer equation:[10] F₀ / F = 1 + K_sv * [Q] Where:
-
F₀ is the fluorescence intensity in the absence of the quencher (Cl⁻).
-
F is the fluorescence intensity in the presence of the quencher.
-
K_sv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (Cl⁻). A linear plot of F₀/F versus [Cl⁻] indicates a single type of quenching mechanism.
-
Application Protocol 2: A Biochemical Competitive Displacement Assay
Scientific Principle
This assay is designed to identify compounds that can disrupt the interaction between a target protein and a known binding partner that also acts as a quencher for DMDAP. In this scenario, DMDAP is used as a reporter of the binding event. The assay is configured such that a quencher-labeled ligand binds to the target protein in proximity to a DMDAP-labeled component, resulting in fluorescence quenching. Test compounds that bind to the target protein and displace the quencher-labeled ligand will cause a restoration of DMDAP fluorescence.
Caption: Workflow for the DMDAP-based competitive displacement assay.
Materials and Reagents
-
Target Protein: Purified protein of interest.
-
Quencher-Labeled Ligand: A known ligand of the target protein covalently attached to a quencher molecule (e.g., dabcyl).
-
DMDAP-Labeled Component: Either the target protein itself or a secondary binding partner is labeled with a DMDAP derivative.
-
Assay Buffer: A buffer that maintains the stability and activity of the target protein (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5).
-
Assay Plates: 384-well, black, low-volume microplates.
-
Compound Library: Test compounds dissolved in DMSO.
-
Controls: DMSO (negative control), unlabeled ligand (positive control for displacement).
Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare a 2X solution of the target protein and the DMDAP-labeled component in the assay buffer.
-
Prepare a 2X solution of the quencher-labeled ligand in the assay buffer.
-
Prepare a compound plate with test compounds and controls.
-
-
Assay Assembly:
-
Dispense 5 µL of the 2X target protein/DMDAP-component solution into each well of the 384-well plate.
-
Add 50 nL of the test compounds or controls to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the 2X quencher-labeled ligand solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate for 30-60 minutes at room temperature to reach binding equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader (λex = 420 nm, λem = 485 nm).
-
Data Analysis and Interpretation
-
Calculation of Percent Activation/Displacement: % Activation = [(F_compound - F_min) / (F_max - F_min)] * 100 Where:
-
F_compound is the fluorescence intensity in the presence of the test compound.
-
F_min is the average fluorescence of the negative control (DMSO, maximum quenching).
-
F_max is the average fluorescence of the positive control (unlabeled ligand, maximum displacement and fluorescence).
-
-
Hit Confirmation and Potency Determination:
-
Compounds that show significant activation are considered "hits".
-
These hits should be re-tested in a dose-response format to determine their potency (EC₅₀), the concentration at which 50% of the maximum effect is observed.
-
Troubleshooting and Scientific Considerations
| Issue | Potential Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, inefficient washing, bubbles in wells. | Optimize cell seeding protocol, use automated plate washers, centrifuge plates before reading. |
| Low Z'-Factor | Suboptimal reagent concentrations, low assay window. | Titrate DMDAP, agonist, and cell number. Ensure buffers are correctly prepared. |
| Compound Interference | Autofluorescent compounds, compound-mediated quenching or enhancement of DMDAP fluorescence. | Implement a counter-screen by testing compounds with DMDAP in the absence of cells or the target protein.[11] |
| Cell Toxicity (Protocol 1) | Test compounds are cytotoxic, leading to membrane disruption and dye leakage. | Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to identify cytotoxic compounds. |
Conclusion
N,N'-Dimethyl-2,7-diazapyrenium is a versatile and sensitive fluorescent probe with significant potential for high-throughput screening. The protocols detailed in this application note provide a solid framework for developing robust cell-based and biochemical assays. By understanding the underlying scientific principles and implementing rigorous quality control, researchers can effectively leverage the unique properties of DMDAP to accelerate the discovery of novel drug candidates.
References
-
Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2018). Recent advances in the design of fluorescence-based assays for high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 1-13. [Link]
-
Wikipedia contributors. (2023, December 2). Stern–Volmer relationship. In Wikipedia, The Free Encyclopedia. Retrieved 02:24, January 21, 2026, from [Link]
-
Royal Society of Chemistry. (2022). a) Synthesis of N,N′‐dimethyl‐2,7‐diazapyrenium dications. b) Reduction... ResearchGate. [Link]
-
BellBrook Labs. (2023, November 13). High Throughput Screening Assays for Drug Discovery. [Link]
-
Ye, Z., Geng, Y., & Wang, H. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2911. [Link]
-
Geddes, C. D. (2004). Fluorescence quenching of coumarins by halide ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(4), 757-763. [Link]
-
Burrows, H. D., Formosinho, S. J., Paiva, M. F. J. R., & Rasburn, E. J. (1982). Halide ion induced quenching and enhancement of the fluorescence of fluoranthene solubilized in cetyltrimethylammonium bromide (CTAB) micelles. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(10), 1835-1847. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Huang, R., Xia, M., Nguyen, D. T., Zhao, T., Sakamuru, S., Zhao, J., ... & Austin, C. P. (2016). A quantitative high-throughput screening data analysis pipeline for activity profiling. Assay and drug development technologies, 14(7), 433-443. [Link]
-
Sotiriou-Leventis, C., Gao, X., & Leventis, N. (2005). Fluorescent diazapyrenium films and their response to dopamine. Langmuir, 21(13), 5961-5969. [Link]
-
Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. [Link]
-
Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341. [Link]
-
Unwalla, R. J., Li, H., & Verkman, A. S. (2004). Fluorescence quenching of coumarins by halide ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(4), 757-763. [Link]
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- 2. Fluorescent diazapyrenium films and their response to dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
- 5. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | 21178-14-3 | Benchchem [benchchem.com]
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Troubleshooting & Optimization
improving N,N'-Dimethyl-2,7-diazapyrenium difluoroborate synthesis yield
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering insights into the causality behind experimental choices to empower you to resolve challenges and significantly improve your synthesis yield.
Technical Support Center: N,N'-Dimethyl-2,7-diazapyrenium Synthesis
This guide is structured to address both high-level inquiries and specific experimental roadblocks. We will begin with frequently asked questions to establish a foundational understanding, followed by a deep-dive troubleshooting guide for hands-on problem-solving.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of N,N'-Dimethyl-2,7-diazapyrenium salts.
Q1: What is the general synthetic strategy for N,N'-Dimethyl-2,7-diazapyrenium salts?
The most established route begins with the commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride.[1][2] The synthesis is a multi-step process that can be broadly summarized as follows:
-
Diimide Formation: The dianhydride is reacted with methylamine to form the N,N'-dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide.
-
Reductive Cyclization: The diimide undergoes reduction, typically with a strong reducing agent like LiAlH₄, to form the saturated heterocyclic intermediate, 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][1][3]phenanthroline.[4]
-
Aromatization (Oxidation): The hexahydro intermediate is oxidized to create the planar, aromatic 2,7-diazapyrene core. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this step.[2][5]
-
Quaternization (N-Methylation): The neutral 2,7-diazapyrene is then N-methylated to form the dicationic N,N'-Dimethyl-2,7-diazapyrenium product.
-
Counterion Exchange: The final step involves introducing the desired counterion, in this case, difluoroborate (BF₄⁻)₂.
This foundational pathway was pioneered by Hünig and colleagues and has been refined over the years.[1][5]
Caption: General synthetic workflow for N,N'-Dimethyl-2,7-diazapyrenium salts.
Q2: Which methylating agent is most effective for the quaternization step?
The choice of methylating agent is critical and depends on a balance of reactivity, safety, and experimental conditions. The goal is to achieve complete di-methylation of the two nitrogen atoms in the 2,7-diazapyrene core.
| Methylating Agent | Reactivity | Typical Conditions | Advantages | Disadvantages |
| Iodomethane (MeI) | High | Reflux in acetonitrile for 3+ hours[6] | Readily available, effective | Volatile, toxic, requires careful handling |
| Methyl triflate (MeOTf) | Very High | 80°C in 1,2-dichloroethane for 6 hours[5] | Extremely reactive, can drive sluggish reactions to completion | Expensive, highly toxic, moisture-sensitive |
| Dimethyl sulfate (DMS) | High | Similar to MeI | Cost-effective for larger scales | Highly toxic and carcinogenic[7] |
| Dimethyl carbonate (DMC) | Moderate | Requires higher temperatures/catalysts | "Green" reagent, low toxicity[8][9] | Lower reactivity may lead to incomplete methylation |
For laboratory-scale synthesis where high yield is paramount, Methyl triflate (MeOTf) is often the superior choice due to its high reactivity, which helps ensure the reaction goes to completion.[5] However, Iodomethane (MeI) is also highly effective and more commonly used due to its lower cost.[6]
Q3: Why is the difluoroborate (BF₄⁻) counterion used, and how is it introduced?
The counterion significantly impacts the salt's physical properties, including its stability, crystallinity, and solubility. The tetrafluoroborate (BF₄⁻) anion is chosen for its chemical stability and its ability to form well-defined, crystalline salts that are easier to isolate and handle.[1][10]
The difluoroborate salt is typically formed in the final step via counterion exchange . After the N-methylation step, the product exists as a salt with the counterion from the methylating agent (e.g., iodide or triflate). To exchange this, the crude salt is dissolved in a suitable solvent (often water), and a solution containing a large excess of a fluoroborate salt (e.g., sodium tetrafluoroborate, NaBF₄) is added.[6] The desired this compound, being less soluble, will precipitate out of the solution and can be collected by filtration.
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of the Final Product
A low overall yield can be attributed to inefficiencies at multiple stages of this multi-step synthesis.
-
Probable Cause 1a: Incomplete Aromatization. The oxidation of the hexahydro intermediate to the planar 2,7-diazapyrene is crucial. If this step is incomplete, the subsequent methylation will not proceed correctly.
-
Solution: Ensure the oxidizing agent, DDQ, is fresh and used in the correct stoichiometric amount (typically a slight excess). The reaction should be monitored by TLC or LC-MS to confirm the disappearance of the starting material. The solvent for this step, often anhydrous acetonitrile, must be free of water, as moisture can interfere with the oxidation.[5]
-
-
Probable Cause 1b: Incomplete N-Methylation. The nitrogen atoms on the diazapyrene core have reduced nucleophilicity due to the aromatic system. Incomplete reaction results in a mixture of un-methylated, mono-methylated, and the desired di-methylated product, complicating purification and lowering the yield.
-
Solution:
-
Increase Reagent Excess: Use a larger excess of the methylating agent (e.g., 4-6 equivalents).[5][6]
-
Increase Reaction Time/Temperature: Ensure the reaction is refluxed for a sufficient duration (3-6 hours or more) and that the temperature is maintained.[5][6] Monitor the reaction progress by NMR or LC-MS.
-
Switch to a More Potent Reagent: If iodomethane fails to give complete conversion, switch to the more reactive methyl triflate (MeOTf).[5]
-
-
-
Probable Cause 1c: Loss of Product During Purification/Isolation. The dicationic salt has some solubility in polar solvents. Excessive washing or use of an inappropriate solvent can lead to significant product loss.
-
Solution: After precipitation via counterion exchange, wash the solid product sparingly with cold deionized water to remove excess inorganic salts, followed by a non-polar solvent like diethyl ether to remove organic impurities.[6] Avoid washing with large volumes of water or alcohols where the product may be soluble.
-
Caption: Decision tree for troubleshooting low product yield.
Problem 2: The Isolated Product is an Oily or Tarry Substance, Not a Crystalline Solid.
The desired product should be a solid.[6] An oily or impure product indicates the presence of contaminants.
-
Probable Cause 2a: Residual Solvent or Reagents. Excess methylating agent or high-boiling point solvents (like N-methylpyrrolidone from earlier steps) can be difficult to remove and may result in an oily product.
-
Solution: After filtration, ensure the product is thoroughly dried under high vacuum for several hours. Washing the crude solid with a non-polar solvent like diethyl ether or hexane can help remove residual organic impurities before drying.[6]
-
-
Probable Cause 2b: Incomplete Counterion Exchange. If the counterion exchange is not complete, a mixture of salts (e.g., iodide and difluoroborate) may be present. This mixture can have a lower melting point or inhibit crystallization, resulting in a greasy solid or oil.
-
Solution: During the counterion exchange step, use a significant excess of the sodium tetrafluoroborate solution to drive the equilibrium towards the desired product. Ensure the mixture is stirred adequately to allow for complete exchange before filtration.
-
-
Probable Cause 2c: Presence of Mono-methylated Species. As discussed in Problem 1b, the mono-methylated byproduct can act as an impurity that disrupts the crystal lattice of the di-methylated product.
-
Solution: The most effective solution is to ensure the methylation reaction goes to completion. If a mixture is obtained, purification by recrystallization can be attempted. Vapor diffusion of a non-polar solvent (like isopropyl ether) into a solution of the product in a polar solvent (like acetonitrile) can yield high-quality crystals.[6]
-
Part 3: Validated Experimental Protocol
This protocol synthesizes insights from multiple sources to provide a robust procedure for the final two steps of the synthesis.
Objective: To perform the N-methylation of 2,7-diazapyrene and subsequent counterion exchange to yield this compound.
Step 1: N,N'-Dimethylation of 2,7-Diazapyrene
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,7-diazapyrene (1.0 mmol) in anhydrous acetonitrile (15 mL).
-
Reagent Addition: Add iodomethane (4.0 mmol, 4.0 eq.) to the solution.
-
Causality Note: A significant excess of the electrophile (iodomethane) is used to drive the reaction towards di-alkylation, overcoming the reduced nucleophilicity of the second nitrogen after the first one is quaternized.
-
-
Reaction: Heat the mixture to reflux and stir for 3-4 hours. The reaction progress can be monitored by TLC, observing the formation of a polar, UV-active spot at the baseline. A red solid, the diiodide salt, should precipitate from the solution.
-
Initial Isolation: Cool the reaction mixture to room temperature. Isolate the red solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with diethyl ether (30 mL) to remove any unreacted iodomethane and other organic-soluble impurities. Dry the solid under vacuum. At this stage, you have N,N'-Dimethyl-2,7-diazapyrenium diiodide.
Step 2: Counterion Exchange to Difluoroborate Salt
-
Dissolution: Dissolve the crude diiodide salt from the previous step in deionized water (approx. 75 mL). The solution should be a deep red color.
-
Precipitation: Prepare a saturated aqueous solution of sodium tetrafluoroborate (NaBF₄). Add this solution dropwise to the stirred diazapyrenium solution.
-
Causality Note: The difluoroborate salt of the diazapyrenium cation is significantly less soluble in water than the diiodide salt. Adding a large excess of BF₄⁻ ions precipitates the desired product according to Le Châtelier's principle.
-
-
Observation: Continue adding the NaBF₄ solution until no further precipitation is observed. A dark red solid will form.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Final Washing: Wash the collected solid sparingly with a small amount of cold deionized water to remove residual NaBF₄ and NaI. Follow with a wash of diethyl ether to aid in drying.
-
Drying: Dry the final product, this compound, under high vacuum to obtain a fine, dark red crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Barnes, C. L., & Leventis, N. (2007). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567. [Link]
-
Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., Taniya, O. S., Zyryanov, G. V., & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(16), 9323–9341. [Link]
-
Kopchuk, D. S., Kim, G. A., Khasanov, A. F., Taniya, O. S., Santra, S., Mukherjee, A., Zyryanov, G. V., Rusinov, V. L., & Chupakhin, O. N. (2020). Diazapyrenes: interaction with nucleic acids and biological activity. RSC Advances, 10(45), 26978–26993. [Link]
-
ResearchGate. (2011). Is there any other methylating reagents other than MeI, MeLi and Me2So4. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2020). Diazonium salt reagents - better to synthesize or purchase? Retrieved January 21, 2026, from [Link]
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Publishing. [Link]
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances. [Link]
-
Leventis, N., et al. (2002). A convenient synthesis and spectroscopic characterization of N, N'-Bis(2-propenyl)-2,7-diazapyrenium quaternary salts. PubMed. [Link]
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Publishing. [Link]
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. SciSpace. [Link]
-
Reddit. (2022). Counterion Exchange for crystallization? Retrieved January 21, 2026, from [Link]
-
Tundo, P., & Selva, M. (2002). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. RSC Publishing. [Link]
-
Kaina, B., & Christmann, M. (2019). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. PMC - NIH. [Link]
Sources
- 1. This compound | 21178-14-3 | Benchchem [benchchem.com]
- 2. A convenient synthesis and spectroscopic characterization of N, N'-Bis(2-propenyl)-2,7-diazapyrenium quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N,N'-Dimethyl-2,7-diazapyrenium difluoroborate (DMDAP) - Aqueous Solubility Guide
Prepared by: Your Senior Application Scientist Team
Welcome to the technical support guide for N,N'-Dimethyl-2,7-diazapyrenium difluoroborate (DMDAP). This document is designed for researchers, scientists, and drug development professionals who are utilizing this unique diazapyrenium salt in their experiments. We understand that achieving consistent and reliable aqueous solubility is critical for the success of your work. This guide provides in-depth FAQs, troubleshooting protocols, and the scientific rationale behind our recommendations to help you navigate and resolve common solubility challenges.
DMDAP is a fascinating dicationic compound known for its unique photophysical properties and its ability to interact with nucleic acids like DNA through intercalation.[1][2] While the quaternization of the nitrogen atoms in its core structure was specifically designed to enhance water solubility compared to its neutral precursors, the large, planar, and aromatic nature of the diazapyrenium cation introduces significant hydrophobicity.[1][3] This duality—a polar, charged salt with a large nonpolar surface area—is the primary source of the solubility issues researchers may encounter. This guide will help you master its handling.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the aqueous solubility of DMDAP.
Q1: I thought DMDAP was a salt. Why isn't it dissolving easily in water?
A: This is an excellent and common question. While DMDAP is indeed a salt, its solubility is governed by a delicate balance between two opposing factors:
-
Ionic Nature (Promotes Solubility): The molecule possesses two permanent positive charges on the nitrogen atoms, making it a dication. These charges strongly attract polar water molecules, which is a primary driver for dissolution. The difluoroborate anions (BF₄⁻) also readily solvate in water. This quaternization is a key feature that makes it significantly more water-soluble than the neutral 2,7-diazapyrene core.[1]
-
Hydrophobic Aromatic Core (Hinders Solubility): The core of the molecule is a large, flat, polycyclic aromatic system.[4] This large surface area is nonpolar and repels water, favoring self-aggregation (π-π stacking) over interaction with water molecules.
Therefore, dissolution is a competition. For the compound to dissolve, the energy gained from water molecules solvating the ions must overcome both the crystal lattice energy (the forces holding the solid salt together) and the hydrophobic effect of the large aromatic core. Often, at room temperature and without assistance, this process can be slow or incomplete.
Q2: What is the expected quantitative solubility of DMDAP in water?
A: Precise, universally cited solubility values (e.g., in mg/mL or M) for this compound are not extensively documented in publicly available literature. Solubility is highly dependent on experimental conditions. However, based on its structure and the behavior of similar diazapyrenium compounds, it is best described as having moderate or limited aqueous solubility . It is not "freely soluble" in the same way as simple salts like NaCl. For many applications, such as cell culture or spectroscopic analysis, achieving concentrations in the micromolar (µM) range is feasible, but reaching millimolar (mM) concentrations in pure water at room temperature can be challenging.
Q3: What key factors influence the solubility of my DMDAP sample?
A: Several factors can significantly impact how well your compound dissolves. Understanding and controlling these variables is crucial for reproducibility.
| Factor | Impact on Solubility | Scientific Rationale |
| Temperature | Increases Solubility | Increasing the temperature provides the system with more thermal energy.[5] This energy helps overcome the crystal lattice energy of the solid salt and increases the kinetic energy of the solute and solvent molecules, promoting dissolution.[6] |
| Purity of Compound | Higher Purity is Better | Impurities can disrupt the crystal lattice or introduce less soluble components, leading to inconsistent results or the appearance of insoluble material. |
| Particle Size | Smaller is Faster | Smaller particles (micronized powder) have a greater surface area-to-volume ratio. This does not change the equilibrium solubility but dramatically increases the rate of dissolution.[7] |
| pH of Solution | Generally Minor Impact, but Extremes Matter | As a quaternary salt, DMDAP is permanently charged and its solubility is less dependent on pH than a weak acid or base. However, related diazapyrenium systems can form pseudobases at high pH, which may be less soluble.[8] It is best to work in neutral or slightly acidic buffered solutions (pH 5-7.4). |
| Presence of Co-solvents | Significantly Increases Solubility | Water-miscible organic solvents (e.g., DMSO, ethanol) reduce the overall polarity of the solvent mixture. This "softens" the hydrophobic penalty of dissolving the large aromatic core, significantly boosting solubility.[9][10] |
| Ionic Strength | Can Increase or Decrease | The presence of other salts in your buffer can have complex effects. High salt concentrations can lead to "salting out," where the water molecules are too busy solvating the buffer ions to dissolve the DMDAP. |
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to solving specific problems you may encounter during your experiments.
Issue 1: The dissolution rate is extremely slow.
-
Symptoms: You've added the DMDAP powder to water or buffer, but even after several minutes of stirring or vortexing, solid particles remain visible. The solution does not appear to be clearing.
-
Potential Causes:
-
Insufficient physical energy to break apart the solid particles and promote solvation.
-
The compound may have large, non-micronized crystals.
-
The temperature of the solvent is too low (e.g., refrigerated buffer).
-
-
Solutions & Recommended Protocol:
-
Mechanical Agitation: Ensure vigorous mixing. For small volumes (<5 mL), vortexing for 1-2 minutes is more effective than magnetic stirring.
-
Sonication: Use an ultrasonic bath. Sonication uses high-frequency sound waves to create cavitation bubbles that physically break apart solid agglomerates, dramatically increasing the dissolution rate.[3]
-
Protocol: Place your sealed vial in a bath sonicator. Sonicate in short bursts of 1-2 minutes, followed by vortexing. Check for dissolution visually. Repeat as necessary.
-
-
Gentle Heating: Warm the solution to 37-50°C. This provides the thermal energy needed to speed up the process.[5]
-
Caution: Do not boil the solution. After dissolution, always allow the solution to cool to room temperature to check for precipitation, as you may have created a supersaturated solution.
-
-
Issue 2: The compound will not dissolve completely, even with assistance.
-
Symptoms: You have sonicated and gently warmed the solution, but a persistent amount of undissolved solid remains.
-
Potential Causes:
-
The desired concentration exceeds the intrinsic aqueous solubility limit of DMDAP under your current conditions.
-
-
Solutions & Recommended Protocol:
-
The Co-solvent Method: This is the most reliable method for significantly increasing the solubility of DMDAP.[9][10] Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solubilizing power and miscibility with water.
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. DMDAP should dissolve readily in pure DMSO. Then, for your experiment, perform a serial dilution of this stock into your aqueous buffer.
-
Critical Note: When adding the DMSO stock to your aqueous buffer, add it dropwise while vortexing the buffer. This prevents localized high concentrations of DMDAP from precipitating out of solution. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts, especially in cell-based assays.
-
-
Issue 3: The compound dissolves initially but then precipitates.
-
Symptoms: You successfully created a clear solution, but upon standing, cooling, or after adding it to a new buffer, the solution becomes cloudy or a precipitate forms.
-
Potential Causes:
-
Supersaturation: You may have created a supersaturated solution by heating. As it cools to room temperature, the solubility limit drops, and the excess compound crashes out.
-
Buffer Incompatibility: The components of your final dilution buffer (e.g., high concentrations of phosphate or other salts) may be causing the DMDAP to "salt out."
-
-
Solutions & Recommended Protocol:
-
Filter Sterilization: After dissolving the compound (ideally in a co-solvent stock), filter the solution through a 0.22 µm syringe filter. This removes any microscopic, undissolved particulates that can act as nucleation sites for precipitation.
-
Verify Final Concentration: Always prepare solutions at a concentration known to be stable. If you find a 1 mM solution precipitates upon cooling, work with a 500 µM stock instead.
-
Test Dilutions: Before a critical experiment, perform a small test dilution of your stock solution into the final experimental buffer to ensure compatibility and stability over the time course of your experiment.
-
Section 3: Visualization & Workflows
To assist in your decision-making process, we have developed the following diagrams.
Troubleshooting Workflow for DMDAP Dissolution
This diagram provides a logical, step-by-step decision tree to guide you from initial dissolution attempt to a successful outcome.
Caption: A decision tree for troubleshooting DMDAP solubility issues.
Key Factors Influencing DMDAP Aqueous Solubility
This diagram illustrates the interplay between the compound's intrinsic properties and the external factors you can control.
Caption: Factors governing the aqueous solubility of DMDAP.
Section 4: References
-
(No direct reference for this specific guide was used beyond the provided search results)
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from:
-
Benchchem. This compound | 21178-14-3. Available from:
-
Quora. How will you increase the solubility of organic compounds in water?. Available from:
-
ResearchGate. (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Available from:
-
PMC. Drug Solubility: Importance and Enhancement Techniques. Available from:
-
Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Available from:
-
PMC. Diazapyrenes: interaction with nucleic acids and biological activity. Available from:
-
RSC Publishing. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. Available from:
-
BYJU'S. Factors Affecting Solubility. Available from:
-
AAT Bioquest. What factors affect solubility?. Available from:
-
RSC Publishing. 4,9-Diazapyrenium cations. Synthesis, physico-chemical properties and binding of nucleotides in water. Available from:
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- 2. Diazapyrenes: interaction with nucleic acids and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
- 5. byjus.com [byjus.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,9-Diazapyrenium cations. Synthesis, physico-chemical properties and binding of nucleotides in water - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) Probes
Welcome to the technical support center for N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common challenge in fluorescence-based experiments: photobleaching. My aim is to equip you with the knowledge to not only mitigate this issue but also to understand the underlying mechanisms, ensuring the integrity and reproducibility of your valuable data.
Introduction to DMDAP Probes and the Challenge of Photobleaching
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) dications are highly valuable fluorescent probes, recognized for their unique photophysical properties and their utility in diverse applications, including as DNA intercalators and sensors for biologically important molecules like dopamine.[1][2][3][4] The quaternization of the 2,7-diazapyrene core enhances water solubility while preserving the key electronic characteristics of this azaaromatic system.[5] However, like most fluorophores, DMDAP probes are susceptible to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[6][7] This phenomenon leads to a diminished fluorescence signal, which can compromise the quality of imaging experiments and skew quantitative analyses.[6]
This guide will delve into the mechanisms of photobleaching and provide a comprehensive set of strategies, from the selection of appropriate reagents to the optimization of imaging parameters, to maximize the photostability of your DMDAP probes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is photobleaching and why does it happen to my DMDAP probes?
A1: Photobleaching is the irreversible photo-induced degradation of a fluorophore, in this case, the DMDAP molecule.[7][8] The process is primarily driven by the interaction of the excited-state fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[7][8][9] These highly reactive species can then chemically modify and destroy the DMDAP molecule, rendering it non-fluorescent.
The photobleaching process can be broken down into these key steps:
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Excitation: The DMDAP probe absorbs a photon from the excitation light source, moving from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: A fraction of the excited singlet state molecules can transition to a longer-lived triplet state (T₁).
-
ROS Generation: The triplet state DMDAP molecule can transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Alternatively, electron transfer can occur, forming a superoxide radical (O₂⁻).[8]
-
Fluorophore Destruction: These reactive oxygen species can then react with and permanently damage the DMDAP molecule, leading to a loss of fluorescence.
dot graph TD { subgraph "Photobleaching Cascade" A[DMDAP Ground State S₀] -- "Excitation Light (hν)" --> B{Excited Singlet State S₁}; B -- "Fluorescence" --> A; B -- "Intersystem Crossing" --> C{Excited Triplet State T₁}; C -- "Energy Transfer" --> D[³O₂ --> ¹O₂ (Singlet Oxygen)]; C -- "Electron Transfer" --> E[³O₂ --> O₂⁻ (Superoxide)]; D -- "Oxidative Damage" --> F((Non-fluorescent DMDAP)); E -- "Oxidative Damage" --> F; end style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: "Mechanism of DMDAP Photobleaching via ROS."
Q2: I'm observing rapid signal loss during live-cell imaging with DMDAP. What can I do?
A2: Rapid signal loss in live-cell imaging is a common and frustrating issue. Here are several strategies you can employ, ranging from simple adjustments to more advanced techniques:
1. Optimize Your Imaging Parameters:
-
Reduce Excitation Light Intensity: This is the most direct way to decrease the rate of photobleaching.[10] Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio for your analysis.[7] The use of neutral-density filters can help in reducing light intensity by a specific percentage.[6][10]
-
Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light.[6][7] For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Use More Sensitive Detectors: Employing a more sensitive camera or detector can allow you to use lower excitation light levels while maintaining a good signal.
2. Incorporate Antifade Reagents for Live Cells:
For live-cell experiments, it is crucial to use antifade reagents that are non-toxic and maintain cell viability.[11]
-
n-Propyl gallate (NPG): A widely used, non-toxic antioxidant that can be used in live-cell imaging.[12] However, be aware that it may have anti-apoptotic properties that could potentially interfere with the biological process you are studying.[12][13]
-
Trolox: A cell-permeable vitamin E derivative that acts as an efficient reactive oxygen species scavenger. It has been shown to effectively reduce photobleaching and blinking of fluorophores. Covalently linking Trolox to fluorophores has also been demonstrated as a strategy to enhance photostability.
-
Commercial Live-Cell Antifade Reagents: Several commercially available reagents, such as ProLong™ Live Antifade Reagent, are specifically formulated to inhibit photobleaching in living cells with minimal effects on viability.[11]
Experimental Protocol: Applying a Live-Cell Antifade Reagent
-
Prepare your cells cultured on imaging-appropriate plates or slides and stain with your DMDAP probe according to your established protocol.
-
Prepare a working solution of the live-cell antifade reagent in your normal imaging medium (e.g., a 1X final concentration from a 100X stock).
-
Carefully replace the medium in your cell culture dish with the medium containing the antifade reagent.
-
Incubate the cells for the manufacturer-recommended time (e.g., 15-30 minutes) at 37°C to allow for reagent uptake.
-
Proceed with your live-cell imaging experiment, ensuring to maintain the cells in the antifade-containing medium throughout the acquisition.
Q3: My fixed samples with DMDAP probes are fading too quickly. What mounting media should I use?
A3: For fixed samples, you have a wider array of powerful antifade mounting media at your disposal. These media work by scavenging free radicals and creating an environment that minimizes photochemical reactions.[10][14]
Comparison of Common Antifade Reagents for Fixed Samples
| Antifade Reagent | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Highly effective at preventing fading.[12][13] | Can cause weak and diffuse fluorescence after storage. May react with and cleave cyanine dyes.[12][13][15] Can be autofluorescent, particularly with blue/green fluorophores.[14] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD.[12][13] Good for general use. | Less effective than PPD.[12][13] May have anti-apoptotic effects, which is a consideration if studying apoptosis-related markers.[12] |
| n-Propyl gallate (NPG) | Effective antifade agent. | Can be difficult to dissolve.[13] |
| Commercial Formulations (e.g., ProLong™ Gold, VECTASHIELD®) | Optimized formulations with high antifade efficiency.[7][11] Often available in hardening and non-hardening formats, and with or without a nuclear counterstain like DAPI. | May have specific fluorophore incompatibilities (e.g., some formulations are not ideal for cyanine dyes).[13] Always check the manufacturer's recommendations. |
Workflow for Mounting Fixed Cells with Antifade Medium
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Stained & Washed Sample on Slide"]; B [label="Remove Excess Buffer"]; C [label="Add a Drop of Antifade Mounting Medium"]; D [label="Carefully Lower Coverslip"]; E [label="Seal Edges (Optional, for long-term storage)"]; F [label="Cure (if using a hardening medium)"]; G [label="Image Sample"]; A -> B -> C -> D -> E -> F -> G; } caption: "Workflow for using antifade mounting media."
Q4: Are there any chemical modifications to the DMDAP probe itself that can improve photostability?
A4: While you may be using a commercially available DMDAP probe, it is worth noting that the field of probe development is continually advancing. Research has shown that the photostability of fluorophores can be enhanced through chemical modifications. For instance, the introduction of specific functional groups, such as amides and hydroxyl groups, has been shown to improve the photostability of naphthalimide dyes.[16][17] While specific literature on enhancing the photostability of DMDAP through chemical modification is still emerging, the principles from other dye families suggest that future generations of diazapyrenium probes may incorporate such photostabilizing moieties. For researchers with a synthetic chemistry background, exploring derivatives of the 2,7-diazapyrene core could be a promising avenue for developing more robust probes.
General Best Practices for Minimizing Photobleaching
Beyond the specific troubleshooting steps above, adopting these general best practices will significantly improve the longevity of your DMDAP fluorescence signal:
-
Choose Stable Fluorophores: When designing multicolor experiments, be aware that different fluorophores have varying levels of photostability.[10] Newer generations of dyes are often engineered for enhanced photostability.[10]
-
Proper Sample Preparation: Ensure your sample preparation protocols do not introduce environmental stressors like extreme pH or oxidative agents that can exacerbate photobleaching.[7]
-
Oxygen Depletion: Since molecular oxygen is a key player in photobleaching, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be used in some fixed-cell applications to reduce the local oxygen concentration.[8]
-
Create a Photobleaching Curve: For quantitative studies, it may be necessary to characterize the rate of photobleaching under your specific imaging conditions.[6] This allows you to normalize your data and account for signal loss that is not related to your experimental variable.[6]
By implementing these strategies and understanding the principles behind photobleaching, you can significantly enhance the quality and reliability of your experiments using N,N'-Dimethyl-2,7-diazapyrenium probes.
References
-
Ko, T., et al. (2015). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Biophysical Journal, 108(2), 263-271. [Link]
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(16), 9687-9706. [Link]
-
Banala, S., et al. (2022). 2,7-Diaminobenzopyrylium Dyes Are Live-Cell Mitochondrial Stains. ACS Bio & Med Chem Au, 2(3), 307-312. [Link]
-
Arm, D. M., et al. (2001). Fluorescent diazapyrenium films and their response to dopamine. Langmuir, 17(19), 5970-5976. [Link]
-
Heisterkamp, A., et al. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Journal of Biomedical Optics, 16(3), 038002. [Link]
-
Li, X., et al. (2022). Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells. Analytical Methods, 14(11), 1145-1151. [Link]
-
Banala, S., et al. (2022). 2,7-Diaminobenzopyrylium Dyes Are Live-Cell Mitochondrial Stains. ResearchGate. [Link]
-
Bitesize Bio. (2023, November 21). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Bitesize Bio. [Link]
-
Sedgwick, A. C., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2511-2522. [Link]
-
Li, X., et al. (2022). Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells. SciSpace. [Link]
-
Kundu, M., et al. (2015). Fluorescent Nanoconjugate Derivatives with Enhanced Photostability for Single Molecule Imaging. ACS Nano, 9(11), 11063-11074. [Link]
-
Electron Microscopy Sciences. The Antidote for Photobleaching. Electron Microscopy Sciences. [Link]
-
Wang, C., et al. (2022). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Biosensors, 12(10), 844. [Link]
-
Wang, Y.-F., et al. (2011). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 67(3), o508. [Link]
-
Zyryanov, G. V., et al. (2020). Diazapyrenes: interaction with nucleic acids and biological activity. Russian Chemical Reviews, 89(7), 767-785. [Link]
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- 3. 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazapyrenes: interaction with nucleic acids and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | 21178-14-3 | Benchchem [benchchem.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
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- 17. scispace.com [scispace.com]
Technical Support Center: Optimizing Staining with N,N'-Dimethyl-2,7-diazapyrenium and Related Diazapyrenium Dyes
Welcome to the technical support center for N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) and the broader family of diazapyrenium-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your staining protocols and troubleshooting common experimental hurdles. As these are a unique class of fluorophores, this guide emphasizes a first-principles approach to protocol development, ensuring you can adapt and optimize for your specific application.
Understanding the Core Chemistry: The Diazapyrenium Scaffold
N,N'-Dimethyl-2,7-diazapyrenium belongs to the 2,7-diazapyrene family of compounds, which are nitrogen-containing polycyclic aromatic hydrocarbons. These molecules are of significant interest due to their unique photophysical and electronic properties.[1][2][3] The nitrogen atoms introduced into the pyrene core modify its electronic structure, often leading to interesting fluorescence characteristics.[1][4] Notably, derivatives of 2,7-diazapyrenium have been investigated for their interactions with DNA, suggesting their potential as nucleic acid stains or probes for cellular processes involving DNA.[2][5]
The dicationic nature of N,N'-dimethyl-2,7-diazapyrenium suggests a propensity to interact with negatively charged macromolecules within the cell, such as nucleic acids or certain proteins. Understanding this is key to predicting its binding behavior and troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers may have when working with a novel probe like DMDAP.
Q1: What is the expected spectral profile of N,N'-Dimethyl-2,7-diazapyrenium?
While specific data for this exact derivative may be limited, diazapyrenium compounds are known to absorb in the UV-visible range and exhibit fluorescence. The exact excitation and emission maxima will be influenced by the solvent environment and binding to intracellular targets. It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific experimental conditions using a spectrophotometer or a spectral scan on your imaging system.
Q2: What is a good starting concentration for staining with DMDAP?
For novel fluorescent probes, a concentration titration is always recommended. A broad starting range to test would be from 100 nM to 10 µM. The optimal concentration will provide a strong signal from the target structure with minimal background fluorescence.
Q3: Is DMDAP expected to be cell-permeant?
The dicationic nature of DMDAP may limit its passive diffusion across the lipid bilayer of live cells. However, for fixed and permeabilized cells, this is less of a concern. If live-cell staining is intended, you may need to consider factors like the cell type, incubation time, and temperature to facilitate uptake.
Q4: How photostable are diazapyrenium dyes?
Photostability is a critical parameter for any fluorophore.[6][7] While data on DMDAP is not widely available, related compounds have shown variable photostability. It is advisable to minimize light exposure during staining and imaging to prevent photobleaching.[8] The use of antifade mounting media is highly recommended for fixed-cell imaging.
Troubleshooting Guide: From Weak Signal to High Background
This section provides a systematic approach to identifying and resolving common issues encountered during the optimization of your DMDAP staining protocol.
Problem 1: No Signal or Weak Signal
A lack of signal is a common starting problem with a new dye. The key is to systematically check each step of your protocol.
Possible Causes and Solutions:
-
Incorrect Excitation/Emission Settings:
-
Action: Confirm the spectral properties of your DMDAP stock. Run a spectral scan on your microscope to find the optimal settings.
-
-
Staining Concentration is Too Low: [9]
-
Action: Perform a concentration titration experiment to determine the optimal dye concentration. See the detailed protocol below.
-
-
Insufficient Incubation Time:
-
Action: Increase the incubation time to allow for sufficient binding to the target. Test a time course (e.g., 15 min, 30 min, 60 min, 2 hours).
-
-
Target Not Accessible:
-
Action: For intracellular targets, ensure your permeabilization step is adequate.[10] Try different permeabilization agents (e.g., Triton X-100 vs. saponin) or adjust the concentration and incubation time.
-
-
Photobleaching:
-
Action: Minimize light exposure during all steps. Use an antifade mounting medium. Acquire images with the lowest possible laser power and shortest exposure time that still provides a detectable signal.[8]
-
Problem 2: High Background or Non-Specific Staining
High background can obscure the specific signal and make data interpretation difficult.[10][11]
Possible Causes and Solutions:
-
Staining Concentration is Too High: [9][12]
-
Action: This is the most common cause. Reduce the staining concentration. The optimal concentration from your titration should resolve this.
-
-
Insufficient Washing: [11]
-
Action: Increase the number and duration of wash steps after staining to remove unbound dye.[10]
-
-
Dye Precipitation:
-
Action: Ensure the dye is fully dissolved in your staining buffer. Consider filtering the staining solution before use.
-
-
Autofluorescence: [9]
-
Action: Image an unstained control sample using the same settings to assess the level of cellular autofluorescence. If high, consider using a different emission filter or spectral unmixing if your system allows.
-
Experimental Protocol: Determining the Optimal Staining Concentration via Titration
This protocol provides a step-by-step method to systematically determine the best concentration of DMDAP for your experiments.
Objective: To identify the concentration of DMDAP that provides the highest signal-to-noise ratio (specific signal vs. background).
Materials:
-
Your cells of interest (on coverslips or in a multi-well plate)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS)
-
DMDAP stock solution (e.g., 1 mM in DMSO)
-
Staining buffer (e.g., PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare Cells: Culture, fix, and permeabilize your cells using your standard protocol.
-
Prepare Staining Solutions: Create a series of dilutions of DMDAP in your staining buffer. A good starting range is from 10 µM down to 100 nM.
-
Example dilutions: 10 µM, 5 µM, 2 µM, 1 µM, 500 nM, 200 nM, 100 nM.
-
Also, prepare a "no dye" control (staining buffer only).
-
-
Staining: Incubate the cells with the different concentrations of DMDAP for a fixed amount of time (e.g., 30 minutes) at room temperature, protected from light.
-
Washing: Wash the cells thoroughly with your wash buffer. A typical procedure is 3 washes of 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging:
-
Image all samples using the exact same microscope settings (laser power, exposure time, gain).
-
Start by imaging the highest concentration to find the signal, then use those settings for all other samples.
-
Acquire images of both the stained structures and background regions for each concentration.
-
-
Analysis:
-
Quantify the mean fluorescence intensity of the specifically stained structures and a background region for each concentration.
-
Calculate the signal-to-noise ratio (S/N) for each concentration: S/N = (Mean Signal Intensity) / (Mean Background Intensity).
-
Plot the S/N ratio against the DMDAP concentration. The optimal concentration is the one that gives the highest S/N ratio before the background starts to significantly increase.
-
Data Presentation: Titration Experiment Example
| DMDAP Concentration | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (S/N) | Observations |
| 10 µM | 1500 | 800 | 1.88 | Very bright signal, but very high background. |
| 5 µM | 1450 | 400 | 3.63 | Bright signal, moderately high background. |
| 2 µM | 1300 | 200 | 6.50 | Strong signal, acceptable background. |
| 1 µM | 1100 | 120 | 9.17 | Optimal: Strong signal, low background. |
| 500 nM | 800 | 100 | 8.00 | Good signal, very low background. |
| 200 nM | 400 | 90 | 4.44 | Weaker signal. |
| 100 nM | 200 | 85 | 2.35 | Signal is difficult to distinguish from background. |
Visualization of Workflows
Diagram 1: Workflow for Staining Concentration Titration
Caption: Workflow for optimizing DMDAP staining concentration.
Diagram 2: Troubleshooting Logic for Staining Issues
Caption: Decision tree for troubleshooting common staining problems.
References
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323–9341. Retrieved from [Link]
-
Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323–9341. PMCID: PMC8985108. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,7-diazapyrene from 1,4,5,8-naphthalenetetracarboxylic.... Retrieved from [Link]
-
Cejas, M. A., & Raymo, F. M. (2005). Fluorescent diazapyrenium films and their response to dopamine. Langmuir, 21(13), 5795–5802. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Synthesis of N,N′-dimethyl‐2,7‐diazapyrenium dications. b) Reduction.... Retrieved from [Link]
-
Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods, 8(12), 1027–1036. Retrieved from [Link]
-
RSC Publishing. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. Retrieved from [Link]
-
Zheng, Q., & Lavis, L. D. (2017). Development of Photostable Fluorophores for Molecular Imaging. Current Opinion in Chemical Biology, 39, 32–38. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization strategies for a fluorescent dye with bimodal excitation spectra; Application to semi-automated proteomics. Retrieved from [Link]
-
Uno, S. N., et al. (2014). Photostable and photoswitching fluorescent dyes for super-resolution imaging. Molecules, 19(9), 13557–13576. Retrieved from [Link]
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- 1. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
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- 3. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 6. Development of photostable fluorophores for molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photostable and photoswitching fluorescent dyes for super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
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Technical Support Center: N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) Solutions
Welcome to the technical support center for N,N'-Dimethyl-2,7-diazapyrenium (DMDAP). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile dicationic molecule in their experiments. As a planar, aromatic compound, DMDAP has a propensity to aggregate in solution, which can significantly impact experimental outcomes.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate aggregation of DMDAP in your solutions.
Section 1: Understanding and Identifying DMDAP Aggregation
FAQ 1: What is DMDAP aggregation and why is it a concern?
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) is a dicationic, planar aromatic molecule.[1][2][3] These structural features can lead to self-association in solution through non-covalent interactions, primarily π-π stacking, to form higher-order structures known as aggregates.[4][5] Aggregation is a concern because it can alter the fundamental photophysical and chemical properties of the molecule, leading to:
-
Reduced fluorescence quantum yield: Aggregation can lead to quenching of fluorescence, impacting assays that rely on its emissive properties.[6]
-
Inaccurate concentration measurements: Aggregation can cause deviations from the Beer-Lambert law, leading to erroneous concentration calculations from UV-Vis absorbance readings.
-
Decreased reactivity and altered binding affinity: The formation of aggregates can sterically hinder the diazapyrenium core, reducing its availability for intended molecular interactions, such as intercalation with DNA.[1]
-
Precipitation: At higher concentrations, aggregation can lead to the formation of insoluble particles that precipitate out of solution.
FAQ 2: How can I tell if my DMDAP solution has aggregated?
There are several indicators of DMDAP aggregation, ranging from simple visual inspection to spectroscopic analysis.
Visual and Physical Indicators:
-
Cloudiness or turbidity: A clear solution turning cloudy or opaque is a strong indicator of aggregation and potential precipitation.
-
Formation of a precipitate: The presence of solid material at the bottom of your vessel indicates that the DMDAP is no longer fully solvated.
-
Color change: You may observe a subtle change in the color of the solution.
Spectroscopic Indicators:
The most reliable methods for detecting aggregation are spectroscopic.
-
UV-Vis Spectroscopy: Aggregation of aromatic molecules like DMDAP often leads to changes in the UV-Visible absorption spectrum.[7] Specifically, you may observe:
-
A hypochromic effect (decrease in molar absorptivity).
-
A bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax).
-
-
Fluorescence Spectroscopy: Aggregation typically quenches the fluorescence of pyrene derivatives.[8] You may observe:
The following DOT script visualizes the potential aggregation process of DMDAP molecules.
Caption: Hypothetical aggregation of DMDAP monomers into dimers and larger aggregates.
Section 2: Investigating the Cause of Aggregation
If you suspect DMDAP aggregation, the next step is to identify the underlying cause. The following table outlines potential factors and suggested diagnostic experiments.
| Potential Cause | Underlying Principle | Diagnostic Experiment |
| High Concentration | Increased proximity of DMDAP molecules favors intermolecular interactions over solvation. | Concentration-Dependent UV-Vis/Fluorescence Spectroscopy: Prepare a series of DMDAP solutions at different concentrations and record their spectra. A deviation from linearity in an absorbance vs. concentration plot (Beer's Law plot) or a concentration-dependent change in the spectral shape or fluorescence intensity points to aggregation. |
| Solvent Polarity | The solvent may not be optimal for solvating the dicationic aromatic system, promoting self-association. | Solvent Titration: Start with DMDAP dissolved in a "good" solvent (e.g., a polar aprotic solvent like DMSO or DMF) and titrate in a "poor" solvent (e.g., a less polar solvent or water, depending on the counter-ion). Monitor spectroscopic changes. |
| Ionic Strength | The concentration of other ions in solution can affect the electrostatic repulsion between the dicationic DMDAP molecules. | Salt Addition Experiment: To a solution of DMDAP, add small aliquots of a concentrated salt solution (e.g., NaCl) and monitor for spectroscopic changes. |
| pH | While DMDAP itself is not pH-sensitive, the pH of the solution can influence other components in the mixture that might interact with DMDAP. | pH Titration: If your experimental system involves a buffer, measure the UV-Vis or fluorescence spectrum of your DMDAP solution at different pH values within your experimental range. |
| Counter-ion Effects | The nature of the counter-ion (e.g., PF6-, BF4-, Cl-) can influence the solubility and aggregation of the DMDAP salt.[10][11][12] | Counter-ion Exchange: If possible, prepare DMDAP with different counter-ions and compare their behavior in the same solvent system. |
| Temperature | Temperature affects both solubility and the thermodynamics of aggregation. | Temperature-Dependent Spectroscopy: Record the UV-Vis or fluorescence spectrum of your DMDAP solution at various temperatures. An increase in aggregation is often observed at lower temperatures. |
Section 3: Troubleshooting Strategies and Protocols
Once you have an idea of the cause of aggregation, you can implement strategies to mitigate it.
Q&A: How do I fix my aggregated DMDAP solution?
If you suspect high concentration is the issue:
-
Dilute your solution: The simplest solution is to work at lower concentrations. Determine the critical aggregation concentration from your concentration-dependent studies and work below this threshold.
If you suspect the solvent is the problem:
-
Change the solvent: DMDAP is a dicationic salt.[2] Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often good choices for dissolving organic salts.[13]
-
Use a solvent mixture: If you need to use a less ideal solvent for your experiment (e.g., water or a buffer), consider preparing a concentrated stock solution of DMDAP in a good solvent (like DMSO) and then diluting it into your final experimental medium.[14] Be mindful of the final percentage of the organic solvent in your aqueous solution.
If ionic strength is a factor:
-
Adjust the salt concentration: Depending on your observations from the salt addition experiment, you may need to increase or decrease the ionic strength of your solution to find an optimal range where aggregation is minimized.
If the counter-ion is contributing to poor solubility:
-
Perform a salt metathesis (counter-ion exchange): This is a more advanced technique but can be very effective. For example, if you have a DMDAP salt with a large, hydrophobic counter-ion that is poorly soluble in your desired solvent, you can exchange it for a smaller, more hydrophilic counter-ion.
Experimental Protocol: Concentration-Dependent UV-Vis Spectroscopy
This protocol will help you determine the concentration at which DMDAP begins to aggregate in your chosen solvent system.
-
Prepare a concentrated stock solution of DMDAP: Accurately weigh a known amount of DMDAP and dissolve it in your solvent of choice to create a stock solution of a known high concentration (e.g., 1 mM). Ensure it is fully dissolved.
-
Create a dilution series: Prepare a series of dilutions from your stock solution. A good range to start with might be 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
Acquire UV-Vis spectra: For each concentration, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 250-500 nm). Use the same solvent as a blank.
-
Analyze the data:
-
Plot Absorbance vs. Concentration: At the λmax of the monomeric species, plot the absorbance as a function of concentration. According to the Beer-Lambert law, this plot should be linear. The concentration at which the plot deviates from linearity is an indication of the onset of aggregation.
-
Normalize the spectra: Normalize the absorbance spectra to the λmax. If the shape of the spectrum changes with concentration, this is a strong indicator of aggregation.
-
The following DOT script illustrates the expected outcome of a concentration-dependent UV-Vis experiment where aggregation is present.
Caption: Idealized Beer's Law plot showing deviation due to aggregation.
Section 4: Concluding Remarks
Aggregation of N,N'-Dimethyl-2,7-diazapyrenium is a common challenge that can be overcome with a systematic troubleshooting approach. By understanding the dicationic and aromatic nature of DMDAP and the factors that drive its self-association, researchers can design experiments to minimize aggregation and ensure the reliability and reproducibility of their results. This guide provides a starting point for diagnosing and solving aggregation issues. Remember that the optimal conditions will always be dependent on the specific experimental setup.
References
-
Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., Taniya, O. S., Zyryanov, G. V., & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323–9341. [Link]
-
Zhang, J., Wang, Y., & Li, Z. (2010). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1677. [Link]
-
LibreTexts. (2021, June 5). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2023, December 28). Pi-interaction. Wikipedia. [Link]
-
Zhang, Y., Zhang, J., Liu, Y., & Wang, Y. (2023). Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation. Dyes and Pigments, 211, 111105. [Link]
-
Iverson, B. L., et al. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(33), 8101–8111. [Link]
-
Backes, C., Schunk, T., Hauke, F., & Hirsch, A. (2011). Counterion effect on the aggregation of anionic perylene dyes and the influence on carbon nanotube dispersion efficiencies. Journal of Materials Chemistry, 21(10), 3365-3370. [Link]
-
Feng, R., Zheng, X., Rice, P. S., & Wang, W. (2022). Solvent Thermodynamic Driving Force Controls Stacking Interactions Between Polyaromatics. Journal of The Electrochemical Society, 169(9), 090522. [Link]
-
Kawai, T., Nagamura, T., & Yamaoka, T. (2000). Fluorescence properties of pyrene derivative aggregates formed in polymer matrix depending on concentration. Physical Chemistry Chemical Physics, 2(15), 3441–3446. [Link]
-
D'Abramo, M., et al. (2023). Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations. International Journal of Molecular Sciences, 24(12), 10123. [Link]
-
Alkorta, I., et al. (2018). Towards understanding π-stacking interactions between non-aromatic rings. IUCrJ, 5(Pt 4), 412–420. [Link]
-
Musil, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5035–5047. [Link]
-
Guandalini, A., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C, 127(21), 10189–10200. [Link]
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Garon, A., et al. (2020). STACKED – Solvation Theory of Aromatic Complexes as Key for Estimating Drug Binding. Journal of Chemical Information and Modeling, 60(4), 2133–2145. [Link]
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A Reddit user's question on tackling compound solubility issues. (2022, January 6). Reddit. [Link]
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Barbieri, M., et al. (2023). Controlled Aggregation of Pyrene-Based Supramolecular Nanostructures for Light-Driven Switchable H2 or H2O2 Production. Advanced Functional Materials, 33(34), 2302329. [Link]
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Head-Gordon, M., & Johnson, M. (2006). Structure of π-π Interactions in Aromatic Liquids. Proceedings of the National Academy of Sciences, 103(21), 7973-7977. [Link]
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Musil, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5035–5047. [Link]
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Backes, C., Schunk, T., Hauke, F., & Hirsch, A. (2011). Counterion effect on the aggregation of anionic perylene dyes and the influence on carbon nanotube dispersion efficiencies. Journal of Materials Chemistry, 21(10), 3365-3370. [Link]
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Kawai, T., Nagamura, T., & Yamaoka, T. (2000). Fluorescence properties of pyrene derivative aggregates formed in polymer matrix depending on concentration. Physical Chemistry Chemical Physics, 2(15), 3441–3446. [Link]
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Macmillan, D. (2005, February 9). Aromatic Interactions. Macmillan Group Meeting. [Link]
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Wang, Y., et al. (2023). Amphiphilic Styrene-Based Pyrene Derivatives: Tunable Aggregation Luminescence and Their Photo-Induced Dimerization Behavior. Molecules, 28(8), 3485. [Link]
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University of Toronto. (n.d.). Solubility of Organic Compounds. [Link]
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Rohrer, C., et al. (2019). Effect of Dye Aggregation on the Sorption Behavior of Anionic Dyes onto Cationized Cellulose Fibers. Polymers, 11(7), 1205. [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129056683, C24H50N2O2. PubChem. [Link]
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Technical Support Center: Solvent Effects on N,N'-Dimethyl-2,7-diazapyrenium Fluorescence Quantum Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N'-Dimethyl-2,7-diazapyrenium (DMDAP). This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the measurement of DMDAP's fluorescence quantum yield and its sensitivity to solvent effects. As a dicationic, planar aromatic molecule, DMDAP exhibits complex photophysical behaviors that are highly dependent on its environment.[1] This resource will help you navigate these challenges to obtain accurate and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the fluorescence properties of DMDAP and the impact of solvents.
1. What is N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) and why are its fluorescence properties of interest?
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) is a dicationic organic molecule belonging to the 2,7-diazapyrene family.[1] Its rigid, planar structure and extended π-system give rise to intrinsic fluorescence. These compounds are of significant interest due to their unique photophysical and supramolecular properties, which make them potential candidates for applications in sensors, molecular electronics, and as DNA-intercalating agents.[1] Understanding how the solvent environment affects their fluorescence quantum yield is crucial for developing these applications.
2. What is fluorescence quantum yield (Φf) and why is it important?
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates that a larger fraction of the absorbed energy is released as fluorescence. For DMDAP, the quantum yield is highly sensitive to the surrounding solvent, which can either enhance or quench its fluorescence.
3. How does the solvent polarity affect the fluorescence of DMDAP?
Solvent polarity can significantly influence the fluorescence of DMDAP through several mechanisms:
-
Solvatochromism: The emission spectrum of DMDAP can shift to longer wavelengths (a red shift) in more polar solvents. This occurs because the excited state of DMDAP is often more polar than its ground state. Polar solvent molecules can stabilize the excited state, thus lowering its energy and resulting in the emission of lower-energy (longer wavelength) light.
-
Non-radiative Decay: Solvents can promote non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light. This leads to a decrease in the fluorescence quantum yield. The specific interactions between DMDAP and solvent molecules, such as hydrogen bonding or electron transfer, can facilitate these non-radiative processes.
4. What is fluorescence quenching and what are common quenchers for DMDAP?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For DMDAP, quenching can occur through various mechanisms:
-
Collisional (Dynamic) Quenching: This occurs when an excited DMDAP molecule collides with a quencher molecule in the solution, leading to non-radiative de-excitation.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between DMDAP and a quencher.
-
Electron Transfer: As DMDAP is an electron-deficient dication, it is susceptible to quenching by electron-donating molecules. For instance, dopamine has been shown to quench the fluorescence of 2,7-diazapyrenium derivatives.
Common quenchers to be aware of in your experiments include:
-
Halide ions (I⁻, Br⁻, Cl⁻), with quenching efficiency increasing with the atomic weight of the halide.[2][3][4][5]
-
Dissolved oxygen.
-
Electron-rich aromatic compounds.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the measurement of DMDAP's fluorescence quantum yield.
Issue 1: Low or No Fluorescence Signal
-
Question: I've dissolved my DMDAP salt in a solvent, but I'm observing a very weak or no fluorescence signal. What could be the cause?
-
Answer:
-
Solvent-Induced Quenching: DMDAP's fluorescence is highly solvent-dependent. In certain solvents, particularly those that can act as electron donors or facilitate non-radiative decay, the quantum yield can be extremely low. Try changing to a more inert solvent like acetonitrile or a less polar one to see if the fluorescence increases.
-
Presence of Quenchers: Your solvent or the DMDAP sample itself might be contaminated with quenching impurities. Halide ions from the synthesis or purification steps are common culprits.[2][3][4][5] Ensure you are using high-purity, spectroscopy-grade solvents. If your DMDAP salt has a halide counter-ion, consider exchanging it for a non-quenching counter-ion like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻).
-
Incorrect Excitation Wavelength: Ensure you are exciting the sample at a wavelength where it absorbs light efficiently. Measure the absorbance spectrum of your DMDAP solution first to determine the absorption maximum (λ_max).
-
Concentration Effects: At high concentrations, DMDAP can form aggregates or excimers, which often have lower fluorescence quantum yields than the monomeric form.[6][7] Dilute your sample and see if the fluorescence intensity per mole increases.
-
Issue 2: Inconsistent or Irreproducible Quantum Yield Values
-
Question: My calculated fluorescence quantum yield for DMDAP varies significantly between measurements in the same solvent. What could be causing this?
-
Answer:
-
Inner Filter Effects: At higher concentrations, the solution can reabsorb the emitted fluorescence, leading to an underestimation of the quantum yield. This is known as the secondary inner filter effect. To minimize this, keep the absorbance of your solutions below 0.1 at the excitation wavelength.
-
Fluctuations in Excitation Light Source: The intensity of the lamp in the fluorometer can fluctuate. To account for this, always measure your standard and sample in quick succession. Using a reference detector in the fluorometer can also help correct for lamp instability.
-
Temperature Variations: Fluorescence is a temperature-sensitive process. Ensure your sample and standard solutions are at the same temperature during measurement. Use a temperature-controlled cuvette holder for precise measurements.
-
Cuvette Mismatch: Use the same cuvette for both the standard and the sample to avoid variations in light path and scattering. If you must use different cuvettes, ensure they are well-matched.
-
Issue 3: Unexpected Shifts in the Emission Spectrum
-
Question: The fluorescence emission peak of my DMDAP solution is at a different wavelength than I expected based on the literature. Why might this be?
-
Answer:
-
Solvatochromic Shift: As mentioned in the FAQs, the emission wavelength of DMDAP is sensitive to solvent polarity. Even small changes in the solvent composition (e.g., traces of water in an organic solvent) can cause a spectral shift. Ensure your solvents are anhydrous if required.
-
Aggregation/Excimer Formation: The formation of aggregates or excimers at higher concentrations can lead to the appearance of new, red-shifted emission bands.[6][7] Measure the fluorescence spectrum at different concentrations to check for this effect.
-
Presence of Impurities: Fluorescent impurities in your DMDAP sample or solvent can contribute to the emission spectrum, causing apparent shifts or the appearance of multiple peaks. Purify your compound and use high-purity solvents.
-
Part 3: Experimental Protocols and Data
Protocol for Relative Fluorescence Quantum Yield Measurement
The relative method is a common and straightforward approach for determining the fluorescence quantum yield of a sample by comparing it to a well-characterized standard.[8][9][10][11][12]
Step-by-Step Methodology:
-
Select a Suitable Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to DMDAP. For DMDAP, which typically absorbs in the UV-Vis region, standards like quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) or Rhodamine 6G in ethanol (Φf ≈ 0.95) can be considered.[13]
-
Prepare Stock Solutions: Prepare stock solutions of both the DMDAP sample and the standard in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the Quantum Yield: The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Illustrative Data: Solvent Effects on DMDAP Fluorescence
| Solvent | Polarity (Dielectric Constant) | Expected Emission Max (nm) | Expected Relative Quantum Yield (Φf) | Potential Issues |
| Dichloromethane | 8.93 | ~450 | Moderate | Potential for quenching by trace impurities. |
| Acetonitrile | 37.5 | ~460 | High | Good solvent for fluorescence measurements. |
| Methanol | 32.7 | ~470 | Moderate to Low | Hydrogen bonding can promote non-radiative decay. |
| Water | 80.1 | ~480 | Low | Strong potential for aggregation and quenching. |
| N,N-Dimethylformamide (DMF) | 36.7 | ~475 | Low | Can act as a quencher through electron donation. |
Note: These are expected trends. Actual values will depend on the specific DMDAP salt (counter-ion) and experimental conditions.
Part 4: Visualizing Experimental Workflows and Concepts
Workflow for Determining Relative Fluorescence Quantum Yield
Caption: Workflow for relative fluorescence quantum yield determination.
Jablonski Diagram Illustrating Solvent Effects
Caption: Jablonski diagram comparing fluorescence in polar vs. non-polar solvents.
Troubleshooting Decision Tree for Low Quantum Yield
Caption: Troubleshooting decision tree for low fluorescence quantum yield.
References
-
JASCO. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]
- Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341.
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
- Guo, Y., Cao, F., Qiu, P., & Wang, Z. (2019).
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
- Mishra, A., et al. (2022). Effect of halide ions on the fluorescence properties of 3-aminoquinoline in aqueous medium. Journal of Molecular Liquids, 360, 119477.
- Carter, A. G., Saha, P. K., Sikder, A., & McGonigal, P. R. (2025).
- Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323-9341.
-
Norlab. (n.d.). Application Note: Quantum yield measurement for solution sample. Retrieved from [Link]
-
ResearchGate. (2025). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]
- ACS Publications. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2891-2898.
-
Semantic Scholar. (2019). Studies of the effect of halide ions on the fluorescence of quinine sulfate. Retrieved from [Link]
-
Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]
- MDPI. (2018).
-
Griffith Research Online. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Aggregation-controlled excimer emission in an axial anthracene–Sn(iv)porphyrin–anthracene triad in the solid and solution phases. Retrieved from [Link]
-
RSC Publishing. (2024). RSC Advances. Retrieved from [Link]
-
Edinburgh Instruments. (2012). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
-
NIH. (2025). Both Benzannulation and Heteroatom-Controlled Photophysical Properties in Donor–π–Acceptor Ionic Dyes: A Combined Experimental and Theoretical Study. Retrieved from [Link]
-
ResearchGate. (2025). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. Retrieved from [Link]
-
NIH. (n.d.). Aggregation Behavior and Application Properties of Novel Glycosylamide Quaternary Ammonium Salts in Aqueous Solution. Retrieved from [Link]
-
NIH. (2024). References for Small Fluorescence Quantum Yields. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical parameters of studied dye in organic solvents. Retrieved from [Link]
-
SciSpace. (n.d.). Photophysical Studies on the Mono- and Dichromophoric Hemicyanine Dyes II. Solvent Effects and Dynamic Fluorescence Spectra Stud. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical and Electrochemical properties of the dyes. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
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Technical Support Center: N,N'-Dimethyl-2,7-diazapyrenium Difluoroborate (DMDAP-BF4)
Introduction: Understanding Your Reagent
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) dication is a versatile azaaromatic scaffold valued for its unique photophysical and supramolecular properties.[1][2][3][4][5] As a drug development professional or researcher, you may be utilizing its difluoroborate salt (DMDAP-BF4) for its fluorescent properties, particularly in applications involving interactions with nucleic acids like DNA.[6][7] The dicationic nature of DMDAP allows it to serve as an effective DNA intercalator, with its fluorescence often being modulated upon binding.[6][7]
The stability of this compound in aqueous buffer systems is paramount for reproducible and reliable experimental outcomes. Instability can lead to loss of fluorescence, altered spectral properties, and inconsistent results. This guide provides a comprehensive technical overview, frequently asked questions (FAQs), and troubleshooting protocols to address common challenges encountered when working with DMDAP-BF4 in various buffers.
Core Properties of N,N'-Dimethyl-2,7-diazapyrenium Dication
The DMDAP dication possesses a planar, rigid aromatic core, which is fundamental to its photophysical behavior. The introduction of quaternary nitrogen atoms into the pyrene structure significantly lowers the LUMO energy levels, impacting its electrochemical and optical characteristics.[2]
Caption: Chemical structure of the DMDAP dication with common counter-ions.
Table 1: Key Physicochemical Properties of DMDAP Dication
| Property | Value / Characteristic | Source |
| Fluorescence | Intense fluorescence in dilute aqueous solutions.[6] | [6] |
| DNA Interaction | Binds to DNA primarily through intercalation.[7] | [7] |
| Redox Potential | Participates in two-electron reduction/oxidation processes.[2] | [2][6] |
| Solubility | Quaternization enhances water solubility compared to neutral 2,7-diazapyrene.[7] | [7] |
| Counter-ion | Difluoroborate (BF₄⁻) is chosen for its chemical stability and ability to form stable, crystalline salts.[7] | [7] |
Frequently Asked Questions (FAQs) on DMDAP-BF4 Stability
This section addresses common questions regarding the handling and stability of DMDAP-BF4 in experimental settings.
Q1: What are the primary factors that can compromise the stability of DMDAP-BF4 in my buffer?
The stability of the DMDAP dication in an aqueous buffer is primarily influenced by four factors:
-
pH: Extreme acidic or basic conditions can potentially alter the compound's structure or electronic properties over time.
-
Buffer Composition: The presence of strong nucleophiles or reducing agents in your buffer can lead to chemical degradation or redox changes.
-
Light Exposure: Like many fluorescent molecules, prolonged exposure to high-intensity light can cause photobleaching, leading to a loss of signal.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
Q2: How does the pH of the buffer affect the stability and fluorescence of the DMDAP dication?
The core aromatic structure of the DMDAP dication is robust and generally stable across a common biological pH range (approx. pH 5-9). Its successful use as a fluorescent probe for dopamine has been demonstrated in aqueous environments at neutral pH.[8] However, significant deviations from this range may lead to instability. Furthermore, the protonation state of buffer components or other molecules in the solution can influence the local environment of the fluorophore, potentially causing shifts in its emission spectrum.[1]
Q3: Are there specific buffer components or additives I should avoid?
Yes. Caution is advised when using buffers containing components that are strong reducing agents (e.g., DTT, TCEP) or strong nucleophiles. The DMDAP dication can undergo a two-electron reduction to form a neutral dihydro-2,7-diazapyrene species, which has distinct antiaromatic characteristics and different photophysical properties.[2] This will result in a loss of the desired fluorescent signal and the appearance of new spectral features. Always verify the compatibility of all additives in your buffer system.
Q4: What is the significance of the difluoroborate (BF₄⁻) counter-ion for stability?
The difluoroborate anion is considered chemically stable and non-coordinating. This is advantageous as it minimizes interference with the photophysical properties of the DMDAP dication.[7] The choice of counter-ion is critical as it can significantly influence the solid-state stability, hygroscopicity, and solubility of the salt.[9] For DMDAP-BF4, this counter-ion contributes to a stable, crystalline solid that is readily soluble in aqueous solutions.
Q5: What are the best practices for preparing and storing DMDAP-BF4 stock solutions?
To ensure maximum stability and reproducibility:
-
Solvent: Prepare stock solutions in a high-purity solvent such as DMSO or nuclease-free water.
-
Storage Temperature: Store stock solutions at -20°C or below for long-term storage. For daily use, aliquots can be kept at 4°C for a limited time.
-
Light Protection: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Working Solutions: Prepare fresh working solutions in your experimental buffer for each experiment to avoid degradation that may occur over time in complex buffer systems.
Troubleshooting Guide for Common Experimental Issues
Unanticipated results can often be traced back to the stability of the fluorescent probe. This guide provides a systematic approach to diagnosing and resolving common issues.
Table 2: Troubleshooting Common Problems with DMDAP-BF4
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Gradual or rapid loss of fluorescence intensity. | 1. Photobleaching: Prolonged exposure to excitation light. 2. Chemical Degradation: Reaction with buffer components (e.g., nucleophiles). 3. Reduction: Presence of reducing agents in the buffer. | 1. Minimize light exposure; use an anti-fade reagent if compatible. 2. Perform a stability check in your buffer (see Protocol 1). Consider switching to a more inert buffer like HEPES or PBS. 3. Eliminate reducing agents from the buffer or use a freshly prepared solution without them. |
| Unexpected shifts in absorption or emission peaks. | 1. Environmental Sensitivity: The probe's fluorescence is sensitive to the local environment (polarity, viscosity). 2. pH Change: The pH of the working solution is different from the expected value. 3. Degradation: Formation of new chemical species with different spectral properties. | 1. This may be an intrinsic property. Characterize the spectral shifts in different solvents to understand the effect. 2. Accurately measure and adjust the pH of your final working solution. 3. Analyze the solution's purity over time using HPLC (see Protocol 3). |
| Precipitation of the compound from the buffer. | 1. Poor Solubility: The concentration exceeds the solubility limit in the specific buffer system. 2. "Salting Out": High ionic strength of the buffer reduces solubility. 3. pH-Dependent Solubility: The compound's solubility is affected by the buffer's pH. | 1. Prepare a more dilute solution or test solubility limits. 2. Attempt to use a lower concentration of the buffer salts. 3. Check for precipitation at different pH values to identify a stable range. |
| High background signal or non-specific binding. | 1. Excess Probe: The concentration of DMDAP-BF4 used is too high. 2. Hydrophobic Interactions: Non-specific binding to proteins or surfaces. 3. Contamination: The stock solution or buffer is contaminated with other fluorescent species. | 1. Titrate the DMDAP-BF4 concentration to find the optimal signal-to-noise ratio. 2. Add a non-ionic surfactant (e.g., Tween-20) to the buffer to block non-specific sites. 3. Run a buffer blank on the fluorometer; use high-purity reagents and solvents. |
Protocols for Assessing DMDAP-BF4 Stability
To ensure the integrity of your results, it is highly recommended to validate the stability of DMDAP-BF4 in your specific experimental buffer. The following are standard protocols for this purpose.
Sources
- 1. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
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- 3. elar.urfu.ru [elar.urfu.ru]
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- 6. Diazapyrenes: interaction with nucleic acids and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | 21178-14-3 | Benchchem [benchchem.com]
- 8. Fluorescent diazapyrenium films and their response to dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) Salts
Welcome to the technical support center for the purification of N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) salts. This guide is designed for researchers, chemists, and drug development professionals who work with these unique dicationic, fluorescent compounds. DMDAP salts, while valuable for their photophysical properties, present distinct purification challenges due to their charge, polarity, and the nature of their counter-ions.[1][2]
This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome common hurdles and achieve high purity for your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis and purification of DMDAP salts.
Q1: My crude DMDAP salt is a dark, sticky oil instead of a solid. What is the first step I should take?
A1: An oily or intractable crude product is a common issue, often caused by residual solvent (e.g., acetonitrile, DMF), impurities from the methylation reaction (like unreacted 2,7-diazapyrene or mono-quaternized species), or an unsuitable counter-ion.
-
Initial Action: Your first step should be trituration or washing with a solvent in which the desired product is insoluble but the impurities are soluble. For highly polar DMDAP salts, diethyl ether or ethyl acetate are excellent starting choices. Vigorously stir the crude oil with the solvent, decant the solvent, and repeat several times. This process can often remove nonpolar impurities and residual solvents, sometimes inducing the product to solidify. If the product remains an oil, a counter-ion exchange may be necessary.
Q2: What is the most reliable method for purifying DMDAP salts after initial workup?
A2: Recrystallization is the most powerful and cost-effective method for purifying crystalline organic salts.[3] However, the success of recrystallization is critically dependent on the choice of solvent and the nature of the counter-ion. For salts that fail to crystallize, column chromatography or counter-ion exchange are the next best options.
Q3: I'm struggling with column chromatography. My compound either sticks to the silica gel or elutes immediately. What am I doing wrong?
A3: Standard silica gel chromatography is often ineffective for highly charged species like DMDAP dications.[4][5] The positive charges on the diazapyrenium core interact strongly with the acidic silanol groups of the silica, leading to irreversible adsorption or significant tailing.[5]
-
Expert Recommendation: Avoid standard silica. Instead, consider:
-
Reversed-Phase (C18) Chromatography: This is often the best choice. Use a polar mobile phase, such as a gradient of acetonitrile in water. Adding an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA) to the mobile phase can improve peak shape.
-
Alumina Chromatography: Neutral or basic alumina can sometimes be a better alternative to silica, as it lacks the highly acidic surface sites. A mobile phase of methanol in dichloromethane may be effective.[4]
-
Ion Exchange Chromatography: This is a highly effective, though more complex, technique for purifying ionic compounds.[6][7]
-
Q4: How does the counter-ion affect purification? Should I perform an ion exchange?
A4: The counter-ion has a profound impact on the salt's physical properties, including its solubility, crystallinity, and melting point.[8][9] Halide salts (I⁻, Br⁻) are often hygroscopic and may be difficult to crystallize. Exchanging them for larger, more charge-diffuse anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) often yields a more stable, crystalline, and less water-soluble product that is easier to handle and purify by recrystallization.[4][10]
-
When to Exchange: Consider an ion exchange if your halide salt is an oil, is excessively water-soluble, or fails to crystallize from various solvent systems. A typical procedure involves dissolving the crude halide salt in water and adding a saturated aqueous solution of a salt like ammonium hexafluorophosphate (NH₄PF₆), which causes the less soluble DMDAP-PF₆ salt to precipitate.[10]
Part 2: Troubleshooting Guide: Problem-Oriented Solutions
This guide provides a systematic approach to resolving specific experimental issues.
Problem 1: Low or No Crystal Formation During Recrystallization
| Potential Cause | Underlying Logic & Explanation | Recommended Solution |
| Incorrect Solvent Choice | The ideal solvent should dissolve the DMDAP salt when hot but not when cold.[11] As dicationic salts, they are highly polar and require polar solvents. | Solvent Screening: Test solubility in small vials with solvents like methanol, ethanol, isopropanol, acetonitrile, or water. A good candidate will show poor solubility at room temperature but complete dissolution upon heating. |
| Too Much Solvent Added | Adding an excessive amount of solvent prevents the solution from becoming supersaturated upon cooling, which is a prerequisite for crystallization.[3] | Solvent Evaporation: Gently heat the solution under a stream of nitrogen or use a rotary evaporator to remove excess solvent until the solution becomes slightly turbid. Then, allow it to cool slowly. |
| Cooling Too Rapidly | "Shock cooling" (e.g., placing a hot flask directly into an ice bath) promotes rapid precipitation of an impure powder or oil rather than the slow, selective growth of pure crystals.[3] | Slow Cooling Protocol: Allow the hot, sealed flask to cool undisturbed to room temperature first. Once at room temperature, it can be moved to a refrigerator (4°C) and then to a freezer (-20°C) to maximize crystal yield. |
| Solution is Too Pure (No Nucleation Sites) | Crystal growth requires a nucleation site to begin. In very clean solutions, spontaneous nucleation can be slow. | Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line.[11] The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch. |
Problem 2: Product Purity is Low After Purification
| Potential Cause | Underlying Logic & Explanation | Recommended Solution |
| Co-precipitation of Impurities | If an impurity has similar solubility properties to the product, it can crystallize alongside it. | Re-crystallize: A second recrystallization is often necessary to achieve high purity. Alternatively, use a different solvent system that may have a better solubility differential between the product and the impurity. |
| Trapped Solvent in Crystals | The crystal lattice can form around solvent molecules, trapping them inside. This is common with high-boiling point solvents like DMF or DMSO. | Drying: Dry the crystals thoroughly under high vacuum, possibly with gentle heating (ensure the temperature is well below the compound's melting or decomposition point). NMR Analysis: Check ¹H NMR for characteristic solvent peaks. |
| Residual Starting Material | Incomplete methylation can leave behind the neutral 2,7-diazapyrene or the mono-methylated salt. | Washing: The neutral starting material is much less polar and can often be washed away with a solvent like dichloromethane or ethyl acetate. The mono-cationic salt may require chromatography for effective separation. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: General Recrystallization of DMDAP Salts
-
Solvent Selection: In a test tube, add ~10 mg of your crude DMDAP salt. Add a few drops of your chosen solvent (e.g., methanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve at all even when heated, it is not polar enough. The ideal solvent dissolves the salt only when heated near its boiling point.[11]
-
Pro-Tip: A binary solvent system often works best. Dissolve the crude salt in a minimum amount of a polar "solvent" (e.g., water or methanol) at high temperature. Then, slowly add a less polar "anti-solvent" (e.g., acetonitrile or isopropanol) dropwise until the solution becomes faintly cloudy. Add a final drop of the "solvent" to clarify and then allow to cool slowly.
-
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature.[11]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Workflow: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for purifying DMDAP salts, from crude product to a highly pure final compound.
Caption: Decision tree for DMDAP salt purification.
References
-
Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., Taniya, O. S., Zyryanov, G. V., & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323–9341. [Link]
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Castedo, L., et al. (2007). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4688. [Link]
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Organic Syntheses. (n.d.). Procedure for purification of organic compounds. Organic Syntheses. [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. National Center for Biotechnology Information. [Link]
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Reddit r/Chempros. (2022). Quaternary ammonium salt purification discussion. Reddit. [Link]
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Sotiriou-Leventis, C., et al. (2009). A Facile Synthesis of 2,7-Diazapyrene. ResearchGate. [Link]
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Johnstone, C., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]
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Chemistry LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]
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Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
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Cole, M. C., et al. (2018). Designing dicationic organic salts and ionic liquids exhibiting high fluorescence in the solid state. PubMed. [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. National Center for Biotechnology Information. [Link]
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Leventis, N., et al. (2003). A convenient synthesis and spectroscopic characterization of N, N'-Bis(2-propenyl)-2,7-diazapyrenium quaternary salts. PubMed. [Link]
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Cole, M. C., et al. (2018). Designing dicationic organic salts and ionic liquids exhibiting high fluorescence in the solid state. ResearchGate. [Link]
-
Fekete, S., et al. (2025). Ion exchange chromatography of biotherapeutics: Fundamental principles and advanced approaches. PubMed. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]
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Sartorius. (n.d.). Ion Exchange Chromatography. Sartorius. [Link]
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LabRulez LCMS. (2025). Ion exchange chromatography for biotherapeutics. LabRulez LCMS. [Link]
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Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]
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Validation & Comparative
A Comparative Guide for Researchers: N,N'-Dimethyl-2,7-diazapyrenium difluoroborate vs. Ethidium Bromide for DNA Staining
In the landscape of molecular biology, the visualization of nucleic acids is a cornerstone of routine workflows and groundbreaking discoveries alike. For decades, ethidium bromide (EtBr) has been the stalwart fluorescent stain for this purpose. However, persistent concerns over its mutagenicity have spurred the development of alternative dyes. This guide provides an in-depth, objective comparison of the well-established ethidium bromide and a lesser-known but intriguing alternative, N,N'-Dimethyl-2,7-diazapyrenium difluoroborate (DMDAP). This analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Differences
| Feature | This compound (DMDAP) | Ethidium Bromide (EtBr) |
| Primary DNA Binding Mode | Intercalation | Intercalation[1] |
| Fluorescence upon DNA Binding | Quenched | Significantly Enhanced (~20-fold) |
| Reported Cytotoxicity | Potent against various human tumor cell lines (µM to sub-µM IC50 for related compounds)[2][3][4][5] | Known mutagen and moderately toxic[1] |
| Primary Application | Potential as an antitumor agent and in DNA interaction studies | Routine DNA visualization in gels |
Delving into the Mechanisms of Action
Both DMDAP and ethidium bromide are planar aromatic molecules that interact with DNA primarily through intercalation, inserting themselves between the base pairs of the DNA double helix.[1][6] This shared mechanism, however, belies their fundamentally different photophysical responses to DNA binding.
Ethidium Bromide: The Classic Intercalator
The phenanthridine ring system of EtBr positions itself within the hydrophobic interior of the DNA, leading to a significant conformational change in the DNA structure.[7] This protective environment shields the dye from solvent-induced fluorescence quenching. Consequently, upon intercalation, the fluorescence quantum yield of EtBr dramatically increases, by approximately 20-fold, making it an excellent stain for visualizing DNA.[8]
This compound: A Quenching Phenomenon
In stark contrast to EtBr, the fluorescence of DMDAP is quenched upon intercalation with DNA. This phenomenon is attributed to the separation of electrons from neighboring nucleotides, which provides a non-radiative decay pathway for the excited state of the DMDAP molecule. The binding of the dicationic DMDAP to DNA is an entropically driven process, suggesting that the release of counterions and water molecules from the DNA surface plays a significant role in the interaction.[6]
A Head-to-Head Comparison of Performance
Fluorescence and Spectral Properties
| Parameter | This compound (DMDAP) | Ethidium Bromide (EtBr) |
| Excitation Maxima (nm) | ~450 | 300 and 520[1] |
| Emission Maximum (nm) | ~550 | 590[1] |
| Fluorescence Change with DNA | Quenching | ~20-fold enhancement |
| Fluorescence Quantum Yield (DNA-bound) | Significantly reduced (exact value not readily available) | ~0.15[8] |
| DNA Binding Constant (K) | Data not readily available | 10^4 - 10^6 M-1[7] |
The opposing fluorescence responses of DMDAP and EtBr upon DNA binding dictate their suitability for different applications. The intense fluorescence enhancement of EtBr makes it ideal for the straightforward visualization of DNA in agarose gels, with a detection limit as low as 0.5 to 5.0 ng per band.[1] The fluorescence quenching of DMDAP, while counterintuitive for a traditional DNA stain, could be leveraged in specialized applications such as the development of "turn-off" fluorescent probes or in studies of DNA-drug interactions where displacement of the quencher by another molecule could lead to a "turn-on" signal.
Cytotoxicity and Safety Profile
A primary driver for seeking alternatives to EtBr is its established mutagenicity and moderate toxicity.[1] EtBr's ability to intercalate into DNA is the very mechanism that underlies its genotoxic effects.
Derivatives of diazapyrenium, including compounds structurally related to DMDAP, have demonstrated potent cytotoxic effects against a range of human tumor cell lines, with IC50 values in the micromolar and even submicromolar ranges.[2][3][4][5] This inherent cytotoxicity suggests that while DMDAP may not be a suitable "safe" alternative to EtBr for routine DNA visualization, it holds potential as an antitumor agent. The mechanism of this cytotoxicity is thought to involve the induction of apoptosis.[2][3]
Experimental Protocols
Standard Protocol for Agarose Gel Staining with Ethidium Bromide
This protocol is a widely accepted standard in molecular biology laboratories.
Materials:
-
Agarose gel with resolved DNA fragments
-
Ethidium bromide stock solution (10 mg/mL)
-
Staining tray
-
Deionized water
-
UV transilluminator
-
Appropriate personal protective equipment (gloves, lab coat, UV-protective eyewear)
Procedure:
-
Prepare Staining Solution: In a fume hood, dilute the EtBr stock solution to a final concentration of 0.5–1.0 µg/mL in deionized water or electrophoresis buffer.[1]
-
Staining: Carefully place the agarose gel in the staining tray and add enough staining solution to fully submerge the gel.
-
Incubation: Incubate for 15-60 minutes at room temperature with gentle agitation.[1] The incubation time will depend on the thickness of the gel.
-
Destaining (Optional but Recommended): To reduce background fluorescence and improve sensitivity, pour off the staining solution and destain the gel in deionized water for 15-30 minutes.[1]
-
Visualization: Place the gel on a UV transilluminator to visualize the DNA bands. The intercalated EtBr will fluoresce, revealing the location of the DNA.
Considerations for using this compound
Visualizing the Concepts
Chemical Structures
Caption: Chemical structures of N,N'-Dimethyl-2,7-diazapyrenium and Ethidium Bromide.
DNA Intercalation Workflow
Caption: A generalized workflow for DNA staining using intercalating dyes.
Concluding Remarks
The choice between this compound and ethidium bromide for DNA-related applications is not a simple matter of swapping one for the other. Their divergent photophysical properties and cytotoxic profiles place them in distinct application spaces.
-
Ethidium Bromide remains a cost-effective and highly sensitive tool for the routine visualization of DNA in electrophoretic gels, with its significant fluorescence enhancement being its key advantage. However, its mutagenicity necessitates stringent handling and disposal procedures.
-
This compound , with its characteristic fluorescence quenching upon DNA intercalation and potent cytotoxicity, is not a practical replacement for EtBr in standard DNA staining protocols. Instead, its properties make it a compelling candidate for further investigation in the realms of anticancer drug development and as a specialized probe for studying DNA-ligand interactions.
Ultimately, the selection of a DNA intercalator should be guided by a thorough understanding of the experimental requirements, with careful consideration of both performance and safety.
References
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V. K. Ol'shevskaya, et al. (2000). In vitro Cytotoxicity of Three 4,9-Diazapyrenium Hydrogensulfate Derivatives on Different Human Tumor Cell Lines. Chemotherapy, 46(3), 205-211. [Link]
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Ol'shevskaya VK, Zozulya VN, Poznyak VV, Shalamay AS, Zhuravel' IO, Gumenyuk IuV. (2000). In vitro cytotoxicity of three 4,9-diazapyrenium hydrogensulfate derivatives on different human tumor cell lines. Lik Sprava. (3):112-5. [Link]
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Various Authors. (2014). What is the minimum DNA quantity (ng) required to visualize DNA on Agarose gel?. ResearchGate. [Link]
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Becker, H. C., Norden, B., & Wärnmark, K. (1997). DNA Binding Properties of 2,7-Diazapyrene and its N-methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry. Journal of the American Chemical Society, 119(26), 6112-6120. [Link]
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Lonza. (n.d.). How much DNA should I load per well of an agarose gel?. [Link]
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QIAGEN. (n.d.). How much DNA should be loaded per well of an agarose gel?. [Link]
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Zyryanov, G. V., et al. (2020). Diazapyrenes: interaction with nucleic acids and biological activity. RSC Advances, 10(44), 26343-26363. [Link]
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Chen, C. H., et al. (2006). MDDD, a 4,9-diazapyrenium derivative, is selectively toxic to glioma cells by inducing growth arrest at G0/G1 independently of p53. Investigational New Drugs, 24(6), 489-498. [Link]
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Asensio, J. L., et al. (2006). Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs. Analytical Biochemistry, 356(2), 229-239. [Link]
-
Reddit User. (2023). What's the least amount of DNA that can be run on 1% agarose gel, with proper visualization?. Reddit. [Link]
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Becker, H. C., Norden, B., & Wärnmark, K. (1997). DNA Binding Properties of 2,7-Diazapyrene and its N-methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry. Semantic Scholar. [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9235-9261. [Link]
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Vardevanyan, P. O., et al. (2003). The binding of ethidium bromide with DNA: interaction with single- and double-stranded structures. Experimental and Molecular Biology and Biochemistry. [Link]
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UKEssays. (2017). Measuring Binding Constant of Ethidium Bromide (EtBr) to DNA. [Link]
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Chen, J., et al. (2024). Ultrafast spectroscopy study of DNA photophysics after proflavine intercalation. The Journal of Chemical Physics, 160(12), 125101. [Link]
-
Vardevanyan, P. O., et al. (2003). The binding of ethidium bromide with DNA: Interaction with single- and double-stranded structures. ResearchGate. [Link]
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Graves, D. E., et al. (1981). Comparative Studies of the Binding of Ethidium Bromide and Its Photoreactive Analogues to Nucleic Acids by Fluorescence and Rapi. Biochemistry, 20(7), 1887-1892. [Link]
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Taniya, O. S., et al. (2023). Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. International Journal of Molecular Sciences, 24(7), 6296. [Link]
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de Oliveira, A. C. S., et al. (2023). Phototoxic Potential of Different DNA Intercalators for Skin Cancer Therapy: In Vitro Screening. Pharmaceutics, 15(3), 963. [Link]
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Smirnov, I. V., et al. (1997). Stabilizing and destabilizing effects of intercalators on DNA triplexes. FEBS Letters, 419(1), 59-62. [Link]
-
Howson, S. E., et al. (2012). DNA binding studies and cytotoxicity of a dinuclear PtII diazapyrenium-based metallo-supramolecular rectangular box. Dalton Transactions, 41(32), 9839-9846. [Link]
-
Vlijm, R., et al. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. Nature Communications, 6, 7304. [Link]
-
Ju, J., et al. (1995). Fluorescence energy transfer dye-labeled primers for DNA sequencing and analysis. Proceedings of the National Academy of Sciences, 92(10), 4347-4351. [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9235-9261. [Link]
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Beierlein, F. R., et al. (2016). DNA-Dye-Conjugates: Conformations and Spectra of Fluorescence Probes. PLOS ONE, 11(7), e0160229. [Link]
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A Head-to-Head Comparison of Photostability: N,N'-Dimethyl-2,7-diazapyrenium vs. SYBR Green for Nucleic Acid Staining
In the landscape of molecular biology and drug development, the selection of fluorescent probes for nucleic acid detection is a critical decision that profoundly impacts experimental outcomes. Among the myriad of available dyes, SYBR Green I has established itself as a gold standard due to its remarkable fluorescence enhancement upon binding to double-stranded DNA (dsDNA). However, the quest for more robust and photostable probes is perpetual. This guide provides an in-depth, objective comparison of the photostability of the well-established SYBR Green I with a promising alternative, N,N'-Dimethyl-2,7-diazapyrenium (DMDAP), offering supporting experimental designs and insights for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Photostability
Fluorescent molecules, or fluorophores, are indispensable tools in modern biological research. Their ability to emit light upon excitation allows for the visualization and quantification of biomolecules with high sensitivity and specificity. However, a significant limitation of many organic fluorophores is their susceptibility to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to light. This phenomenon leads to a decay in fluorescence signal over time, compromising the accuracy of quantitative measurements and the quality of imaging, particularly in applications requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule studies.
SYBR Green I, an asymmetrical cyanine dye, is celebrated for its high quantum yield when bound to dsDNA, resulting in a bright signal.[1][2] In contrast, N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) is a dicationic aromatic compound known to intercalate into DNA.[3][4] While the fluorescence of DMDAP is actually quenched upon DNA binding, its unique photophysical properties and interaction with nucleic acids warrant a thorough investigation of its photostability profile against the reigning SYBR Green I.[5]
This guide will dissect the photostability of these two compounds, providing a framework for a rigorous experimental comparison and discussing the underlying photochemical mechanisms that dictate their performance.
Experimental Design for a Robust Photostability Comparison
To objectively assess the photostability of DMDAP and SYBR Green I, a well-controlled experimental setup is paramount. The following protocol outlines a detailed methodology for a head-to-head comparison.
Core Principle:
The experiment will measure the rate of fluorescence decay of each dye when complexed with dsDNA under continuous and controlled illumination. The primary metric for comparison will be the photobleaching half-life (t½), the time required for the fluorescence intensity to decrease to 50% of its initial value.
Materials and Reagents:
-
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) difluoroborate[4]
-
SYBR Green I nucleic acid gel stain (typically supplied as a 10,000x concentrate in DMSO)[6]
-
High-quality, purified double-stranded DNA (e.g., calf thymus DNA or a long PCR product)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Quartz cuvettes or glass-bottom multi-well plates
-
Fluorometer or a fluorescence microscope equipped with a sensitive camera and appropriate filter sets
Experimental Workflow:
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
Detailed Protocol:
-
Preparation of DNA-Dye Complexes:
-
Prepare a solution of dsDNA at a concentration of 50 µg/mL in TE buffer.
-
For DMDAP, prepare a stock solution and dilute it to a final concentration that ensures saturation of the DNA binding sites. The optimal concentration should be determined empirically by titration.
-
For SYBR Green I, dilute the stock solution according to the manufacturer's recommendations for gel staining (e.g., 1:10,000).
-
Mix the DNA solution with each dye and incubate in the dark for 15-30 minutes to allow for complete binding.
-
Prepare "dark control" samples for each dye by wrapping the cuvettes or wells in aluminum foil. These will be used to account for any fluorescence changes not induced by light.
-
-
Photobleaching Measurement:
-
Place the samples in the fluorometer or on the stage of the fluorescence microscope.
-
Select the appropriate excitation and emission wavelengths for each dye. For SYBR Green I, excitation is typically around 497 nm and emission at 520 nm.[1] For DMDAP, the optimal wavelengths for its bound state should be determined, although its fluorescence is known to be quenched upon intercalation.[5]
-
Record the initial fluorescence intensity (F₀) at time t=0.
-
Begin continuous illumination of the samples with a constant light source intensity. It is crucial that the illumination power is identical for both dyes to ensure a fair comparison.
-
Record the fluorescence intensity (Fₜ) at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe significant photobleaching (e.g., until the intensity drops to less than 20% of the initial value).
-
At the end of the experiment, measure the fluorescence of the dark controls to assess any non-photochemical degradation.
-
-
Data Analysis:
-
Subtract any background fluorescence from the measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (Fₜ / F₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single or double exponential decay model to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / k.
-
Quantitative Data Summary
While a direct experimental comparison under identical conditions is the most definitive way to assess photostability, we can compile known photophysical properties to provide a preliminary comparison.
| Property | N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) | SYBR Green I |
| Excitation Max (Bound) | To be determined empirically | ~497 nm[1] |
| Emission Max (Bound) | To be determined empirically | ~520 nm[1] |
| Quantum Yield (Bound) | Low (fluorescence is quenched)[5] | High (~0.8)[2] |
| Binding Mode | Intercalation[3] | Intercalation and minor groove binding[7] |
| Photobleaching Half-life | To be determined experimentally | To be determined experimentally |
Mechanistic Insights into Photobleaching
The photostability of a fluorophore is intrinsically linked to its chemical structure and its interaction with the environment.
SYBR Green I and Cyanine Dyes:
SYBR Green I belongs to the cyanine dye family. The primary mechanism of photobleaching for most organic fluorophores, including cyanines, is photooxidation.[8] Upon excitation, the fluorophore can transition from its excited singlet state to a longer-lived triplet state. This triplet state can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can then attack and destroy the fluorophore, leading to a loss of fluorescence.[9][10] The polymethine chain of cyanine dyes is particularly susceptible to oxidative cleavage.[9]
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A Tale of Two Dyes: N,N'-Dimethyl-2,7-diazapyrenium vs. DAPI for Nuclear Counterstaining
In the landscape of cellular imaging, the precise demarcation of the nucleus is fundamental. For decades, 4′,6-diamidino-2-phenylindole, or DAPI, has been the undisputed workhorse for this purpose. Its reliability and ease of use have cemented its place in countless immunofluorescence, histology, and flow cytometry experiments. However, the expanding toolkit of fluorescent probes and the increasing complexity of multiplex imaging demand a critical evaluation of even the most established reagents. This guide introduces a potential contender, N,N'-Dimethyl-2,7-diazapyrenium (DAP), and provides a detailed, evidence-based comparison with the venerable DAPI.
This comparison is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental differences between these two nuclear stains. We will delve into their mechanisms of action, photophysical properties, and practical implications for experimental design, supported by experimental data and established protocols.
At a Glance: Key Distinctions
| Feature | DAPI (4′,6-diamidino-2-phenylindole) | N,N'-Dimethyl-2,7-diazapyrenium (DAP) |
| Fluorescence Color | Bright Blue | Fluorescence is quenched upon DNA binding |
| Excitation Max (Bound to dsDNA) | ~358 nm[1][2] | Data not available in a cellular context |
| Emission Max (Bound to dsDNA) | ~461 nm[1][2] | Data not available in a cellular context |
| Binding Mechanism | Minor groove binding (A-T rich regions)[1] | Intercalation between DNA base pairs[3][4][5] |
| Fluorescence Change upon Binding | ~20-fold enhancement[6] | Quenching[3] |
| Cell Permeability | Permeable to fixed cells; less so to live cells[2][6] | Information on cell permeability is limited |
| Primary Application | General nuclear counterstain | Primarily explored as a redox-dependent receptor and fluorescent probe[7] |
The Underlying Chemistry and Mechanism of Action
The most profound difference between DAPI and DAP lies in their interaction with DNA, a distinction that dictates their fluorescent behavior and potential applications.
DAPI: The Minor Groove Binder
DAPI is a classic example of a minor groove binder.[1] Its elongated, cationic structure has a strong affinity for the adenine-thymine (A-T) rich regions of double-stranded DNA.[8] Upon nestling into the minor groove, the DAPI molecule becomes more rigid and protected from non-radiative decay pathways, resulting in a significant, approximately 20-fold, enhancement of its fluorescence quantum yield.[6] This fluorescence enhancement is the very property that makes DAPI an excellent nuclear stain.
N,N'-Dimethyl-2,7-diazapyrenium (DAP): The Intercalator
In stark contrast, DAP belongs to the class of DNA intercalators.[3][4][5] Its planar, aromatic structure allows it to insert itself between the base pairs of the DNA double helix.[5] This mode of binding is entropically favorable but can be enthalpically disadvantageous.[3][4] Critically, for DAP, this intercalation leads to the quenching of its intrinsic fluorescence.[3] This phenomenon is attributed to the electronic interactions between the diazapyrenium core and the neighboring DNA bases.
Experimental Workflow: A Comparative Overview
To visualize how these distinct mechanisms translate into practical laboratory steps, the following diagram illustrates a standard immunofluorescence workflow, highlighting the counterstaining step where either DAPI or DAP would be applied.
Caption: A generalized workflow for immunofluorescence, indicating the alternative nuclear counterstaining step with DAPI or DAP.
Photophysical Properties: A Head-to-Head Comparison
A crucial aspect of selecting a fluorescent probe is its spectral characteristics and how they align with the available imaging instrumentation and other fluorophores in a multiplex experiment.
| Property | DAPI | N,N'-Dimethyl-2,7-diazapyrenium (DAP) |
| Excitation Maximum (DNA-bound) | ~358 nm[1][2] | Not well-characterized for nuclear staining |
| Emission Maximum (DNA-bound) | ~461 nm[1][2] | Fluorescence is quenched upon DNA binding[3] |
| Quantum Yield (DNA-bound) | Significantly enhanced (~20-fold)[6] | Significantly reduced |
| Stokes Shift | ~103 nm | Not applicable in the context of a staining agent |
| Photostability | Reported to be more photostable than Hoechst 33342 | Data on photostability in a cellular context is not readily available |
Spectral Overlap Considerations
DAPI's emission in the blue channel makes it compatible with commonly used green (e.g., Alexa Fluor 488, GFP) and red (e.g., Alexa Fluor 594, RFP) fluorophores.[6] However, its broad emission tail can sometimes bleed into the green channel, necessitating careful selection of filters and potential use of spectral unmixing techniques.
For DAP, the quenching of fluorescence upon DNA binding presents a unique challenge and a departure from the conventional use of fluorescent probes for nuclear demarcation. Instead of a bright signal, one would expect a "negative" or dark signal from the nucleus. This could be advantageous in specific applications where minimizing photon budget and phototoxicity is critical, but it would require a different imaging and analysis paradigm.
Practical Implications and Experimental Design
Live vs. Fixed Cells
DAPI is predominantly used for staining fixed cells, as its permeability through intact cell membranes is limited.[2][6] While it can be used for live-cell staining at higher concentrations, this can induce cytotoxicity.[2] For live-cell nuclear imaging, Hoechst 33342 is often the preferred alternative.
The cell permeability of DAP has not been extensively studied in the context of cellular imaging. Its dicationic nature might suggest limited passive diffusion across the cell membrane. Further investigation is required to determine its suitability for live or fixed-cell applications.
Cytotoxicity
DAPI is a known mutagen and should be handled with care. Its interaction with DNA can be toxic to cells, particularly during prolonged exposure in live-cell imaging.
The cytotoxicity of DAP and its derivatives has been evaluated in some contexts, with certain diazapyrenium compounds showing selective toxicity to cancer cells.[9] However, a comprehensive toxicological profile of N,N'-Dimethyl-2,7-diazapyrenium as a nuclear stain in common research cell lines is not yet available.
Detailed Experimental Protocols
Standard DAPI Staining Protocol for Fixed Cells
This protocol is a widely accepted method for nuclear counterstaining in fixed cells for fluorescence microscopy.
-
Prepare DAPI Staining Solution:
-
Prepare a stock solution of DAPI at 1 mg/mL in deionized water or dimethylformamide (DMF).
-
Dilute the stock solution in phosphate-buffered saline (PBS) to a final working concentration of 300 nM (approximately 0.1 µg/mL). Rationale: This concentration is typically sufficient for bright nuclear staining without excessive background.
-
-
Staining:
-
After the final wash step of your immunofluorescence protocol, add the DAPI working solution to your cells or tissue section, ensuring complete coverage.
-
Incubate for 5-10 minutes at room temperature, protected from light. Rationale: This incubation time allows for sufficient penetration and binding of DAPI to the nuclear DNA.
-
-
Washing:
-
Wash the sample twice with PBS for 5 minutes each to remove unbound DAPI. Rationale: Washing reduces background fluorescence and improves the signal-to-noise ratio.
-
-
Mounting and Imaging:
-
Mount the coverslip using an anti-fade mounting medium.
-
Image using a fluorescence microscope with a standard DAPI filter set (e.g., excitation ~360 nm, emission ~460 nm).
-
Hypothetical Protocol for Nuclear Demarcation using DAP (Based on Fluorescence Quenching)
Given the fluorescence quenching properties of DAP upon DNA intercalation, a protocol for its use would aim to label the cytoplasm and extracellular space while leaving the nucleus dark.
-
Prepare DAP Working Solution:
-
Synthesize or procure N,N'-Dimethyl-2,7-diazapyrenium. Its synthesis from 1,4,5,8-naphthalenetetracarboxylic acid has been described.[10]
-
Prepare a working solution in a physiologically compatible buffer. The optimal concentration would need to be determined empirically.
-
-
Staining:
-
Incubate fixed and permeabilized cells with the DAP working solution.
-
-
Imaging:
-
Image the sample using appropriate excitation and emission wavelengths for the unbound DAP. The nucleus, where DAP is intercalated and quenched, would appear as a dark area against a fluorescent background.
-
Conclusion: A Niche for a Novel Approach?
DAPI remains the gold standard for nuclear counterstaining due to its robust fluorescence enhancement upon DNA binding, well-characterized spectral properties, and established protocols. Its primary limitation is its reduced efficacy in live cells and potential spectral bleed-through.
N,N'-Dimethyl-2,7-diazapyrenium, on the other hand, presents a paradigm shift. Its fluorescence quenching upon DNA intercalation makes it unsuitable as a direct replacement for DAPI in traditional workflows. However, this unique property could be exploited in specialized applications. For instance, it could be used to create a "negative" stain of the nucleus, which might be beneficial in super-resolution microscopy techniques where minimizing fluorescence signal from certain compartments is desirable. Its potential as a redox-sensitive probe also opens avenues for functional imaging of the nucleus that are not possible with DAPI.
Further research is needed to fully characterize the photophysical properties, cell permeability, and cytotoxicity of DAP in a cellular context. While it is unlikely to dethrone DAPI for routine nuclear counterstaining, N,N'-Dimethyl-2,7-diazapyrenium offers intriguing possibilities for researchers seeking to explore novel approaches to cellular imaging.
References
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Nuclear Staining Dyes - DAPI. Bio-Rad Antibodies. [Link]
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Diazapyrenes: interaction with nucleic acids and biological activity. PMC. [Link]
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Interaction of a DNA intercalator DRAQ5, and a minor groove binder SYTO17, with chromatin in live cells. PubMed. [Link]
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MDDD, a 4,9-diazapyrenium derivative, is selectively toxic to glioma cells by inducing growth arrest at G0/G1 independently of p53. PubMed. [Link]
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Opposite effect between intercalator and minor groove binding drug on the higher order structure of DNA as is visualized by fluorescence microscopy. PubMed. [Link]
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2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. PMC. [Link]
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DNA Binding Properties of 2,7-Diazapyrene and its N-methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry. Chalmers Research. [Link]
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DNA binding studies and cytotoxicity of a dinuclear PtII diazapyrenium-based metallo-supramolecular rectangular box. PubMed. [Link]
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Structural and energetic comparison of intercalation and minor- groove binding. ResearchGate. [Link]
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2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). PMC. [Link]
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A Comparative Guide to Diazapyrenium Derivatives for DNA Binding: An In-Depth Technical Analysis for Researchers
This guide provides a comprehensive comparative analysis of diazapyrenium derivatives as DNA binding agents, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, validates protocols, and is grounded in authoritative scientific literature. Our objective is to equip you with the knowledge to rationally select and evaluate these compounds for your specific research applications, from fundamental studies of DNA recognition to the development of novel therapeutic agents.
Introduction: The Significance of Diazapyrenium Scaffolds in DNA Recognition
Diazapyrenium derivatives, characterized by their planar, electron-deficient aromatic core, have emerged as a versatile class of DNA-binding ligands.[1][2] Their structural similarity to the purine and pyrimidine bases of DNA allows them to interact with the double helix through various binding modes, primarily intercalation and groove binding.[3][4] This ability to target DNA has positioned them as promising candidates for applications ranging from fluorescent probes for DNA imaging to anticancer therapeutics that disrupt DNA replication and transcription.[1]
The core structure of diazapyrenium can be systematically modified, allowing for the fine-tuning of its DNA binding affinity, sequence specificity, and photophysical properties. Key modifications include the position of the nitrogen atoms within the pyrene core (e.g., 2,7- vs. 4,9-diazapyrenium), N-alkylation to introduce positive charges, and the addition of various substituents to modulate steric and electronic properties.[2][4] Furthermore, the linkage of two diazapyrenium units to form "bis-intercalators" can significantly enhance DNA binding affinity.[3] This guide will explore how these structural variations translate into distinct DNA binding behaviors, providing a framework for the rational design of next-generation diazapyrenium-based DNA ligands.
Comparative Analysis of DNA Binding Properties
The interaction of diazapyrenium derivatives with DNA is governed by a delicate interplay of electrostatic, hydrophobic, and van der Waals forces. The specific structural features of each derivative dictate the dominant forces and the resulting binding mode and affinity.
Influence of N-Methylation and Core Isomerism
N-methylation of the diazapyrene core introduces positive charges that are crucial for the initial electrostatic attraction to the negatively charged phosphate backbone of DNA. A comparative study of 2,7-diazapyrene (DAP), its monomethylated (MDAP), and dimethylated (DMDAP) derivatives reveals a fascinating trend in the thermodynamics of their interaction with calf thymus DNA.[4]
| Derivative | Binding Constant (K) M⁻¹ | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Driving Force |
| 2,7-Diazapyrene (DAP) | Not Reported | Not Reported | -9 | -7 | Enthalpy-driven |
| N-methyl-2,7-diazapyrenium (MDAP) | Not Reported | Not Reported | -3 | +12 | Enthalpy & Entropy |
| N,N'-dimethyl-2,7-diazapyrenium (DMDAP) | Not Reported | Not Reported | +5.2 | +43 | Entropy-driven |
| Table 1: Thermodynamic parameters for the binding of 2,7-diazapyrene and its N-methylated cations to calf thymus DNA. Data sourced from Becker et al. (1997).[4] |
As the positive charge increases from the neutral DAP to the dicationic DMDAP, the binding transitions from being enthalpy-driven to entropy-driven. The large positive entropy change for DMDAP binding is likely due to the release of counterions and water molecules from the DNA surface upon ligand binding. This highlights the critical role of electrostatics in the binding mechanism.
Mono- vs. Bis-Diazapyrenium Derivatives: The Advantage of Dimerization
Linking two diazapyrenium units creates bis-intercalators that can span a larger segment of the DNA and exhibit significantly higher binding affinities. This is exemplified by the comparison of monofunctional and bifunctional 4,9-diazapyrenium derivatives.[5]
| Compound | Type | Linker | Binding Constant (K) M⁻¹ |
| 4-methyl-4,9-diazapyrenium | Mono | - | ~10⁵ |
| 4,9-dimethyl-4,9-diazapyrenium | Mono | - | ~10⁵ |
| Bis(4,9-diazapyrenium) | Bis | p-xylylene | >10⁶ |
| Bis(4,9-diazapyrenium) | Bis | m-xylylene | >10⁶ |
| Table 2: Comparison of DNA binding affinities for mono- and bis-4,9-diazapyrenium derivatives. Data sourced from Piantanida et al. (2000).[5] |
The bis-diazapyrenium compounds, connected by either a meta- or para-xylylene linker, demonstrate at least a 10-fold increase in binding affinity compared to their monomeric counterparts.[5] This enhanced affinity is attributed to the ability of both diazapyrenium units to intercalate simultaneously into the DNA double helix, a phenomenon known as bis-intercalation.
Substituent Effects on DNA Binding
The addition of substituents to the diazapyrenium core can influence DNA binding through steric and electronic effects. For instance, the introduction of bulky phenyl groups at the 5 and 10 positions of 4,9-dimethyl-4,9-diazapyrenium reduces its affinity for DNA, likely due to steric hindrance that impedes intercalation.[5] Conversely, strategic placement of functional groups can enhance binding or introduce novel functionalities, such as the ability to photocleave DNA.[3]
Experimental Methodologies for Studying Diazapyrenium-DNA Interactions
A multi-pronged experimental approach is essential to fully characterize the binding of diazapyrenium derivatives to DNA. The following section details the core techniques, explaining the causality behind their application and providing foundational protocols.
UV-Visible and Fluorescence Spectroscopy: Quantifying Binding Affinity
UV-Visible and fluorescence spectroscopies are powerful tools for determining the binding affinity of diazapyrenium derivatives to DNA. The interaction of these planar aromatic molecules with DNA often leads to changes in their electronic absorption and emission properties.
Causality: The intercalation of a diazapyrenium derivative between DNA base pairs alters its local microenvironment, leading to changes in its absorption spectrum (hypochromism and bathochromic shift) and often quenching of its fluorescence.[3] These spectral changes are proportional to the fraction of bound ligand, allowing for the determination of the binding constant (K).
This protocol describes a typical fluorescence titration experiment to determine the binding constant of a diazapyrenium derivative to DNA.
-
Preparation of Solutions:
-
Prepare a stock solution of the diazapyrenium derivative in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of calf thymus DNA in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (A₂₆₀ of 1.0 corresponds to ~50 µg/mL).
-
-
Instrumentation Setup:
-
Use a spectrofluorometer with temperature control.
-
Set the excitation wavelength to the absorption maximum of the diazapyrenium derivative and record the emission spectrum over an appropriate range.
-
-
Titration:
-
To a cuvette containing a fixed concentration of the diazapyrenium derivative, add small aliquots of the DNA stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
The binding constant (K) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or a non-linear regression model.
-
Caption: Workflow for determining DNA binding affinity using fluorescence titration.
Circular Dichroism Spectroscopy: Probing Conformational Changes
Circular dichroism (CD) spectroscopy is a sensitive technique for monitoring conformational changes in DNA upon ligand binding.[6] Chiral molecules, such as DNA, exhibit differential absorption of left and right circularly polarized light.
Causality: The intercalation of a planar diazapyrenium derivative into the DNA double helix can induce changes in the helical structure, which are reflected in the CD spectrum of the DNA. Additionally, the achiral ligand itself can exhibit an induced CD signal upon binding to the chiral DNA, providing further evidence of interaction.[6][7]
-
Sample Preparation:
-
Prepare solutions of DNA and the diazapyrenium derivative in a suitable buffer, as described for fluorescence titration.
-
-
CD Spectra Acquisition:
-
Record the CD spectrum of the DNA solution alone in a quartz cuvette.
-
Add increasing amounts of the diazapyrenium derivative to the DNA solution and record the CD spectrum after each addition.
-
-
Data Interpretation:
-
Analyze the changes in the characteristic positive and negative bands of the B-form DNA CD spectrum (around 275 nm and 245 nm, respectively).
-
Look for the appearance of an induced CD signal in the absorption region of the ligand.
-
Caption: Workflow for analyzing DNA conformational changes using circular dichroism.
Thermal Denaturation Studies: Assessing DNA Stabilization
Thermal denaturation experiments measure the increase in the melting temperature (Tm) of DNA upon ligand binding, which is a direct indication of the stabilization of the double helix.
Causality: Intercalating agents, such as diazapyrenium derivatives, stabilize the DNA double helix by inserting themselves between the base pairs. This stabilization requires more thermal energy to separate the DNA strands, resulting in an increase in the Tm. The magnitude of the Tm shift (ΔTm) is related to the binding affinity of the ligand.
-
Instrumentation:
-
A UV-Vis spectrophotometer equipped with a Peltier temperature controller is required.
-
-
Sample Preparation:
-
Prepare samples of DNA in buffer, both in the absence and presence of the diazapyrenium derivative at various concentrations.
-
-
Melting Curve Acquisition:
-
Monitor the absorbance of the samples at 260 nm as the temperature is gradually increased (e.g., at a rate of 1 °C/minute).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain the DNA melting curves.
-
The Tm is the temperature at which the absorbance is halfway between the initial and final values.
-
Calculate the ΔTm by subtracting the Tm of the free DNA from the Tm of the DNA-ligand complex.
-
Caption: Workflow for assessing DNA stabilization via thermal denaturation.
Mechanism of Interaction: Intercalation vs. Groove Binding
The planar aromatic surface of diazapyrenium derivatives makes them ideal candidates for intercalation into the DNA double helix. However, depending on the substituents and the overall shape of the molecule, groove binding can also occur.
Intercalation: This binding mode involves the insertion of the planar diazapyrenium core between adjacent base pairs of the DNA. This is often characterized by a significant increase in the DNA melting temperature, a decrease in the viscosity of the DNA solution, and characteristic changes in the CD spectrum.[3]
Groove Binding: Some derivatives, particularly those with curved shapes or specific hydrogen bonding functionalities, may preferentially bind to the minor or major grooves of the DNA. This binding mode is typically associated with a smaller change in the DNA melting temperature and distinct changes in the CD spectrum that differ from those of classical intercalators.
Caption: Primary DNA binding modes for diazapyrenium derivatives.
Structure-Activity Relationships and Rational Design
The wealth of available data on diazapyrenium-DNA interactions allows for the elucidation of key structure-activity relationships (SAR) that can guide the design of new derivatives with tailored properties.
-
Planarity and Aromatic Surface Area: A large, planar aromatic surface is a prerequisite for efficient intercalation.
-
Positive Charge: The presence and number of positive charges, typically introduced via N-alkylation, are critical for the initial electrostatic attraction to DNA and significantly influence the binding thermodynamics.[4]
-
Substituents: The nature and position of substituents can modulate binding affinity through steric and electronic effects, and can also be used to introduce additional functionalities such as photoreactivity or specific recognition elements.[5]
-
Linker in Bis-derivatives: The length and flexibility of the linker connecting two diazapyrenium units in a bis-intercalator are crucial for achieving optimal binding affinity. The linker must be long enough to allow both units to intercalate simultaneously.[3]
Conclusion and Future Directions
Diazapyrenium derivatives represent a rich and versatile platform for the development of novel DNA-binding agents. Their tunable structural and photophysical properties, coupled with their strong affinity for DNA, make them highly attractive for a range of applications in chemistry, biology, and medicine. The comparative analysis and experimental methodologies presented in this guide provide a solid foundation for researchers seeking to explore the potential of these fascinating molecules. Future research in this area will likely focus on the development of derivatives with enhanced sequence specificity, improved cellular uptake, and novel mechanisms of action for therapeutic applications. The continued elucidation of detailed structure-activity relationships will be paramount to the successful translation of these compounds from the laboratory to the clinic.
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A Comparative Guide to the Validation of N,N'-Dimethyl-2,7-diazapyrenium as a Fluorescent Sensor Probe
Introduction
In the dynamic fields of molecular biology and drug discovery, the precise detection and quantification of nucleotides such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP) are paramount. These molecules are not only the fundamental currency of cellular energy but also pivotal signaling molecules in a myriad of cellular processes. Consequently, the development of robust and sensitive sensor probes for these analytes is an area of intense research.[1][2] This guide provides an in-depth technical validation framework for N,N'-Dimethyl-2,7-diazapyrenium (DMDAP), a fluorescent probe with potential applications in nucleotide sensing. While DMDAP has been recognized for its interactions with DNA and its constituent mononucleotides, this guide will also objectively compare its projected performance with established alternative probes, supported by experimental data from existing literature.[3][4]
N,N'-Dimethyl-2,7-diazapyrenium is a dicationic, planar aromatic molecule belonging to the 2,7-diazapyrene family.[3][4] Its unique photophysical properties, including a notable fluorescence quantum yield, make it an attractive candidate for a "turn-off" or "turn-on" fluorescent sensor.[5] The core principle behind its potential as a nucleotide sensor lies in its ability to interact with the phosphate and purine moieties of nucleotides, leading to a measurable change in its fluorescence output.[6]
This guide is designed for researchers, scientists, and drug development professionals seeking to evaluate and validate novel fluorescent probes. It will provide not only a comparative analysis but also detailed experimental protocols to empower researchers to conduct their own validation studies.
N,N'-Dimethyl-2,7-diazapyrenium: A Candidate Nucleotide Sensor
The 2,7-diazapyrene scaffold has garnered attention for its unique structural and photophysical characteristics.[3][4] The quaternization of the nitrogen atoms to form N,N'-Dimethyl-2,7-diazapyrenium enhances its water solubility and modulates its electronic properties, which are crucial for biological applications.[7] While much of the existing research has focused on the intercalation of DMDAP with DNA, these studies have inherently demonstrated its affinity for mononucleotides.[3][4][6] The intense fluorescence of 2,7-diazapyrenium salts in dilute aqueous solutions is known to be quenched upon intercalation with DNA, a phenomenon attributed to electron transfer from neighboring nucleotides.[6] This intrinsic sensitivity to the presence of nucleotides forms the basis of its potential as a sensor.
Proposed Sensing Mechanism
The sensing mechanism of DMDAP for free nucleotides like ATP and GTP is hypothesized to involve a combination of electrostatic interactions and π-stacking. The dicationic nature of DMDAP would facilitate electrostatic attraction to the negatively charged phosphate groups of ATP and GTP. Simultaneously, the planar aromatic core of DMDAP could engage in π-stacking interactions with the purine base of the nucleotide. This binding event is expected to alter the electronic environment of the diazapyrenium fluorophore, leading to a change in its fluorescence intensity, lifetime, or emission wavelength.
Diagram of the Proposed Sensing Mechanism
Caption: Proposed binding of DMDAP to ATP, leading to altered fluorescence.
Comparative Analysis: DMDAP vs. Alternative Nucleotide Probes
A thorough validation of a new sensor probe necessitates a rigorous comparison against existing technologies. In the realm of ATP and GTP sensing, two prominent classes of fluorescent probes are aptamer-based sensors and probes based on modified nucleotides like BODIPY-GTP.
Aptamer-Based Sensors
Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity.[8] For ATP detection, aptamers have been developed that undergo a conformational change upon binding to ATP, which can be transduced into a fluorescent signal.[8]
BODIPY-GTP Analogs
BODIPY dyes are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH. When conjugated to GTP, these fluorescent analogs can be used to monitor GTP binding to proteins in real-time.[5]
Performance Metrics: A Comparative Overview
The following table summarizes the key performance metrics for DMDAP (projected, based on its properties and interactions with mononucleotides) and established alternative probes. It is crucial to note that the data for DMDAP is extrapolated and requires experimental verification.
| Feature | N,N'-Dimethyl-2,7-diazapyrenium (Projected) | Aptamer-Based ATP Sensors | BODIPY-GTP Analogs |
| Sensing Principle | Fluorescence quenching/enhancement upon binding | Target-induced conformational change | Direct fluorescent analog of the analyte |
| Target Analytes | Potentially ATP, GTP, other nucleotides | Highly specific to the target (e.g., ATP) | GTP and its binding partners |
| Reported Limit of Detection (LOD) | To be determined | As low as 33.85 nM for ATP[9] | In the nanomolar range for GTP binding[5] |
| Dynamic Range | To be determined | Typically in the micromolar range (e.g., 0.1 µM to 25 µM)[9] | Dependent on the specific G-protein interaction |
| Selectivity | Likely to show cross-reactivity with other nucleotides | High, can discriminate between ATP, ADP, and AMP[9] | Specific to GTP-binding proteins |
| Response Time | Expected to be rapid (diffusion-limited) | Can be rapid, but may involve conformational changes | Rapid, suitable for real-time measurements[5] |
| Photostability | Generally good for pyrene derivatives | Dependent on the fluorophore used | Good |
| Advantages | Simple, small molecule probe; potentially low cost | High specificity and affinity; amenable to rational design | Directly mimics the natural ligand |
| Limitations | Selectivity may be a challenge; requires experimental validation | Can be susceptible to nucleases; may require cellular delivery agents | Can exhibit non-specific binding[10] |
Experimental Validation Protocols for DMDAP
To rigorously validate DMDAP as a sensor probe for ATP and GTP, a series of experiments must be conducted. The following protocols provide a comprehensive framework for this validation process.
Characterization of Photophysical Properties
Objective: To determine the fundamental photophysical properties of DMDAP in a relevant aqueous buffer.
Methodology:
-
Prepare a stock solution of DMDAP in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Measure the UV-Vis absorption spectrum using a spectrophotometer to determine the molar extinction coefficient (ε).
-
Measure the fluorescence emission spectrum using a spectrofluorometer to determine the excitation and emission maxima.
-
Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC).
Experimental Workflow for Photophysical Characterization
Caption: Step-by-step workflow for photophysical characterization of DMDAP.
Fluorescence Titration for Binding Affinity
Objective: To determine the binding affinity (dissociation constant, Kd) of DMDAP for ATP and GTP.
Methodology:
-
Prepare a solution of DMDAP at a fixed concentration in the assay buffer.
-
Prepare a series of solutions with increasing concentrations of the nucleotide (ATP or GTP).
-
Titrate the DMDAP solution with the nucleotide solutions, allowing the system to equilibrate after each addition.
-
Measure the fluorescence intensity of the DMDAP solution after each addition at its emission maximum.
-
Plot the change in fluorescence intensity as a function of the nucleotide concentration.
-
Fit the data to a suitable binding model (e.g., a 1:1 binding isotherm) to calculate the dissociation constant (Kd).
Selectivity Assessment
Objective: To evaluate the selectivity of DMDAP for ATP and GTP over other potentially interfering nucleotides.
Methodology:
-
Prepare solutions of DMDAP mixed with a fixed concentration of ATP or GTP.
-
Prepare solutions of potentially interfering nucleotides (e.g., ADP, AMP, CTP, UTP) at concentrations significantly higher than that of the target analyte.
-
Measure the fluorescence response of the DMDAP-analyte solution in the presence of each interfering nucleotide.
-
Compare the fluorescence changes to assess the degree of interference. A minimal change in the presence of other nucleotides indicates high selectivity.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To establish the sensitivity of the DMDAP probe.
Methodology:
-
Prepare a series of blank samples (DMDAP in buffer without the analyte).
-
Measure the fluorescence intensity of the blank samples multiple times (n ≥ 10) to determine the standard deviation of the blank (σ_blank).
-
Calculate the LOD using the formula: LOD = 3 * σ_blank / m, where 'm' is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).
-
Calculate the LOQ using the formula: LOQ = 10 * σ_blank / m.
Photostability Assessment
Objective: To determine the stability of the DMDAP probe under continuous illumination.
Methodology:
-
Prepare a solution of DMDAP in the assay buffer.
-
Expose the solution to continuous excitation light in a spectrofluorometer for an extended period.
-
Monitor the fluorescence intensity at regular intervals.
-
Plot the fluorescence intensity as a function of time. A minimal decrease in intensity indicates good photostability.[11]
Decision Flowchart for Probe Selection
Caption: A decision-making flowchart for selecting a fluorescent probe.
Conclusion and Future Directions
N,N'-Dimethyl-2,7-diazapyrenium presents itself as a promising scaffold for the development of a fluorescent sensor for nucleotides. Its inherent photophysical properties and its demonstrated interaction with mononucleotides provide a strong rationale for its investigation in this capacity. However, as this guide has highlighted, a comprehensive experimental validation is imperative to ascertain its true potential and to delineate its performance characteristics.
The provided comparative analysis with established probes such as aptamer-based sensors and BODIPY-GTP analogs underscores the performance benchmarks that DMDAP would need to meet or exceed. While aptamers offer unparalleled specificity, and BODIPY-GTP provides a direct analog for studying protein-ligand interactions, DMDAP could potentially fill a niche as a simple, small-molecule probe for the general detection of nucleotides, with the caveat that its selectivity may be a limiting factor.
The detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically validate DMDAP. Successful validation would not only introduce a new tool to the molecular biologist's arsenal but would also pave the way for the rational design of second-generation 2,7-diazapyrenium-based sensors with enhanced selectivity and sensitivity. Future work should focus on derivatizing the DMDAP core to introduce specific recognition motifs for ATP or GTP, thereby transforming a promising candidate into a highly selective and validated sensor probe.
References
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Gubaydullin, A. T., et al. (2020). Diazapyrenes: interaction with nucleic acids and biological activity. [Journal Name], [Volume], [pages]. [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323-9341. [Link]
- Royal Society of Chemistry. (2022).
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McEwen, D. P., et al. (2001). Fluorescent BODIPY-GTP analogs: real-time measurement of nucleotide binding to G proteins. Analytical Biochemistry, 291(2), 109-117. [Link]
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Li, N., et al. (2022). A Fluorescent Aptasensor for Highly Specific Detection of ATP Using a Newly Screened Aptamer. Sensors, 22(7), 2425. [Link]
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Wu, G., et al. (2024). Recent advances in fluorescent probes for ATP imaging. Talanta, [Volume], [pages]. [Link]
- MDPI. (2023).
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Becher, I., et al. (2013). Affinity profiling of the cellular kinome for the nucleotide cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(3), 599-607. [Link]
- Hilaris Publisher. (2015). Aptamer-based biosensors for ATP detection. Journal of Biosensors & Bioelectronics.
-
Dorn, M., et al. (2012). Blue News Update: BODIPY-GTP Binds to the Blue-Light Receptor YtvA While GTP Does Not. PLOS ONE, 7(1), e29201. [Link]
- Buranachai, C., et al. (2010). Differential Fluorescence Quenching of Fluorescent Nucleic Acid Base Analogues by Native Nucleic Acid Monophosphates. The Journal of Physical Chemistry B, 114(18), 6249-6255.
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- Springer. (2017).
- Chalmers University of Technology. (2017). DNA Binding Properties of 2,7-Diazapyrene and its N-methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry. research.chalmers.se.
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Wang, P., et al. (2020). "Turn-On" Fluorescent Biosensors for High Selective and Sensitive Detection of Al3+ Ion. Frontiers in Chemistry, 8, 607614. [Link]
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Sun, J., et al. (2012). Cyclic-GMP-AMP Is An Endogenous Second Messenger in Innate Immune Signaling by Cytosolic DNA. Science, 339(6121), 786-791. [Link]
- Zagórska-Dziok, M., et al. (2015). Aptamer-based biosensors for ATP detection. Journal of Biosensors & Bioelectronics, 6(4).
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Parween, R., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Molecules, 27(14), 4505. [Link]
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- ResearchGate. (2019). Fluorescence assays: limit of detection.
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Paria, N., et al. (2024). DDX41 recognizes bacterial secondary messengers cyclic di-GMP and cyclic di-AMP to activate a type I interferon immune response. Nature Communications, 15(1), 639. [Link]
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A Comparative Guide to the Redox Properties of N,N'-Dimethyl-2,7-diazapyrenium Difluoroborate and Methyl Viologen
For Researchers, Scientists, and Drug Development Professionals
In the landscape of redox-active organic molecules, both N,N'-Dimethyl-2,7-diazapyrenium difluoroborate (DMDAP²⁺) and methyl viologen (MV²⁺) have carved out significant niches. While methyl viologen is a classic and widely utilized redox indicator and mediator, the diazapyrenium scaffold of DMDAP²⁺ offers unique electronic and structural characteristics that translate into distinct redox behavior. This guide provides an in-depth, objective comparison of the redox properties of these two compounds, supported by experimental data, to aid researchers in selecting the optimal molecule for their specific applications.
At a Glance: Key Structural and Redox Differences
The fundamental differences in the molecular architecture of DMDAP²⁺ and MV²⁺ are the primary determinants of their divergent redox properties. Methyl viologen is based on a 4,4'-bipyridine core, while DMDAP²⁺ features a more extensive and rigid 2,7-diazapyrene structure. This extended π-system in DMDAP²⁺ has profound implications for its electronic behavior upon reduction.
| Feature | This compound (DMDAP²⁺) | Methyl Viologen (MV²⁺) |
| Core Structure | 2,7-Diazapyrene | 4,4'-Bipyridine |
| First Reduction Potential (E¹) | More Negative (e.g., ~ -1.01 V for a substituted derivative) | Less Negative (typically around -0.45 V vs. NHE)[1][2] |
| Second Reduction Potential (E²) | More Negative (e.g., ~ -1.34 V for a substituted derivative) | Less Negative |
| Electron Affinity | Higher | Lower |
| Reduced Form Characteristics | Can exhibit antiaromatic character in the neutral state | Radical cation is stable; does not form an antiaromatic system |
| Key Applications | Fluorescent probes for nucleic acids, potential in molecular electronics | Redox indicators, electron mediators, herbicides, electrochromic devices[1] |
Delving Deeper: A Comparative Analysis of Redox Behavior
The redox chemistry of both DMDAP²⁺ and MV²⁺ is characterized by two successive one-electron reductions. However, the potentials at which these events occur, and the nature of the resulting species, are markedly different.
This compound (DMDAP²⁺): A High-Potential Redox System
The dicationic nature of the 2,7-diazapyrene core in DMDAP²⁺ imparts a significant electron deficiency to the molecule. This results in a greater propensity to accept electrons, as reflected in its highly negative reduction potentials. For instance, a study on a 1,3,6,8-tetraaryl-substituted N,N'-dimethyl-2,7-diazapyrenium dication reported first and second reduction potentials (Ered¹) of approximately -1.01 V and (Ered²) of -1.34 V, respectively.
A key and fascinating feature of the DMDAP²⁺ system is the nature of its fully reduced, neutral form. The two-electron reduction of the N,N'-dimethyl-2,7-diazapyrenium dication can lead to the formation of a neutral species, N,N'-dimethyl-2,7-dihydrodiazapyrene, which possesses a 16π electron system. This configuration can impart distinct antiaromatic character to the molecule, a property not observed in the reduced forms of methyl viologen. This antiaromaticity contributes to the very low oxidation potential of the neutral species, highlighting its powerful reducing capability.
Methyl Viologen (MV²⁺): The Archetypal Redox Mediator
Methyl viologen is perhaps one of the most well-studied organic redox-active compounds. Its two one-electron reduction steps are highly reversible and are accompanied by distinct color changes, making it an excellent visual redox indicator. The first reduction, from the dication (MV²⁺) to the radical cation (MV•⁺), typically occurs at a potential of around -0.45 V versus the Normal Hydrogen Electrode (NHE)[1][2]. This radical cation is intensely colored, usually blue or violet, and is notably stable. The second reduction, from the radical cation to the neutral species (MV⁰), occurs at a more negative potential.
Unlike the diazapyrenium system, the two-electron reduction of methyl viologen does not result in a species with antiaromatic character. The electrochemical properties and solubility of methyl viologen can be significantly influenced by the nature of its counter-anion.
Experimental Protocols: Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental electrochemical technique for characterizing the redox properties of molecules like DMDAP²⁺ and MV²⁺. Below is a generalized protocol that can be adapted for the analysis of both compounds.
Objective: To determine the reduction potentials and assess the reversibility of the redox processes for the target compound.
Materials:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical Cell
-
Potentiostat
-
Inert gas (e.g., Argon or Nitrogen) for deoxygenation
-
Solvent (e.g., Acetonitrile, Dimethylformamide, or an aqueous buffer)
-
Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF₆, or Potassium Chloride - KCl)
-
Analyte (DMDAP²⁺ or MV²⁺) at a known concentration (typically 1-5 mM)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent at a concentration of 0.1 M.
-
Analyte Solution Preparation: Dissolve the analyte (DMDAP²⁺ or MV²⁺) in the electrolyte solution to the desired concentration.
-
Deoxygenation: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cell Assembly: Assemble the electrochemical cell with the working, reference, and counter electrodes immersed in the deoxygenated analyte solution.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat. A typical starting point would be a scan rate of 100 mV/s.
-
Define the potential window. For MV²⁺, a scan from 0 V to -1.0 V might be appropriate. For DMDAP²⁺, a wider negative window, for example, from 0 V to -1.5 V or beyond, will be necessary to observe both reduction events.
-
Initiate the scan, starting from a potential where no faradaic current is observed and sweeping towards negative potentials.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials.
-
Calculate the formal reduction potential (E°') as the midpoint of the cathodic and anodic peak potentials for a reversible couple.
-
Assess the reversibility of the redox event by examining the peak separation (ΔEp), which should be close to 59/n mV (where n is the number of electrons) for a reversible process at room temperature.
-
Investigate the effect of scan rate by performing the experiment at different scan rates (e.g., 20, 50, 100, 200 mV/s).
-
Visualizing the Redox Processes
The following diagrams illustrate the fundamental redox transitions for both molecules.
Caption: Redox states of N,N'-Dimethyl-2,7-diazapyrenium.
Caption: Redox states of Methyl Viologen.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and methyl viologen hinges on the specific requirements of the application.
Methyl Viologen (MV²⁺) remains an excellent choice for applications requiring a well-behaved, reversible redox system in the moderately negative potential range. Its intense color change upon reduction makes it a superb redox indicator, and its stability has led to its widespread use as an electron mediator in various biological and chemical systems.
This compound (DMDAP²⁺) , on the other hand, is a more specialized tool for applications demanding a much stronger reducing agent in its reduced form. Its significantly more negative reduction potentials and the unique antiaromatic character of its neutral state open up possibilities in areas such as molecular electronics and the development of novel fluorescent probes that can report on highly reducing environments. The inherent fluorescence of the diazapyrene core is another significant advantage for sensing applications.
For researchers pushing the boundaries of redox chemistry and exploring novel electronic materials, the diazapyrenium scaffold offers a fascinating and powerful alternative to the classical viologen systems.
References
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Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323-9341. [Link]
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Nakazato, T., Takekoshi, H., Sakurai, T., & Miyake, Y. (2021). Synthesis and Characterization of 16π Antiaromatic 2,7‐Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen. Angewandte Chemie International Edition, 60(27), 14868-14873. [Link]
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Miyake, Y., et al. (2021). Highly Electron-Donating Antiaromatic N,N'-Dimethyldiazaporphyrins via Reductive Dimethylation. Chemistry – A European Journal. [Link]
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Takekoshi, H., Nakazato, T., Sakurai, T., & Miyake, Y. (2021). Synthesis and Crystal Packing Structures of 2,7-Diazapyrenes with Various Alkyl Groups at 1,3,6,8-Positions. The Journal of Organic Chemistry. [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances. [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. National Center for Biotechnology Information. [Link]
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Nakazato, T., et al. (2021). Synthesis and Characterization of 16π Antiaromatic 2,7‐Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen. ResearchGate. [Link]
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Souto, M., Strutyński, K., Melle-Franco, M., & Rocha, J. (2020). Electroactive Organic Building Blocks for the Chemical Design of Functional Porous Frameworks (MOFs and COFs) in Electronics. Chemistry – A European Journal. [Link]
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Wiedner, E. S., et al. (2022). State of Charge and State of Health Assessment of Viologens in Aqueous-Organic Redox-Flow Electrolytes Using In Situ IR Spectroscopy and Multivariate Curve Resolution. Batteries & Supercaps. [Link]
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Kauffman, D. R., et al. (2021). Methyl Viologen as a Redox Mediator for Scanning Electrochemical Microscopy to Study Copper Corrosion Under Deaerated Conditions. CORROSION. [Link]
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Wiedner, E. S., et al. (2022). State of Charge and State of Health Assessment of Viologens in Aqueous-Organic Redox-Flow Electrolytes Using In Situ IR Spectroscopy and Multivariate Curve Resolution. PMC. [Link]
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A Researcher's Guide to Assessing the Cytotoxicity of N,N'-Dimethyl-2,7-diazapyrenium for Cell Studies
This guide provides an in-depth comparison and experimental framework for researchers, scientists, and drug development professionals utilizing N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) in cell-based studies. We will explore the mechanistic basis for its potential cytotoxicity, compare it with common alternatives, and provide robust, validated protocols for its assessment.
Introduction: The Double-Edged Sword of a Potent DNA Intercalator
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) is an intriguing azaaromatic compound, notable for its unique photophysical properties and its function as a dicationic DNA intercalating agent.[1][2][3][4][5] Its ability to insert itself between the base pairs of the DNA helix makes it a valuable tool for applications such as a fluorescent probe for nucleic acids.[4]
However, the very mechanism that makes DMDAP effective is also its greatest liability in live-cell applications. The act of intercalation can physically obstruct the machinery of DNA replication and transcription, potentially leading to cell cycle arrest, DNA damage, and ultimately, cell death.[1][6] Furthermore, when complexes of DMDAP and DNA are irradiated with visible light, they can induce breaks in the polynucleotide chain, adding a layer of phototoxicity.[1]
Therefore, for any researcher using DMDAP in cell studies, assessing its cytotoxic profile is not merely a preliminary step but a critical component of experimental validation. Failure to do so can lead to confounding results where the observed cellular phenotype is an artifact of the probe's toxicity rather than the experimental variable being tested. This guide provides the necessary framework to rigorously characterize the cytotoxic potential of DMDAP in your specific cellular model.
Comparative Analysis: Positioning DMDAP Among Common DNA-Binding Dyes
Before designing an experiment, it is crucial to understand where DMDAP stands in relation to other commonly used DNA-binding dyes. The choice of dye can significantly impact experimental outcomes, particularly in live-cell imaging, due to vast differences in membrane permeability and inherent cytotoxicity.
| Feature | N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) | Hoechst 33342 | DAPI (4',6-diamidino-2-phenylindole) | Propidium Iodide (PI) / 7-AAD |
| Mechanism of Action | Intercalation between DNA base pairs.[1][4] | Minor groove binding (A-T rich regions).[7] | Minor groove binding (A-T rich regions).[7] | Intercalation between DNA base pairs.[7][8] |
| Cell Permeability | Expected to be cell-permeant due to its cationic nature, but requires empirical validation. | Readily cell-permeant.[8] | Poorly cell-permeant, often requiring fixation/permeabilization.[8] | Cell-impermeant; only enters cells with compromised membranes.[7][8] |
| Cytotoxicity Profile | High potential for cytotoxicity due to DNA intercalation and potential for light-induced DNA damage.[1] | Low cytotoxicity at typical working concentrations, suitable for live-cell imaging.[8] | High cytotoxicity; not recommended for long-term live-cell staining.[8][9] | Not applicable for live cells as it only stains dead cells. |
| Primary Application | Fluorescent probing of nucleic acids. | Staining DNA in live and fixed cells. | Staining DNA in fixed cells; counterstain in immunofluorescence. | Identifying dead cells in a population (e.g., via flow cytometry).[8] |
A Multi-Faceted Strategy for Cytotoxicity Assessment
No single assay can provide a complete picture of cytotoxicity. A robust assessment relies on a multi-pronged approach that interrogates different cellular processes. We recommend a trio of assays targeting metabolic health, membrane integrity, and the induction of programmed cell death (apoptosis).
Caption: Key steps in the Annexin V & Propidium Iodide staining protocol.
Experimental Protocol: Annexin V & PI Staining
-
Cell Culture and Treatment: Culture and treat cells with DMDAP as described in previous protocols.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Pool the floating and adherent cells for each condition and centrifuge at ~500 x g for 5 minutes. [10]3. Washing: Discard the supernatant and wash the cells twice with cold 1X PBS, centrifuging between washes. [10]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. * Senior Scientist's Note: The binding of Annexin V to PS is strictly calcium-dependent. The 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) is essential for proper staining. 5. Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5-10 µL of PI solution (e.g., 1 mg/mL). [10]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining. Analyze the samples by flow cytometry as soon as possible. [10]
Data Interpretation: Decoding the Results
The power of the multi-assay approach is realized in the integrated interpretation of the data.
-
MTT Results: A dose-dependent decrease in absorbance indicates reduced metabolic activity, suggesting either cell death or growth inhibition.
-
LDH Results: A dose-dependent increase in LDH release confirms that cell death is occurring via mechanisms that involve plasma membrane rupture (necrosis or late apoptosis).
-
Annexin V / PI Results: This assay provides the most detailed picture. The data is visualized on a dot plot with four quadrants.
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A Senior Application Scientist's Guide to DNA-Binding Diazapyrenium Compounds: A Comparative Analysis of Fluorescence Enhancement
For researchers and professionals in drug development, the quest for selective and sensitive molecular probes is paramount. Diazapyrenium compounds, a class of cationic polyaromatic hydrocarbons, have emerged as promising scaffolds for DNA recognition, offering unique photophysical properties that can be harnessed for diagnostics and therapeutic applications.[1][2] This guide provides an in-depth comparison of diazapyrenium derivatives, focusing on the critical phenomenon of fluorescence enhancement upon DNA binding, a property that makes them excellent "light-up" probes for specific DNA structures.
We will explore the structural nuances that dictate fluorescence behavior, compare the performance of key derivatives against different DNA topologies—primarily duplex DNA versus G-quadruplex (G4) structures—and provide robust, field-proven protocols for their characterization.
The Dichotomy of Fluorescence: Quenching vs. Enhancement
A crucial characteristic of diazapyrenium salts is their varied fluorescence response upon DNA interaction. This behavior is not uniform across the class and is highly dependent on the specific isomer and its substitution pattern.
-
Fluorescence Quenching: Certain derivatives, particularly some 2,7-diazapyrenium salts, exhibit fluorescence quenching upon intercalation into the DNA double helix.[3] This phenomenon is often attributed to a photoinduced electron transfer (PET) mechanism, where the DNA base pairs, particularly guanine, act as electron donors to the excited diazapyrenium cation, providing a non-radiative pathway for the fluorophore to return to its ground state.[3]
-
Fluorescence Enhancement: In contrast, other diazapyrenium compounds, especially those designed to target specific non-duplex structures like G-quadruplexes, act as "light-up" probes.[4][5] The fluorescence of these molecules is typically low in aqueous solution due to dynamic quenching and non-radiative decay through intramolecular rotations and vibrations. Upon binding to a DNA target, these motions are restricted. This rigidification of the molecular structure limits non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield.[6]
Understanding this dichotomy is the first step in selecting or designing a diazapyrenium probe for a specific application. For imaging and sensing, fluorescence enhancement is the desired outcome.
Mechanism of Fluorescence Enhancement: A Closer Look
The "light-up" capability of certain diazapyrenium probes upon DNA binding is primarily governed by the principle of Restricted Intramolecular Motion (RIM) .
In an unbound state in solution, the diazapyrenium molecule can freely rotate and vibrate. These motions provide efficient non-radiative pathways for the excited state to decay back to the ground state, resulting in low fluorescence. When the molecule binds to a DNA structure, such as stacking on the terminal G-quartet of a G-quadruplex or intercalating in a specific pocket, these intramolecular motions are sterically hindered. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively by emitting a photon, thus "turning on" or enhancing the fluorescence.
Caption: A step-by-step workflow for determining binding affinity via fluorescence titration.
Methodology:
-
Materials & Reagents:
-
Diazapyrenium compound of interest.
-
Lyophilized DNA oligonucleotides (e.g., human telomeric sequence TTAGGG repeats for G4, and a self-complementary duplex sequence).
-
Binding Buffer: A buffer that maintains physiological pH and salt concentration is crucial. A common choice is 10 mM Tris-HCl (pH 7.4) with 100 mM KCl. The potassium ions are essential for stabilizing G-quadruplex structures. [3]2. DNA Preparation:
-
Dissolve oligonucleotides in the binding buffer to a stock concentration of ~100 µM.
-
To form G-quadruplex structures, heat the G-rich sequence to 95°C for 5 minutes and then allow it to cool slowly to room temperature. This annealing process promotes the formation of stable intramolecular G4s. For duplex DNA, the same process ensures proper hybridization.
-
-
Titration Procedure:
-
Prepare a solution of the diazapyrenium probe in a quartz cuvette at a fixed concentration (e.g., 0.5 - 1.0 µM). The concentration should be low enough to avoid self-aggregation but high enough for a stable signal.
-
Set the fluorometer to the excitation wavelength (λ ex ) of the probe and record the emission spectrum. The initial intensity is F 0 .
-
Add small, precise aliquots of the concentrated DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate for 2-3 minutes before recording the new emission spectrum (F).
-
Continue this process until the fluorescence intensity no longer increases significantly with further DNA additions, indicating saturation (F max ).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects at each step.
-
Plot the change in fluorescence (ΔF = F - F 0 ) against the total DNA concentration.
-
Fit the resulting binding curve using non-linear regression to a one-site specific binding model to calculate the dissociation constant (K D ).
-
The total fluorescence enhancement is calculated as the ratio F max / F 0 .
-
Protocol 2: Job Plot for Determining Binding Stoichiometry
This method is used to determine the molar ratio at which the probe and DNA bind.
Methodology:
-
Preparation: Prepare two stock solutions in the binding buffer: one containing only the diazapyrenium probe (e.g., 10 µM) and another containing only the DNA (e.g., 10 µM).
-
Mixing: In a series of tubes or a 96-well plate, mix the two stock solutions in varying molar fractions, while keeping the total molar concentration constant. For example, create mixtures with mole fractions of DNA ranging from 0.1, 0.2, 0.3... up to 0.9.
-
Measurement: After allowing the mixtures to equilibrate, measure the fluorescence intensity of each sample.
-
Analysis: Plot the fluorescence intensity against the mole fraction of the DNA. The plot will show a maximum value at the mole fraction corresponding to the binding stoichiometry. For example, a peak at a mole fraction of 0.5 indicates a 1:1 binding ratio between the probe and the DNA molecule.
Conclusion and Outlook
Diazapyrenium compounds represent a versatile and tunable class of fluorophores for DNA detection. The critical determinant of their utility as "light-up" probes is the specific isomeric structure and peripheral functionalization, which together dictate the balance between fluorescence enhancement via RIM and quenching via PET. The 4,9-diazapyrenium scaffold, in particular, has shown significant promise for developing G-quadruplex selective probes with substantial fluorescence turn-on.
Future development in this area will likely focus on:
-
Improving Two-Photon Absorption Cross-Sections: For deeper tissue imaging with reduced background fluorescence.
-
Extending Emission to the Near-Infrared (NIR): To enhance tissue penetration and minimize photodamage in biological systems.
-
Conjugation to Targeting Moieties: To deliver the probes to specific cells or subcellular locations, advancing their potential as theranostic agents.
By applying the rigorous comparative and experimental frameworks outlined in this guide, researchers can effectively characterize and optimize diazapyrenium-based probes, accelerating their translation from the laboratory to clinical and diagnostic applications.
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S. V. S. R. K., et al. (2020). Diazapyrenes: interaction with nucleic acids and biological activity. Russian Chemical Reviews, 89(7), 729–762. [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9323–9341. [Link]
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Latorraca, S., et al. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. [Link]
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Chen, S., et al. (2024). Recent Advances in Fluorescent Probes for G-quadruplex DNAs / RNAs. Medicinal Chemistry, 20(6), 674-691. [Link]
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Heller, I., et al. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. Nature Communications, 6, 7765. [Link]
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Kelly, J. M., et al. (2019). Anticancer Activity Expressed by a Library of 2,9-Diazaperopyrenium Dications. Molecules, 24(19), 3427. [Link]
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Arora, A., et al. (2019). Small Molecule Fluorescent Probes for G-Quadruplex Visualization as Potential Cancer Theranostic Agents. Molecules, 24(4), 745. [Link]
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Olmsted, J., & Kearns, D. R. (1977). Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids. Biochemistry, 16(16), 3647–3654. [Link]
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Juskowiak, B., et al. (2004). 4,9-Diazapyrenium cations. Synthesis, physico-chemical properties and binding of nucleotides in water. Organic & Biomolecular Chemistry, 2(22), 3247-3254. [Link]
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Anderson, R. F., et al. (2017). DNA-Binding Anticancer Drugs: One Target, Two Actions. Molecules, 22(11), 1937. [Link]
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Lempereur, F., et al. (1993). Possible catalytic activity of DNA in the reaction between the antitumor drug cis-diamminedichloroplatinum(II) and the intercalator N-methyl-2,7-diazapyrenium. Biochemistry, 32(41), 11079-11084. [Link]
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Laine, E., et al. (2021). Stabilization and fluorescence light-up of G-quadruplex nucleic acids using indolyl-quinolinium based probes. Organic & Biomolecular Chemistry, 19(2), 396-403. [Link]
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Inamdar, S. M., et al. (2012). DNA binding studies and cytotoxicity of a dinuclear PtII diazapyrenium-based metallo-supramolecular rectangular box. Chemistry, 18(35), 10948-10957. [Link]
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Hu, M. H., et al. (2021). G-Quadruplex-Based Fluorescent Turn-On Ligands and Aptamers: From Development to Applications. Molecules, 26(17), 5345. [Link]
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Stoyanov, S., et al. (2015). 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs. The Journal of Physical Chemistry C, 119(11), 6246-6256. [Link]
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Pascal, S., et al. (2005). Ultrafast Excited-State Dynamics of DNA Fluorescent Intercalators: New Insight into the Fluorescence Enhancement Mechanism. The Journal of Physical Chemistry A, 109(29), 6565-6573. [Link]
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El-Sayed, M. S., et al. (2020). DNA binding studies of novel diazatruxenones analogs as potential anticancer agents: Synthesis, antitumor investigation, DNA binding, SAR and molecular modeling calculation. Bioorganic Chemistry, 105, 104323. [Link]
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Wang, P., et al. (2021). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. Accounts of Chemical Research, 54(17), 3422-3435. [Link]
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Kopchuk, D. S., et al. (2021). Azapyrene-based fluorophores: synthesis and photophysical properties. RSC Advances, 11(48), 30379-30396. [Link]
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Yuan, H., et al. (2015). Single-molecule fluorescence enhancement of a near-infrared dye by gold nanorods using DNA transient binding. Nanoscale, 7(44), 18635-18642. [Link]
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Chang, C. C., et al. (2003). Fluorescent probe for visualizing guanine-quadruplex DNA by fluorescence lifetime imaging microscopy. Analytical Chemistry, 75(22), 6177-6183. [Link]
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M. S. A., et al. (2017). Enhanced-Fluorescence of a Dye on DNA- assembled Gold Nano-Dimers Discriminated by Lifetime Correlation Spectroscopy. ChemRxiv. [Link]
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A Researcher's Guide to the Validation of N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) for Flow Cytometry Applications
In the landscape of cellular analysis, the accurate discrimination between live and dead cells is a critical checkpoint for data integrity. For decades, researchers have relied on a trusted toolkit of viability dyes. However, the expanding capabilities of multicolor flow cytometry demand novel reagents with distinct spectral properties to enable increasingly complex experimental designs. This guide introduces N,N'-Dimethyl-2,7-diazapyrenium (DMDAP), a fluorescent DNA-binding agent, and provides a comprehensive framework for its validation as a viability probe in flow cytometry, comparing its potential performance against established standards.
The Rationale for a New Viability Dye
The exclusion of non-viable cells is paramount in flow cytometry. Dead cells can exhibit increased autofluorescence and non-specific antibody binding, leading to false-positive signals and skewed data.[1] While classic dyes like Propidium Iodide (PI) and 7-AAD are effective, their spectral profiles can overlap with other common fluorochromes, constraining panel design. The exploration of new dyes like DMDAP is driven by the need for greater flexibility and precision in multiplexed cellular analysis.
Mechanism of Action: DMDAP as a DNA Intercalator
N,N'-Dimethyl-2,7-diazapyrenium is a dicationic, planar aromatic molecule.[2][3] Its core mechanism of action involves the insertion, or intercalation, between the base pairs of double-stranded DNA.[2][3] This binding event is responsible for a significant enhancement of its fluorescence quantum yield.[2]
The key to its function as a viability dye lies in its charge. The dicationic (doubly positive) nature of DMDAP renders it membrane-impermeant.[4] A healthy, live cell with an intact plasma membrane will effectively exclude DMDAP. In contrast, late apoptotic or necrotic cells, characterized by compromised membrane integrity, allow the dye to enter, bind to the nuclear DNA, and emit a strong fluorescent signal.[5]
Caption: Mechanism of DMDAP as a viability dye.
The Competitive Landscape: DMDAP vs. Standard Dyes
The utility of a new dye is best understood by comparing it to existing, well-characterized reagents. The primary alternatives for viability staining are Propidium Iodide (PI) and the Hoechst family of dyes.
| Feature | N,N'-Dimethyl-2,7-diazapyrenium (DMDAP) | Propidium Iodide (PI) | Hoechst 33342 |
| Mechanism | DNA Intercalation[2][3] | DNA Intercalation[6] | Minor Groove Binding (AT-rich)[7] |
| Membrane Permeability | Impermeant (Dicationic)[4] | Impermeant (Charged)[6] | Permeant (Live-cell staining)[8][9] |
| Primary Application | Dead Cell Identification (Hypothesized) | Dead Cell Identification[6] | Live/Dead & Apoptosis Analysis[7] |
| Excitation (Max) | ~480 nm (extends to ~600 nm)[2][10] | 488 nm[6] | 350 nm[7] |
| Emission (Max) | ~500 nm (and higher)[10] | 617 nm[6][11] | 461 nm[7] |
| Common Laser Line | Blue (488 nm) | Blue (488 nm) | UV or Violet |
| Key Advantage | Potentially novel spectral profile for expanded panel design. | Robust, widely used standard. | Stains live cells; useful for cell cycle and apoptosis analysis. |
| Key Disadvantage | Requires in-lab validation for flow cytometry. | Broad emission can spill into adjacent channels (e.g., PE-Cy5). | Hoechst 33342 can leak from loaded cells, potentially causing artifacts.[8][9] |
Expert Insight: The primary hypothesized advantage of DMDAP is its unique spectral signature. While excitable by the common 488 nm blue laser like PI, its emission properties may offer a different profile, potentially reducing spectral overlap with other fluorochromes in a complex panel. This must be empirically validated.
Experimental Validation Framework
A rigorous validation process is essential before incorporating any new reagent into routine experiments.[12][13] The following protocols provide a self-validating system to confirm the utility of DMDAP and compare its performance directly against a gold-standard dye, Propidium Iodide.
Caption: Experimental workflow for DMDAP validation.
Protocol 1: Live/Dead Discrimination and Spectral Comparison
Objective: To determine the optimal concentration of DMDAP and directly compare its ability to discriminate live and dead cells against Propidium Iodide.
Methodology:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., Jurkat or HeLa) to a density of approximately 1x10⁶ cells/mL.
-
Divide the cell suspension into two populations.
-
Live Population: Keep one population on ice.
-
Dead Population: Heat-kill the second population by incubating in a 65°C water bath for 10-15 minutes.
-
Rationale: Heat-killing induces necrosis, ensuring a population with compromised membranes, which serves as a reliable positive control.[14]
-
Create a mixed sample by combining live and heat-killed cells at a 1:1 ratio.
-
-
DMDAP Titration:
-
Prepare a series of dilutions of DMDAP stock solution in 1X PBS or a suitable binding buffer.
-
Stain 1x10⁶ cells from the mixed population with each concentration of DMDAP.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Analyze by flow cytometry to determine the concentration that provides the best separation between the live (negative) and dead (positive) populations with minimal background on the live cells.
-
-
Comparative Staining:
-
Prepare three tubes of the 1:1 mixed cell population (1x10⁶ cells each).
-
Tube 1 (Unstained Control): No dye added.
-
Tube 2 (DMDAP): Add the optimal concentration of DMDAP determined in step 2.
-
Tube 3 (PI): Add Propidium Iodide to a final concentration of 1 µg/mL.
-
Incubate all tubes for 5-15 minutes at room temperature, protected from light.
-
-
Flow Cytometry Acquisition:
-
Acquire data on a flow cytometer equipped with a 488 nm blue laser.
-
Collect fluorescence for DMDAP and PI. Based on its properties, DMDAP emission might be collected in a similar channel to FITC or PE, while PI is typically collected around 617 nm.[2][6][10]
-
Ensure to collect data for at least 10,000 events in the main cell gate.
-
-
Data Analysis:
-
Using forward scatter (FSC) and side scatter (SSC), gate on the main cell population.
-
Compare the histograms of the DMDAP and PI stained samples. The separation between the live (dim) and dead (bright) peaks should be clear and distinct.
-
Calculate the staining index to quantitatively compare the resolution of the two dyes.
-
Protocol 2: Apoptosis Detection with Annexin V Co-staining
Objective: To validate DMDAP's use as a late-stage apoptosis/necrosis marker in conjunction with an early apoptotic marker, Annexin V.
Methodology:
-
Induce Apoptosis:
-
Treat cells (e.g., Jurkat) with an apoptosis-inducing agent (e.g., staurosporine or etoposide) for a time course determined by literature or prior experiments.[15]
-
Prepare an untreated control population.
-
-
Staining:
-
Harvest both treated and untreated cells.
-
Wash cells with cold 1X PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[16]
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) to 100 µL of cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[16][17]
-
Add the optimal concentration of DMDAP to the cell suspension.
-
Rationale: Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis.[18][19] Co-staining with a membrane-impermeant dye like DMDAP allows for the differentiation of early apoptotic (Annexin V positive, DMDAP negative) from late apoptotic/necrotic cells (Annexin V positive, DMDAP positive).
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze samples immediately by flow cytometry.
-
Create a dot plot of Annexin V fluorescence versus DMDAP fluorescence.
-
The resulting plot should resolve four distinct populations:
-
Lower-Left Quadrant: Live cells (Annexin V⁻ / DMDAP⁻)
-
Lower-Right Quadrant: Early Apoptotic cells (Annexin V⁺ / DMDAP⁻)
-
Upper-Right Quadrant: Late Apoptotic/Necrotic cells (Annexin V⁺ / DMDAP⁺)
-
Upper-Left Quadrant: Necrotic/Damaged cells (Annexin V⁻ / DMDAP⁺)
-
-
Caption: Expected results from Annexin V and DMDAP co-staining.
Conclusion and Future Outlook
N,N'-Dimethyl-2,7-diazapyrenium holds promise as a novel viability dye for flow cytometry due to its fundamental properties as a membrane-impermeant DNA intercalator. Its distinct photophysical characteristics may provide a valuable alternative to traditional dyes, enabling more sophisticated and less spectrally-compromised multicolor panel designs. The validation framework presented here offers a robust, logical, and self-verifying pathway for any laboratory to assess the performance of DMDAP. By systematically comparing it against established standards like Propidium Iodide, researchers can confidently determine its suitability for their specific applications, contributing to the continued expansion and refinement of the flow cytometry toolkit.
References
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Luchina, A. A., et al. (2020). Diazapyrenes: interaction with nucleic acids and biological activity. Russian Chemical Reviews, 89(7), 776–806. Available at: [Link]
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Yanagimachi, R., et al. (1993). Comparison of Hoechst 33342 and propidium iodide as fluorescent markers for sperm fusion with hamster oocytes in vitro. Reproduction, Fertility and Development, 5(5), 537-546. Available at: [Link]
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Yanagimachi, R., et al. (1993). Comparison of Hoechst 33342 and propidium iodide as fluorescent markers for sperm fusion with hamster oocytes in vitro. Reproduction, 98(2), 537-546. Available at: [Link]
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Nobre, M. (2022, April 25). Sytox green as alternative to Propidium Iodide in T cell cytoxicity imaging experiment? [Discussion post]. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pyrshev, K. (2016, July 7). Is there an alternative to propidium iodide for dead cell staining? [Discussion post]. ResearchGate. Retrieved January 21, 2026, from [Link]
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Wallen, C. A., et al. (1983). Comparison of the cell kill measured by the Hoechst-propidium iodide flow cytometric assay and the colony formation assay. Cell and Tissue Kinetics, 16(4), 357-365. Available at: [Link]
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LI-COR Biosciences. (2018, July 11). The Pivotal Role of Validation in Optical Probe Development. Retrieved January 21, 2026, from [Link]
-
Shapiro, H. M. (2018, November 14). Is HOECHTS/PI staining (and then quantify) a good assay to determine the amount of dead cells of a whole population? [Discussion post]. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Beckman Coulter. (n.d.). DAPI Viability Dye. Retrieved January 21, 2026, from [Link]
-
Creative Bioarray. (n.d.). Double Staining Apoptosis Assay (Hoechst33342/PI). Retrieved January 21, 2026, from [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9238-9261. Available at: [Link]
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Bitesize Bio. (2025, June 8). Viability Dyes for Flow Cytometry: It's Not Just a Matter of Life and Death. Retrieved January 21, 2026, from [Link]
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Mukherjee, A., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(15), 9238-9261. Available at: [Link]
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Brody School of Medicine, ECU. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved January 21, 2026, from [Link]
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EMBL Heidelberg. (n.d.). Cell Viability Assessment - Flow cytometry. Retrieved January 21, 2026, from [Link]
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ImmunoStep. (2016, September 22). Annexin V dead cells staining protocol. Retrieved January 21, 2026, from [Link]
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Wu, D. Y., et al. (2010). Development and validation of flow cytometry methods for pharmacodynamic clinical biomarkers. Bioanalysis, 2(9), 1617-1626. Available at: [Link]
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A Comparative Analysis of N,N'-Dimethyl-2,7-diazapyrenium and its Unmethylated Precursor for Advanced Applications
In the realm of organic electronics and functional materials, the precise tuning of molecular properties is paramount for the rational design of next-generation devices. The 2,7-diazapyrene core, a nitrogen-containing polycyclic aromatic hydrocarbon, has garnered significant attention due to its unique electronic and photophysical characteristics.[1][2] A key modification to this scaffold is the N-methylation of the diazapyrene nitrogen atoms, leading to the formation of the N,N'-Dimethyl-2,7-diazapyrenium dication. This guide provides a comprehensive comparative analysis of N,N'-Dimethyl-2,7-diazapyrenium and its unmethylated precursor, 2,7-diazapyrene, offering insights into how N-methylation dramatically alters their physicochemical properties and, consequently, their suitability for various applications.
This analysis is grounded in experimental data from peer-reviewed literature, providing researchers, scientists, and drug development professionals with a robust resource for selecting and utilizing these fascinating molecules.
Molecular Structures at a Glance
A fundamental understanding of the structural differences between 2,7-diazapyrene and its N,N'-dimethylated derivative is crucial for appreciating the resulting changes in their properties.
Figure 1: Chemical structures of 2,7-diazapyrene and N,N'-Dimethyl-2,7-diazapyrenium.
Synthesis Strategies: From Precursor to Functional Material
The synthesis of both 2,7-diazapyrene and its N,N'-dimethylated derivative typically commences from the commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride. The choice of synthetic route and reaction conditions is critical for achieving high yields and purity.
Synthesis of 2,7-diazapyrene
A widely adopted and efficient method for the synthesis of 2,7-diazapyrene involves a three-step process from 1,4,5,8-naphthalenetetracarboxylic dianhydride.[3][4] This approach, a modification of the original Hünig synthesis, is favored for its high yields and readily available starting materials.[5]
Caption: Synthetic workflow for 2,7-diazapyrene.
Synthesis of N,N'-Dimethyl-2,7-diazapyrenium
The N,N'-dimethylated derivative is readily prepared from its unmethylated precursor, 2,7-diazapyrene, through a quaternization reaction.[5] The choice of methylating agent and reaction conditions can be tailored to achieve the desired dicationic salt.
Caption: Synthetic workflow for N,N'-Dimethyl-2,7-diazapyrenium salts.
Comparative Physicochemical Properties
The introduction of two methyl groups and the resulting positive charges on the nitrogen atoms have a profound impact on the electronic and photophysical properties of the diazapyrene core.
| Property | 2,7-Diazapyrene (Unsubstituted Precursor) | N,N'-Dimethyl-2,7-diazapyrenium (Dication) | Rationale for the Observed Difference |
| Absorption Maximum (λmax) | ~350-400 nm (for derivatives)[6] | Red-shifted compared to precursor (for derivatives)[5] | The positive charges on the nitrogen atoms in the dication lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum.[7] |
| Emission Maximum (λem) | Varies with substitution (~425 nm for some derivatives)[5] | Generally red-shifted compared to the neutral precursor. | Similar to the absorption, the lowered LUMO energy results in emission at longer wavelengths. |
| Fluorescence Quantum Yield (Φf) | Moderate (e.g., 38% for a tetraaryl-substituted derivative)[5][6] | Significantly Higher (e.g., 61% for the corresponding N,N'-dimethylated dication)[5][6] | N-methylation can increase the rigidity of the molecule and suppress non-radiative decay pathways, leading to enhanced fluorescence efficiency.[5] |
| Redox Properties | Higher reduction potential (less easily reduced)[5] | Significantly lower reduction potential (more easily reduced)[5] | The dicationic nature of N,N'-Dimethyl-2,7-diazapyrenium makes it a much stronger electron acceptor. The positive charges stabilize the reduced species. |
| Solubility | Generally soluble in organic solvents. | Water-soluble (as salts).[6] | The ionic nature of the dicationic salts imparts significant solubility in polar solvents like water. |
In-Depth Analysis of Key Differences
Electronic Properties and Redox Behavior
The most striking difference between the two compounds lies in their electronic properties. The unmethylated 2,7-diazapyrene is a relatively electron-rich aromatic system. In contrast, the quaternization of the nitrogen atoms in N,N'-Dimethyl-2,7-diazapyrenium transforms it into a potent electron acceptor.
Cyclic voltammetry studies on substituted derivatives have shown that the first reduction potential of the N,N'-dimethylated dication is significantly less negative than that of the corresponding neutral 2,7-diazapyrene.[5] This indicates a substantially lowered LUMO (Lowest Unoccupied Molecular Orbital) energy level, making the dication much easier to reduce. This enhanced electron-accepting ability is a key feature that dictates its applications in organic electronics.[5]
Photophysical Characteristics
The changes in the electronic structure upon N-methylation are directly reflected in the photophysical properties. The bathochromic shift observed in the absorption and emission spectra of N,N'-Dimethyl-2,7-diazapyrenium derivatives compared to their unmethylated precursors is a direct consequence of the narrowed HOMO-LUMO gap.[5]
Furthermore, the significant increase in the fluorescence quantum yield upon N-methylation is a critical advantage for applications requiring bright fluorescence, such as in bio-imaging and sensing.[5] This enhancement is attributed to a combination of factors, including increased molecular rigidity and a reduction in non-radiative decay pathways that compete with fluorescence.[5]
Applications: Harnessing the Power of N-Methylation
The distinct properties of 2,7-diazapyrene and its N,N'-dimethylated derivative make them suitable for different applications.
-
2,7-Diazapyrene as a Building Block and Fluorescent Probe: The unmethylated core serves as a versatile platform for the synthesis of more complex functional molecules. Its inherent fluorescence also makes it a candidate for use in fluorescent chemosensors, where its emission properties can be modulated by the binding of specific analytes such as metal ions.[5]
-
N,N'-Dimethyl-2,7-diazapyrenium as an Electron Acceptor and Fluorescent Sensor: The strong electron-accepting nature of the dication makes it an excellent candidate for use as a non-fullerene acceptor in organic solar cells.[5] Its water solubility and bright fluorescence also render it suitable for the development of fluorescent probes for biological applications, including DNA intercalation and the sensing of biomolecules.[6][8] The fluorescence of diazapyrenium derivatives has been shown to be quenched upon interaction with electron-rich molecules like dopamine, highlighting their potential in neurotransmitter sensing.[5]
Experimental Protocols
To facilitate further research and application, detailed, step-by-step methodologies for the synthesis of both compounds are provided below.
Protocol 1: Synthesis of 2,7-Diazapyrene
This protocol is adapted from the high-yield, three-step synthesis reported by Sotiriou-Leventis and co-workers.[3][4]
Step 1: Synthesis of 1,4,5,8-Naphthalenetetracarboxylic Diimide
-
In a round-bottom flask, suspend 1,4,5,8-naphthalenetetracarboxylic dianhydride (1.0 eq) in concentrated ammonium hydroxide solution.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1,4,5,8-naphthalenetetracarboxylic diimide.
Step 2: Synthesis of 1,2,3,6,7,8-Hexahydro-2,7-diazapyrene
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1,4,5,8-naphthalenetetracarboxylic diimide (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (excess, e.g., 10 eq) to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-16 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol, followed by hydrochloric acid.
-
Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain 1,2,3,6,7,8-hexahydro-2,7-diazapyrene.
Step 3: Synthesis of 2,7-Diazapyrene
-
In a round-bottom flask, dissolve the 1,2,3,6,7,8-hexahydro-2,7-diazapyrene (1.0 eq) in a suitable solvent such as benzene or toluene.
-
Add activated manganese dioxide (MnO2, excess, e.g., 10-15 eq).
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the MnO2.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2,7-diazapyrene.
Protocol 2: Synthesis of N,N'-Dimethyl-2,7-diazapyrenium Iodide
This protocol describes a general procedure for the N-methylation of 2,7-diazapyrene.
-
Dissolve 2,7-diazapyrene (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask.
-
Add an excess of a methylating agent, such as methyl iodide (e.g., 4-5 eq) or dimethyl sulfate.[9]
-
Heat the reaction mixture to reflux and stir for several hours (e.g., 3-6 hours), monitoring the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the solid under vacuum to yield N,N'-Dimethyl-2,7-diazapyrenium iodide.
Anion Exchange: The iodide counter-anion can be exchanged for other anions (e.g., hexafluorophosphate (PF6-) or tetrafluoroborate (BF4-)) by dissolving the iodide salt in water and adding a saturated aqueous solution of the desired salt (e.g., NH4PF6 or NaBF4). The resulting precipitate is then collected by filtration, washed with water, and dried.
Conclusion
The N-methylation of 2,7-diazapyrene to form N,N'-Dimethyl-2,7-diazapyrenium is a powerful strategy for modulating the electronic and photophysical properties of this versatile aromatic scaffold. The resulting dication exhibits a significantly increased electron affinity, enhanced fluorescence quantum yield, and improved water solubility, opening up a wide range of applications in organic electronics, sensing, and bio-imaging. Understanding the structure-property relationships detailed in this guide will empower researchers to make informed decisions in the design and application of these and related functional organic materials.
References
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Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341. [Link]
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Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., ... & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(15), 9323-9341. [Link]
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2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. (2022). RSC Publishing. [Link]
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A Facile Synthesis of 2,7-Diazapyrene | Request PDF. (2000). ResearchGate. [Link]
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Nordén, B., & Tjerneld, F. (1982). DNA Binding Properties of 2,7-Diazapyrene and its N-methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry. Biopolymers, 21(9), 1713-1728. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate
Hazard Identification and Risk Assessment: A Dual-Component Profile
Proper disposal begins with a thorough understanding of the material's hazards. N,N'-Dimethyl-2,7-diazapyrenium difluoroborate is a salt, and its risk profile is a composite of its two components: the organic dication and the inorganic anion.
-
N,N'-Dimethyl-2,7-diazapyrenium Cation: This component is a polycyclic aromatic hydrocarbon derivative known for its unique photophysical properties. Crucially, compounds of this class are recognized for their ability to interact with and intercalate between the base pairs of DNA.[1][2][3] This biological activity necessitates handling it as a potentially toxic substance.
-
Fluoroborate Anion (BF₄⁻): The fluoroborate anion presents a significant chemical hazard. Upon decomposition, which can be caused by heat or reaction with strong acids, fluoroborate salts can release highly toxic and corrosive fumes, including hydrogen fluoride (HF).[4][5] HF requires specialized first aid and medical treatment in case of exposure.
Therefore, this compound must be unequivocally treated as hazardous chemical waste .[4] It cannot be disposed of in the normal trash or poured down the drain.
Essential Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following PPE is worn to prevent exposure:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical safety goggles or a face shield. | Protects against splashes of liquid waste or airborne solid particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Check for tears or holes before use and change gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron may be necessary. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use in a fume hood if creating aerosols. | In the event of a spill or decomposition, respiratory protection may be necessary to avoid inhaling toxic fumes.[5] |
Step-by-Step Waste Collection and Segregation Protocol
The cornerstone of safe chemical disposal is meticulous segregation at the point of generation.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions.[7]
Step 1: Designate a Waste Container Select a robust, leak-proof hazardous waste container that is chemically compatible with the waste.
-
Recommended: A high-density polyethylene (HDPE) or other plastic container.[8]
-
To Avoid:
Step 2: Proper Labeling Properly label the container before adding any waste. This is a critical regulatory requirement.[8] The label must be in English and clearly display:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A list of all components in the waste container (e.g., if dissolved in a solvent like acetonitrile).
-
The relevant hazard pictograms (e.g., Toxic, Corrosive).
-
The name and contact details of the generating researcher or laboratory.[7]
Step 3: Segregate Waste Types
-
Solid Waste: Collect dry waste such as contaminated gloves, weigh paper, and solid this compound in a designated, labeled solid waste container.[7][9]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled liquid waste container. Do not mix this waste with other waste streams, especially strong acids or bases.[7]
Step 4: Accumulate Waste Safely
-
Keep the waste container securely closed except when adding waste.[6][8]
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[9]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[8][9]
-
The SAA should be a secondary containment unit (like a spill tray) to contain any potential leaks.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and storage of this compound waste.
Final Disposal and Decontamination
Arranging for Pickup: Once your waste container is full (or after 12 months, whichever comes first), contact your institution's Environmental Health and Safety (EHS or EHRS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8][9] Do not attempt to transport or dispose of the waste yourself.
Empty Container Decontamination: A container that held this hazardous waste is not "empty" until it has been properly decontaminated.[6]
-
Triple rinse the container with a suitable solvent (one that dissolves the compound but does not react with it).
-
Collect all rinsate and manage it as hazardous liquid waste.[6]
-
Once the container is decontaminated, remove or deface all hazardous waste labels.[10]
-
The clean container can then be discarded in the normal trash or recycled according to institutional policy.
Waste Minimization: A Proactive Approach
The most effective waste management strategy is to minimize waste generation at the source.[6][8]
-
Order only the quantity of chemical required for your experiments.
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.
-
If possible, reduce the scale of experiments to decrease the volume of waste produced.[8]
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.
References
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET - sodium tetrafluoroborate.
- Fisher Scientific. (2010). SAFETY DATA SHEET - N,N`-Dimethylthiourea.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - N,N-dimethylformamide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
